molecular formula C6H2Cl2N2S B1323161 4,7-Dichlorothieno[2,3-d]pyridazine CAS No. 699-89-8

4,7-Dichlorothieno[2,3-d]pyridazine

Cat. No.: B1323161
CAS No.: 699-89-8
M. Wt: 205.06 g/mol
InChI Key: YGYFCYSNQMVWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichlorothieno[2,3-d]pyridazine (CAS 699-89-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This compound, with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol, serves as a crucial synthetic intermediate . Its core structure incorporates a fused thieno[2,3-d]pyridazine system, which is a privileged scaffold in the design of kinase inhibitors. The primary research value of this compound lies in its application as a precursor for Focal Adhesion Kinase (FAK) inhibitors . FAK is an intracellular non-receptor tyrosine kinase that is overexpressed and activated in various human cancers, where it controls critical cellular processes such as proliferation, migration, and survival . The two chlorine atoms on the scaffold provide excellent sites for sequential nucleophilic substitution, allowing researchers to efficiently introduce diverse amine and other functional groups to explore structure-activity relationships and optimize potency and selectivity . This enables the creation of targeted molecular libraries for high-throughput screening and lead compound optimization. For proper handling and to maintain stability, it is recommended to store this reagent in a dark place under an inert atmosphere at 2-8°C . Safety data indicates that it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not classified as a medicinal product or drug. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichlorothieno[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYFCYSNQMVWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634159
Record name 4,7-Dichlorothieno[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-89-8
Record name 4,7-Dichlorothieno[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,7-Dichlorothieno[2,3-d]pyridazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, reactivity, and applications.

Introduction: A Scaffold of Pharmaceutical Importance

This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyridazine ring, with chlorine atoms at the 4 and 7 positions. This molecule has garnered attention in the pharmaceutical industry primarily as a versatile scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The thieno[2,3-d]pyridazine core is recognized as a bioisostere of purine, the fundamental component of nucleic acids, which suggests its potential to interact with ATP-binding sites in various enzymes. The presence of two reactive chlorine atoms provides strategic handles for introducing molecular diversity, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthesis can be inferred from established methods for preparing analogous dichloropyridazine systems. The most common and industrially scalable approach involves the chlorination of the corresponding thieno[2,3-d]pyridazine-4,7-dione.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G Thienodione Thieno[2,3-d]pyridazine-4,7-dione Dichlorothieno This compound Thienodione->Dichlorothieno Reagents POCl3, Heat Reagents->Thienodione

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Charging the Reactor: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with thieno[2,3-d]pyridazine-4,7-dione (1 equivalent).

  • Addition of Chlorinating Agent: Phosphorus oxychloride (POCl₃, 5-10 equivalents) is carefully added to the flask. The use of a significant excess of POCl₃ is common to ensure complete conversion and to serve as the reaction solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 105-110 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice with vigorous stirring. This step must be performed with extreme caution as the reaction of residual POCl₃ with water is highly exothermic.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₂N₂S[1]
Molecular Weight 205.06 g/mol
CAS Number 699-89-8[2]
Appearance Pale yellow to brown solid[3]
Melting Point 157-158 °C
Boiling Point 409.6 ± 40.0 °C at 760 mmHg
Solubility Generally soluble in organic solvents[3]
Purity Typically >97% (commercially available)
Storage 2-8 °C, under inert atmosphere

Spectral Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the dichloropyridazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the bicyclic system. The carbons attached to the chlorine atoms (C4 and C7) are expected to be significantly downfield.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z 204, a significant M+2 peak of approximately 65% the intensity of M+, and a smaller M+4 peak.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching frequencies.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, facilitates the attack of nucleophiles at the C4 and C7 positions. Common nucleophiles used in reactions with this scaffold include amines, alcohols, and thiols. The reaction conditions can often be tuned to achieve either mono- or di-substitution.

G Dichlorothieno This compound MonoSubstituted Monosubstituted Product Dichlorothieno->MonoSubstituted DiSubstituted Disubstituted Product MonoSubstituted->DiSubstituted Nucleophile1 Nu-H (1 eq.) Nucleophile1->Dichlorothieno Nucleophile2 Nu-H (excess) Nucleophile2->MonoSubstituted

Caption: General reaction pathway for nucleophilic substitution on this compound.

This reactivity is the cornerstone of its application in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, reaction with various amines can introduce side chains that can interact with specific residues in the active site of a target protein.

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-d]pyridazine scaffold has emerged as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Kinase Inhibitors

This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors. By displacing the chlorine atoms with appropriate pharmacophoric groups, medicinal chemists can design molecules that fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine part of ATP.

Patents have been filed for various kinase inhibitors derived from pyridazine and related heterocyclic cores, targeting a range of kinases involved in oncology and inflammatory diseases.

G Scaffold This compound Library Compound Library Scaffold->Library SFC Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As with many chlorinated organic compounds, it is potentially harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, the reactivity of its chlorine atoms make it an ideal starting point for the development of novel therapeutic agents. Its role as a purine isostere has been effectively exploited in the design of kinase inhibitors, and its potential in other therapeutic areas continues to be explored. This guide provides a solid foundation for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

References

  • PubChem. This compound. [Link]
  • Oliveira-Campos, A. M. F., et al. "Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion." Molbank, 2007.
  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents.
  • Google Patents. WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Google Patents. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)
  • Google Patents.
  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
  • PubChemLite. 4-chlorothieno[2,3-d]pyridazine (C6H3ClN2S). [Link]
  • ResearchGate. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
  • RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

Sources

An In-depth Technical Guide to 4,7-Dichlorothieno[2,3-d]pyridazine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,7-Dichlorothieno[2,3-d]pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document details the molecule's core structural features, nomenclature, and physicochemical properties. A significant focus is placed on its synthesis, characterization, and inherent chemical reactivity, which positions it as a versatile building block. The guide elucidates the mechanistic principles behind its key chemical transformations, particularly nucleophilic aromatic substitution (SNAr), and showcases its strategic application in the development of potent kinase inhibitors for oncology. Detailed, field-proven experimental protocols are provided to enable its practical application in a research setting.

Introduction: The Thieno[2,3-d]pyridazine Core in Medicinal Chemistry

The landscape of modern drug discovery, particularly in oncology, is heavily influenced by the pursuit of small molecules that can selectively modulate the activity of protein kinases. Fused heterocyclic scaffolds that act as bioisosteres of the native purine core of ATP are central to this endeavor. Among these, the thieno[2,3-d]pyridazine ring system has emerged as a "privileged scaffold." Its intrinsic structural and electronic properties facilitate critical hydrogen bonding interactions within the hinge region of kinase active sites.

The subject of this guide, this compound, represents a pivotal synthetic intermediate. The two chlorine atoms are not merely structural components; they are highly functional handles, activated for displacement by a wide array of nucleophiles. This predictable reactivity allows for the systematic and divergent synthesis of compound libraries, enabling extensive structure-activity relationship (SAR) studies. This guide serves as a technical resource for scientists aiming to leverage the unique properties of this scaffold in their research programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is a prerequisite for its effective utilization.

IUPAC Nomenclature and Structural Analysis

The formal IUPAC name for the compound is This compound [1]. The name is derived from its fused bicyclic core, which consists of a thiophene ring fused to a pyridazine ring. The numbering convention for this heterocyclic system dictates the positions of the two chlorine substituents at carbons 4 and 7.

Diagram 1: Molecular Structure of this compound

Caption: IUPAC structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 699-89-8[1][2]
Molecular Formula C₆H₂Cl₂N₂S[1]
Molecular Weight 205.07 g/mol [2]
Appearance Solid (typically pale yellow to brown)[2]
Melting Point 157-158 °C[2]
Boiling Point ~409.6 °C (at 760 mmHg, predicted)[2]
Solubility Generally soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)
Storage Store at 2-8°C, sealed in a dry environment

Synthesis and Mechanistic Insights

The preparation of this compound is robustly achieved via a two-step synthetic sequence starting from a commercially available thiophene derivative. This pathway is both efficient and scalable for laboratory purposes.

Diagram 2: Synthetic Pathway Overview

synthesis_pathway A Dimethyl thiophene-2,3-dicarboxylate B Thieno[2,3-d]pyridazin-4,7-dione A->B Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux C This compound B->C Phosphorus Oxychloride (POCl₃) Reflux

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione (Precursor)

The foundational step is the cyclocondensation reaction between a thiophene-2,3-dicarboxylic acid ester and hydrazine. This reaction forms the stable, fused pyridazinedione ring system.

Causality Behind Experimental Choices:

  • Starting Material: Dimethyl or diethyl thiophene-2,3-dicarboxylate is chosen for its commercial availability and the high reactivity of the esters towards nucleophilic attack by hydrazine.

  • Reagent: Hydrazine hydrate is a potent dinucleophile that readily attacks both ester groups to form a cyclic hydrazide, which exists as the more stable tautomeric dione form. A slight excess (1.1-1.5 eq) is used to ensure complete conversion of the diester.

  • Solvent & Temperature: A high-boiling protic solvent like absolute ethanol is ideal. It effectively dissolves the starting diester and facilitates the reaction kinetics at reflux temperature, driving the reaction to completion.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve dimethyl thiophene-2,3-dicarboxylate (1.0 eq) in absolute ethanol (approx. 15 mL per gram of diester).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product, which is often insoluble in cold ethanol, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from a high-boiling solvent like DMF or acetic acid if necessary.

Step 2: Chlorination to this compound

The key transformation from the dione precursor to the highly reactive dichloro derivative is achieved through chlorination, most commonly with phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, when used in excess, the solvent. The tautomeric nature of the dione allows the enol form to react with POCl₃, ultimately replacing the hydroxyl groups with chlorine atoms. This is a standard and highly effective method for converting cyclic amides (lactams) to their corresponding chloro-imines.

  • Acid Scavenger (Optional but Recommended): The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, is often employed to neutralize the HCl gas generated during the reaction. This prevents side reactions and helps drive the equilibrium toward the product.

  • Temperature: The reaction requires heating under reflux to proceed at a practical rate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add Thieno[2,3-d]pyridazin-4,7-dione (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq) to the flask. If used, add N,N-dimethylaniline (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 105 °C) for 3-6 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This procedure quenches the excess POCl₃. The product will precipitate as a solid.

  • Isolation & Purification: Collect the crude solid by vacuum filtration. Wash the solid extensively with water to remove any phosphoric acid byproducts, followed by a wash with a cold, non-polar solvent like hexane. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is simple and highly characteristic. It is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring (H-2 and H-3). These protons will appear as two distinct doublets due to mutual coupling.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core[3][4][5].

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) cluster centered around m/z 204, along with (M+2) and (M+4) peaks in an approximate 9:6:1 ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of the N-H and C=O stretching bands that were present in the dione precursor.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the high reactivity of its C4 and C7 positions towards nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism: A Gateway to Diversity

The electron-withdrawing nature of the fused pyridazine ring, particularly the nitrogen atoms, significantly depletes the electron density of the carbon atoms bearing the chlorine substituents. This makes them highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through a concerted or a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate.

Diagram 3: Nucleophilic Aromatic Substitution (SNAr) Workflow

snar_workflow cluster_0 Reaction Conditions A This compound C Mono- or Di-substituted Thieno[2,3-d]pyridazine Derivatives A->C SɴAr Reaction B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C SɴAr Reaction info Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., Dioxane, DMF) Heat (e.g., 80-120 °C)

Caption: General workflow for derivatizing the scaffold via SɴAr.

The two chlorine atoms can be substituted sequentially. By carefully controlling the stoichiometry of the nucleophile and the reaction conditions (temperature, time), it is possible to achieve selective monosubstitution, typically at the more reactive C4 position. The addition of a second, different nucleophile can then be used to generate asymmetrically substituted derivatives, providing access to a vast chemical space from a single starting material.

  • Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired amine nucleophile (2.2-2.5 eq), and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Solvent: Add a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel chromatography to yield the desired 4,7-disubstituted product.

Application as a Kinase Inhibitor Scaffold

The thieno[2,3-d]pyridazine scaffold is a proven pharmacophore for targeting the ATP-binding site of various protein kinases. Its derivatives have shown potent inhibitory activity against several key cancer-related kinases.

Case Study: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Numerous studies on the closely related thieno[2,3-d]pyrimidine scaffold have demonstrated that substitution at the C4 position with an appropriate aniline derivative allows the molecule to form key hydrogen bonds with the hinge region of the VEGFR-2 active site. Further derivatization at other positions can be used to engage with other regions of the ATP pocket, enhancing both potency and selectivity. Derivatives of this class have exhibited potent inhibitory activities with IC₅₀ values in the low nanomolar range[1][6]. For instance, certain 4-substituted thieno[2,3-d]pyrimidine derivatives have shown exceptional VEGFR-2 inhibition with IC₅₀ values as low as 3.9 nM and 5.0 nM[1]. The this compound scaffold provides an ideal starting point for synthesizing analogous inhibitors, with the potential for creating novel intellectual property.

Conclusion and Future Perspectives

This compound is more than a mere chemical curiosity; it is a powerful and versatile tool for drug discovery. Its straightforward and scalable synthesis, combined with the predictable and highly functional nature of its dichloro substituents, makes it an ideal scaffold for the rapid generation of diverse chemical libraries. The proven success of the parent heterocyclic core in targeting protein kinases, particularly VEGFR-2, underscores its immense potential in the development of next-generation therapeutics. As researchers continue to explore the vast chemical space accessible from this starting material, it is highly probable that novel and potent modulators of a wide range of biological targets will be discovered, further cementing the importance of this privileged scaffold in medicinal chemistry.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]
  • El-Gamal, M. I., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
  • Rojas-Llanes, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]
  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

Sources

The Synthesis of 4,7-Dichlorothieno[2,3-d]pyridazine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining 4,7-Dichlorothieno[2,3-d]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details two primary pathways for the synthesis of the key intermediate, Thieno[2,3-d]pyridazin-4,7-dione, and the subsequent chlorination to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative analysis of synthetic strategies, and the underlying chemical principles.

Introduction: The Significance of the Thieno[2,3-d]pyridazine Core

The thieno[2,3-d]pyridazine scaffold is a vital heterocyclic motif in the landscape of medicinal chemistry. As a bioisostere of purine, this fused ring system has attracted considerable attention for its potential to interact with a wide range of biological targets. The electron-rich thiophene ring fused to the electron-deficient pyridazine ring creates a unique electronic environment, making it a privileged structure in the design of novel therapeutic agents. The dichloro- derivative, this compound, is a particularly valuable intermediate, as the two chlorine atoms serve as reactive handles for the introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Overall Synthetic Strategy

The initial synthesis of this compound is most efficiently achieved through a two-stage process. The first stage focuses on the construction of the core heterocyclic system, Thieno[2,3-d]pyridazin-4,7-dione. The second stage involves the conversion of the dione to the target dichlorinated compound. This guide will explore two robust and well-established routes for the synthesis of the dione intermediate, followed by a detailed protocol for the final chlorination step.

Synthesis_Overview cluster_route_A Route A cluster_route_B Route B A_start Dimethyl thiophene-2,3-dicarboxylate A_reagent + Hydrazine hydrate A_start->A_reagent Cyclocondensation A_product Thieno[2,3-d]pyridazin-4,7-dione A_reagent->A_product Final_Chlorination Chlorination (POCl₃) A_product->Final_Chlorination B_start Ketone/Aldehyde + Activated Nitrile + Sulfur B_reagent Gewald Reaction B_start->B_reagent B_intermediate 2-Aminothiophene Precursor B_reagent->B_intermediate B_cyclization + Hydrazine source B_intermediate->B_cyclization Cyclization B_product Thieno[2,3-d]pyridazin-4,7-dione B_cyclization->B_product B_product->Final_Chlorination Final_Product This compound Final_Chlorination->Final_Product

Caption: Overview of the two primary synthetic pathways to this compound.

Part 1: Synthesis of the Key Intermediate: Thieno[2,3-d]pyridazin-4,7-dione

Two principal synthetic pathways have been established for the preparation of the Thieno[2,3-d]pyridazin-4,7-dione core. The selection of a particular route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Route A: Cyclocondensation of Thiophene-2,3-dicarboxylate

This is often the most direct and high-yielding approach, especially when the unsubstituted thiophene core is desired. The reaction proceeds via a cyclocondensation of a thiophene-2,3-dicarboxylic acid derivative, typically a diester, with hydrazine hydrate.

Causality of Experimental Choices: The use of a diester, such as dimethyl thiophene-2,3-dicarboxylate, enhances the reactivity of the carbonyl groups towards nucleophilic attack by hydrazine. The reaction is typically carried out in a high-boiling protic solvent like ethanol or n-butanol to ensure the dissolution of the starting materials and to provide the thermal energy required for the cyclization and subsequent dehydration to form the stable pyridazinone rings.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl thiophene-2,3-dicarboxylate (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, allow the reaction mixture to cool to room temperature. The product, Thieno[2,3-d]pyridazin-4,7-dione, often precipitates as a solid. Collect the solid by vacuum filtration. If no precipitate forms, the solvent volume can be reduced under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid to yield the pure dione.

Route B: From a 2-Aminothiophene Precursor via the Gewald Reaction

This route offers greater versatility for introducing substituents onto the thiophene ring. It commences with the Gewald reaction, a multi-component condensation to form a polysubstituted 2-aminothiophene.[1][2] This intermediate is then cyclized to form the thieno[2,3-d]pyridazine ring system.

Causality of Experimental Choices: The Gewald reaction is a powerful one-pot method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] The choice of the ketone/aldehyde and the activated nitrile directly determines the substitution pattern on the resulting thiophene ring. The subsequent cyclization with a hydrazine source would then form the pyridazine ring.

Step 1: Gewald Reaction for 2-Aminothiophene Synthesis

  • Reaction Setup: In a suitable reaction vessel, combine a ketone (1.0 eq), an activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a solvent such as ethanol or methanol.

  • Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours to overnight. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically cooled, and the precipitated 2-aminothiophene product is collected by filtration. The crude product can be purified by recrystallization.

Step 2: Cyclization to Thieno[2,3-d]pyridazin-4,7-dione

The 2-aminothiophene derivative, which should ideally contain ester or nitrile groups at the 3-position, is then cyclized with hydrazine. The specific conditions for this step would need to be optimized based on the nature of the substituents on the 2-aminothiophene precursor.

Comparative Analysis of Routes A and B

MetricRoute A: Cyclization of Thiophene-2,3-dicarboxylateRoute B: From 2-Aminothiophene Precursor (Gewald Reaction)
Starting Materials Dimethyl thiophene-2,3-dicarboxylate, Hydrazine hydrateKetone/aldehyde, Activated nitrile, Elemental sulfur, Hydrazine source
Number of Steps 12+
Overall Yield Generally HighVariable, dependent on the efficiency of each step
Reaction Conditions Reflux in ethanolGewald reaction (often at room temperature), followed by cyclization
Advantages Direct, high-yielding, one-pot synthesis of the coreVersatility in introducing substituents on the thiophene ring
Disadvantages Requires access to the specific thiophene dicarboxylate starting materialPotentially lower overall yield due to multiple steps

Part 2: Chlorination of Thieno[2,3-d]pyridazin-4,7-dione

The final and crucial step in the synthesis of this compound is the conversion of the hydroxyl groups of the tautomeric form of the dione into chlorine atoms. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1]

Causality of Experimental Choices: Phosphorus oxychloride serves as both a reagent and a solvent in this reaction. The mechanism is believed to involve the initial O-phosphorylation of the pyridazinone tautomer, which activates the hydroxyl group, converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyridazine.[1] The use of excess POCl₃ drives the reaction to completion. A carefully controlled work-up procedure is essential due to the high reactivity of POCl₃ with water.

Chlorination_Mechanism Dione Thieno[2,3-d]pyridazin-4,7-dione POCl3 POCl₃ Dione->POCl3 O-Phosphorylation Intermediate Phosphorylated Intermediate POCl3->Intermediate Chloride Cl⁻ Intermediate->Chloride Nucleophilic Attack Final_Product This compound Chloride->Final_Product

Caption: Proposed mechanism for the chlorination of Thieno[2,3-d]pyridazin-4,7-dione.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Thieno[2,3-d]pyridazin-4,7-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (at least 5-10 molar equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Removal of Excess POCl₃: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: (Caution: This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood). Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. This will quench any remaining POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. The solid product that precipitates is collected by vacuum filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The collected solid or the residue from the evaporated organic extracts can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful formation of the Thieno[2,3-d]pyridazin-4,7-dione intermediate, followed by a robust chlorination protocol. The choice between the direct cyclocondensation route and the more versatile Gewald reaction-based approach for the dione synthesis will depend on the specific goals of the research program. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably access this valuable heterocyclic building block for the advancement of drug discovery and medicinal chemistry.

References

  • Central University of Punjab. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository. [Link]
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
  • Wikipedia. (n.d.). Gewald reaction. [Link]
  • ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

Sources

Spectroscopic Characterization of 4,7-Dichlorothieno[2,3-d]pyridazine: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique fused ring structure incorporating thiophene and pyridazine moieties. The presence of two chlorine atoms enhances its synthetic versatility and potential for biological activity. Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such novel compounds. This guide provides a detailed exploration of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational understanding for researchers working with this or structurally related molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with the IUPAC name this compound and CAS number 699-89-8, is presented below.[1] Its molecular formula is C₆H₂Cl₂N₂S, and it has a molecular weight of approximately 205.07 g/mol .[2][3] The key structural features influencing its spectroscopic properties are the aromatic thiophene and pyridazine rings, the two chlorine substituents, and the two protons on the thiophene ring.

Caption: Molecular Structure of this compound

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, with two signals corresponding to the two protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing effects of the fused pyridazine ring and the sulfur atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2Doublet1HH-2 or H-3
~7.6 - 8.0Doublet1HH-2 or H-3

Interpretation: The two protons on the thiophene ring (H-2 and H-3) are in different chemical environments and are expected to couple with each other, resulting in two doublets. The exact chemical shifts are difficult to predict with high accuracy without experimental data but are anticipated to be in the downfield region due to the aromatic nature of the ring system and the deshielding effects of the adjacent pyridazine ring.

Hypothetical Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~155 - 165C4, C7
~130 - 140C3a, C7a
~125 - 135C2, C3

Interpretation: The carbon atoms attached to the chlorine atoms (C4 and C7) are expected to be the most downfield due to the electronegativity of chlorine. The quaternary carbons of the fused ring system (C3a and C7a) will also be in the downfield region. The protonated carbons of the thiophene ring (C2 and C3) are expected to be the most upfield of the aromatic carbons.

Hypothetical Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, dissolving 20-50 mg of the compound in 0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are crucial due to the longer relaxation times of quaternary carbons.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts for each carbon atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The key vibrations are expected to arise from the aromatic C-H, C=C, C=N, and C-Cl bonds.

Table 3: Predicted IR Spectral Data for this compound

Predicted Frequency (cm⁻¹)Vibration Type
~3100 - 3000Aromatic C-H stretch
~1600 - 1450Aromatic C=C and C=N stretching
~1200 - 1000C-N stretching
~800 - 600C-Cl stretching

Interpretation: The spectrum is expected to be dominated by aromatic stretching vibrations. The C-H stretching bands will likely be of weak to medium intensity. The C=C and C=N stretching vibrations within the fused ring system will appear in the fingerprint region. The C-Cl stretching vibrations are expected at lower wavenumbers.

Hypothetical Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
204/206/208Molecular ion (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)
169/171Loss of a chlorine atom [M-Cl]⁺
134Loss of two chlorine atoms [M-2Cl]⁺

Interpretation: The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the two chlorine atoms, a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1 is expected. Fragmentation is likely to proceed through the loss of one or both chlorine atoms.

Hypothetical Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or ESI.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the mass-to-charge ratio of the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

A general workflow for the comprehensive spectroscopic characterization of a novel compound like this compound is outlined below.

Figure 2: General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Structure Confirmation a Pure Compound b Mass Spectrometry (MS) a->b c Infrared (IR) Spectroscopy a->c d NMR Spectroscopy (¹H, ¹³C) a->d e Determine Molecular Weight and Formula b->e f Identify Functional Groups c->f g Elucidate Connectivity and Stereochemistry d->g h Combine all spectral data e->h f->h g->h i Propose and Confirm Structure h->i

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While based on theoretical predictions, the presented data and interpretations offer a valuable starting point for researchers. The outlined hypothetical experimental protocols provide a practical framework for the acquisition of actual spectroscopic data. It is imperative that experimental verification is conducted to confirm the structure and properties of this compound. The combination of NMR, IR, and mass spectrometry will be essential for the unambiguous characterization of this compound and its derivatives in any research and development setting.

References

  • PubChem. This compound.

Sources

The Differential Reactivity of Chlorine Atoms in 4,7-Dichlorothieno[2,3-d]pyridazine: A Technical Guide for Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,7-dichlorothieno[2,3-d]pyridazine scaffold is a privileged heterocyclic core in medicinal chemistry, offering two reactive chlorine atoms for strategic molecular elaboration. Understanding the differential reactivity of these two positions, C4 and C7, is paramount for the rational design and synthesis of novel drug candidates. This in-depth technical guide provides a comprehensive analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on this bicyclic system. Drawing upon established principles from analogous heterocyclic systems and supported by field-proven insights, this document serves as a practical resource for researchers aiming to unlock the synthetic potential of this compound.

Introduction: The Thieno[2,3-d]pyridazine Core and the Question of Regioselectivity

The thieno[2,3-d]pyridazine ring system, a fusion of thiophene and pyridazine rings, is a key pharmacophore found in a variety of biologically active molecules. The 4,7-dichloro derivative, in particular, serves as a versatile starting material for the synthesis of compound libraries for drug discovery programs.[1] The presence of two chlorine atoms offers the potential for sequential or selective functionalization, enabling the exploration of diverse chemical space.

However, the successful implementation of such synthetic strategies hinges on a fundamental question: Which chlorine atom is more reactive, and under what conditions can we achieve selective substitution? This guide will delve into the electronic properties of the this compound nucleus to predict and rationalize the observed regioselectivity in its reactions.

The Electronic Landscape: Unraveling the Reactivity of C4 vs. C7

The differential reactivity of the chlorine atoms at the C4 and C7 positions is a direct consequence of the electronic distribution within the fused ring system. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform and is further influenced by the fused thiophene ring.

In analogous nitrogen-containing heterocyclic systems, such as 2,4-dichloroquinazolines and 2,4-dichloropyridines, the C4 position is consistently found to be more susceptible to nucleophilic attack than the C2 position.[2] This is attributed to the greater positive charge density at the C4 carbon, making it a more electrophilic center.

By analogy, in this compound, the C4 position is expected to be the more electrophilic and thus more reactive site for nucleophilic aromatic substitution (SNAr). The nitrogen atom at position 5 exerts a strong electron-withdrawing effect on the adjacent C4 position, making it more susceptible to nucleophilic attack. While the nitrogen at position 6 also influences the C7 position, the electronic effect is generally less pronounced compared to the C4 position.

G N5 N5 (Electron Withdrawing) C4-Cl C4-Cl N5->C4-Cl Strong Activation for Nucleophilic Attack N6 N6 (Electron Withdrawing) C7-Cl C7-Cl N6->C7-Cl Moderate Activation Thiophene Fused Thiophene Ring Thiophene->C4-Cl Thiophene->C7-Cl

Key Synthetic Transformations: Strategies for Selective Functionalization

The selective functionalization of this compound can be achieved through a variety of modern synthetic methodologies. The choice of reaction type and conditions will dictate the regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, onto the thieno[2,3-d]pyridazine core. Based on the electronic arguments presented above, SNAr reactions are expected to proceed preferentially at the C4 position.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: Stronger nucleophiles will react more readily. For amines, primary amines are generally more reactive than secondary amines.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring substitution at the more reactive C4 position.

  • Base: A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction.

Table 1: Predicted Regioselectivity in SNAr Reactions

NucleophilePredicted Major ProductExpected Selectivity
Primary Amines4-Amino-7-chloro-thieno[2,3-d]pyridazineHigh
Secondary Amines4-Amino-7-chloro-thieno[2,3-d]pyridazineGood to High
Alkoxides4-Alkoxy-7-chloro-thieno[2,3-d]pyridazineHigh
Thiolates4-Thio-7-chloro-thieno[2,3-d]pyridazineModerate to Good

Experimental Protocol: General Procedure for Regioselective Amination at C4

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, NMP, or ethanol) is added the desired amine (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired 4-amino-7-chloro-thieno[2,3-d]pyridazine.

G start Start reactants This compound + Nucleophile (e.g., Amine) + Base (e.g., DIPEA) start->reactants reaction Heating (80-120 °C) in Solvent (e.g., Dioxane) reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 4-Substituted-7-chloro-thieno[2,3-d]pyridazine purification->product

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and a halide. In the case of this compound, selective coupling at the C4 position is anticipated to be the favored pathway.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich ligands often promote the oxidative addition step.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

Field-Proven Protocol: Regioselective Suzuki-Miyaura Coupling at C4 (Adapted from a related system)

This protocol is adapted from a reported regioselective Suzuki coupling on a 2,4,6-trihalogenopyrido[2,3-d]pyrimidine and is expected to be applicable to this compound.

  • To a degassed solution of this compound (1.0 eq) in toluene (or a mixture of toluene/ethanol) is added the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • The reaction mixture is heated to reflux (around 110 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired 4-aryl-7-chloro-thieno[2,3-d]pyridazine.

G start Start reactants This compound + Arylboronic Acid + Base (K₂CO₃) + Pd(PPh₃)₄ start->reactants reaction Heating (Reflux) in Toluene reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 4-Aryl-7-chloro-thieno[2,3-d]pyridazine purification->product

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It provides an alternative to classical SNAr reactions for the introduction of amino groups and is particularly useful for less reactive aryl halides or for coupling with weakly nucleophilic amines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A wide range of palladium catalysts and specialized phosphine ligands have been developed for the Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction's efficiency and scope.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination at C4

  • To an oven-dried reaction vessel under an inert atmosphere is added this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired 4-amino-7-chloro-thieno[2,3-d]pyridazine.

Summary and Future Directions

The selective functionalization of this compound is a key step in the synthesis of novel compounds with potential therapeutic applications. Based on the electronic properties of the heterocyclic core and by drawing analogies from well-studied systems, the C4 position is predicted to be the more reactive site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type, reagents, and conditions, researchers can achieve a high degree of regiocontrol, enabling the synthesis of a wide array of 4-substituted-7-chloro-thieno[2,3-d]pyridazine derivatives. These mono-substituted intermediates can then be further elaborated at the C7 position, providing a powerful platform for the generation of molecular diversity in drug discovery.

Future work in this area could involve detailed kinetic and computational studies on this compound to provide a quantitative understanding of the reactivity difference between the C4 and C7 positions. Furthermore, the development of orthogonal protection strategies would allow for even more complex and controlled functionalization of this versatile scaffold.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • PubChem. This compound. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
  • NIH. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]
  • NIH.
  • NIH. Synthesis of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]
  • NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • NIH.
  • Semantic Scholar.
  • PubMed. Synthesis of highly substituted pyridazines through alkynyl boronic ester cycloaddition reactions. [Link]
  • PubMed.
  • MDPI. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. [Link]
  • NIH. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]
  • NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • ResearchGate. Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one.... [Link]
  • PubMed. Synthesis, Characterization and Cytotoxicity of Substituted[1]Benzothieno[3,2-e][1][3][5]triazolo [4,3-a]pyrimidines. [Link]
  • MDPI. 4,7-Dichloro[1][3][6]oxadiazolo[3,4-d]pyridazine 1-oxide. [Link]
  • ResearchGate. Striking difference in nucleophilic substitution in 4,7-dichloro-[1][3][6]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N. [Link]
  • NIH. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • NIH. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. [Link]
  • ResearchGate. 4,7-Dichloro[1][3][6]oxadiazolo[3,4-d]pyridazine 1-oxide. [Link]
  • Beilstein Journals. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]

Sources

Unlocking the Potential: A Technical Guide to the Electronic Properties of 4,7-Dichlorothieno[2,3-d]pyridazine for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4,7-Dichlorothieno[2,3-d]pyridazine, a heterocyclic compound of significant interest in materials science. By fusing an electron-rich thiophene ring with an electron-deficient pyridazine ring, this molecule presents a unique electronic landscape. The strategic placement of chloro-substituents further modulates its properties, making it a compelling building block for novel organic electronic materials. This document will delve into the synthesis, theoretical underpinnings of its electronic structure, and the experimental and computational methodologies used to characterize its potential for applications in organic semiconductors, photovoltaics, and light-emitting diodes. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Design of a Novel Building Block

The quest for next-generation electronic materials has led researchers to explore the vast chemical space of π-conjugated heterocyclic systems. Within this landscape, the thieno[2,3-d]pyridazine core has emerged as a promising scaffold.[1] Its structure, which marries an electron-donating thiophene moiety with an electron-withdrawing pyridazine unit, creates an intrinsic donor-acceptor character.[1] This is a critical design principle for tuning the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the electronic and optical properties of organic materials.[2][3]

The subject of this guide, this compound, enhances this inherent potential through the addition of two chlorine atoms.[4] These electron-withdrawing groups are expected to further lower the LUMO energy level, a crucial factor for efficient electron injection and transport in n-type organic semiconductors.[3] This strategic halogenation also influences the molecule's solubility, crystal packing, and reactivity, making it a versatile precursor for more complex molecular architectures.[4] This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's electronic properties and a practical framework for its investigation and application.

Synthesis and Structural Characterization

The synthesis of the thieno[2,3-d]pyridazine core generally involves the construction of either the thiophene or the pyridazine ring onto a pre-existing complementary ring system through cyclization and condensation reactions.[1] For pyridazine synthesis, a common route involves the reaction of a 1,4-dicarbonyl compound with hydrazine.[5]

Conceptual Synthesis Workflow

synthesis_workflow start Substituted Thiophene Precursor step1 Introduction of a dicarbonyl functionality start->step1 step2 Cyclocondensation with Hydrazine step1->step2 step3 Chlorination step2->step3 end_product This compound step3->end_product

Caption: A generalized synthetic workflow for this compound.

Structural Formula:

  • Molecular Formula: C₆H₂Cl₂N₂S[4][6]

  • Structure: A fused thieno and pyridazine ring system with chlorine substituents at the 4 and 7 positions.[4]

Theoretical Framework: Understanding the Electronic Landscape

The electronic properties of organic molecules are fundamentally governed by their frontier molecular orbitals. For this compound, we can infer its electronic characteristics based on computational studies of analogous thienopyrazine and thienopyridazine derivatives.[2][3][7]

Frontier Molecular Orbitals (HOMO & LUMO)
  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate an electron. In donor-acceptor systems, the HOMO is typically localized on the electron-rich (donor) moiety. For the thieno[2,3-d]pyridazine core, the electron-rich thiophene ring is expected to be the primary contributor to the HOMO.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to a molecule's ability to accept an electron. The LUMO is generally localized on the electron-deficient (acceptor) part of the molecule. The electron-deficient pyridazine ring, further influenced by the electron-withdrawing chlorine atoms, is anticipated to dominate the LUMO of this compound.[1][3]

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (Egap) , a critical parameter that determines the molecule's absorption and emission properties, as well as its intrinsic conductivity.[3]

The Influence of Chloro-Substituents

The introduction of chlorine atoms at the 4 and 7 positions has a profound impact on the electronic structure:

  • Lowering of LUMO Energy: As strong electron-withdrawing groups, the chlorine atoms will significantly lower the energy of the LUMO. This is advantageous for creating n-type organic semiconductors, as it facilitates electron injection from the electrode.

  • Stabilization of HOMO Energy: The inductive effect of the chlorine atoms will also lead to a stabilization (lowering) of the HOMO energy level. This can improve the material's stability against oxidation.

  • Tuning the HOMO-LUMO Gap: The net effect on the HOMO-LUMO gap will depend on the relative stabilization of the HOMO and LUMO levels. Computational studies on similar halogenated heterocyclic systems are essential to predict this effect accurately.

Experimental and Computational Characterization Protocols

To fully elucidate the electronic properties of this compound, a combination of experimental and computational techniques is required.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and optical properties of organic molecules.[2][7]

Protocol for DFT/TD-DFT Calculations:

  • Geometry Optimization:

    • Rationale: To find the lowest energy, most stable conformation of the molecule.

    • Method: Employ a functional such as B3LYP with a basis set like 6-31G(d,p).[2][3] This combination has been shown to provide accurate geometries for similar organic molecules.[2]

  • Frontier Molecular Orbital Analysis:

    • Rationale: To determine the HOMO and LUMO energy levels and their spatial distribution.

    • Method: Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbital energies.

  • Optical Properties Simulation:

    • Rationale: To predict the UV-Vis absorption spectrum.

    • Method: Use TD-DFT calculations, for instance with the CAM-B3LYP functional, which is well-suited for charge-transfer systems.[2][7]

dft_workflow input Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) input->geom_opt fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Egap) geom_opt->fmo td_dft TD-DFT Calculation (e.g., CAM-B3LYP) for Optical Properties geom_opt->td_dft output Predicted Electronic and Optical Properties fmo->output td_dft->output

Caption: Workflow for computational characterization using DFT and TD-DFT.

Predicted Electronic Properties (Based on Analogous Compounds):

PropertyPredicted RangeSignificance in Materials Science
HOMO Energy -5.0 to -6.5 eVDetermines ionization potential and hole injection barrier.
LUMO Energy -2.5 to -3.5 eVInfluences electron affinity and electron injection barrier.
HOMO-LUMO Gap (Egap) 2.0 to 3.5 eVDictates the optical absorption and emission wavelengths.

Note: These values are estimations based on computational studies of similar thienopyrazine and pyridazine derivatives and require specific calculations for this compound for confirmation.[2][7]

Experimental Characterization: Validating the Theory

Experimental techniques are crucial for validating the computational predictions and providing real-world data on the material's performance.

4.2.1. Cyclic Voltammetry (CV)

  • Purpose: To experimentally determine the HOMO and LUMO energy levels.

  • Methodology:

    • Dissolve the compound in a suitable solvent with a supporting electrolyte.

    • Use a three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential and record the oxidation and reduction peaks.

    • The onset of the first oxidation and reduction potentials can be used to estimate the HOMO and LUMO energies, respectively, relative to a known reference (e.g., ferrocene/ferrocenium).

4.2.2. UV-Vis Spectroscopy

  • Purpose: To measure the optical absorption properties and determine the optical bandgap.

  • Methodology:

    • Prepare a dilute solution of the compound in a UV-transparent solvent.

    • Record the absorption spectrum.

    • The absorption onset (λonset) can be used to calculate the optical bandgap (Egopt) using the equation: Egopt = 1240 / λonset.

Potential Applications in Materials Science

The unique electronic structure of this compound makes it a promising candidate for several applications in organic electronics.

  • Organic Field-Effect Transistors (OFETs): The low-lying LUMO suggests potential for n-type semiconductor behavior, which is less common than p-type behavior in organic materials.

  • Organic Photovoltaics (OPVs): As an electron-acceptor material in bulk heterojunction solar cells, its tunable LUMO level is critical for achieving efficient charge separation.

  • Organic Light-Emitting Diodes (OLEDs): It can be used as an electron-transport or host material in OLEDs, facilitating efficient charge injection and transport to the emissive layer.[8]

Conclusion and Future Outlook

This compound represents a strategically designed molecular building block with significant potential for application in advanced materials science. Its inherent donor-acceptor character, augmented by the presence of electron-withdrawing chlorine substituents, provides a robust platform for tuning its electronic properties. While this guide has outlined the theoretical basis and key characterization methodologies based on analogous systems, further dedicated experimental and computational studies on this specific compound are warranted. Such investigations will undoubtedly unlock its full potential and pave the way for its integration into next-generation organic electronic devices.

References

  • The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells | Request PDF. (n.d.).
  • Computational Study on Conducting Polymers of Thieno [3,4-b] Pyrazines and Its Derivatives. (n.d.). Scholars Research Library.
  • Thieno[2,3-d]pyridazine | 272-15-1. (n.d.). Benchchem.
  • This compound | C6H2Cl2N2S | CID 23439283. (n.d.). PubChem.
  • Synthesis of pyridazine and pyridopyridazine deriv
  • This compound | 699-89-8. (n.d.). Sigma-Aldrich.
  • This compound | 699-89-8. (n.d.). Sigma-Aldrich.
  • Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003. (n.d.). PubChem.
  • (PDF) Computational Study on Optoelectronic Properties of Donor-Acceptor Type Small π-Conjugated Molecules for Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optical (NLO) Applications. (n.d.).
  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Royal Society of Chemistry.
  • HOMO-LUMO energy values of active compounds. (n.d.).
  • Thieno[2,3-d]pyridazine, 2-bromo- | C6H3BrN2S. (n.d.). PubChem.
  • Synthesis of Pyridazine. (n.d.). ChemTube3D.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
  • Design and synthesis of some thieno[2,3-c]pyridazine derivatives of expected anticancer activity. (2013).
  • 4,7-Dichlorofuro[2,3-d]pyridazine | C6H2Cl2N2O | CID 12486847. (n.d.). PubChem.
  • Shapes of optimized structure, HOMO, LUMO, and ESP of compounds 7 and... (n.d.).
  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). WuXi Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpvQSXOZ8GSfD_s01EtnKHTRGR4A_PuCNbSQh5uNiExMI5DVc4WftZohfBc0qbRaFiMQzMfxXxS4go45gds-pO42IHTAQP4g-jHm6YkQFS1YFjqWt0mwy4SlVLNUalqxB7kRdF-rq0SjSDmpOGhvT00Iyjj4oP348ldXHgHK67fXOIpP6Tv38EYE60J6iQQH4F]([Link]

Sources

A Professional's Guide to the Safe Handling of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the essential safety and handling precautions for 4,7-Dichlorothieno[2,3-d]pyridazine (CAS No. 699-89-8). As a chlorinated heterocyclic compound with significant applications in synthetic organic chemistry for pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This guide is designed for professionals in research and development, emphasizing the scientific rationale behind each safety protocol.

Hazard Analysis and Risk Profile

This compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon exposure.[2] A complete understanding of its hazard statements is the foundation for all safe handling procedures.

GHS Classification:

  • Signal Word: Warning[2]

  • Pictogram: GHS07 (Exclamation Mark)[2]

Primary Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Scientific Principle: The presence of two chlorine atoms on the heterocyclic ring system enhances the molecule's reactivity and potential biological activity.[1] These reactive sites can interact with biological macromolecules, leading to the observed irritation and toxicity. The compound is a solid, typically appearing as a pale yellow to brown powder, meaning the primary exposure risks are through the inhalation of dust and direct contact with skin or eyes.[1][2]

Engineering Controls: The First Line of Defense

Engineering controls are systematically designed to minimize exposure by isolating the hazard from the operator. Their implementation is non-negotiable when handling this compound.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control to prevent the inhalation of airborne particulates, directly addressing the H335 (May cause respiratory irritation) hazard.[3]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This practice helps contain potential contamination and simplifies cleanup procedures.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[5]

Rationale: Relying solely on personal protective equipment (PPE) is insufficient. Engineering controls provide a passive layer of protection that is not dependent on operator behavior, thereby forming a more robust safety system.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE must be worn at all times when handling this compound.[4] PPE should be inspected before each use and removed carefully to avoid cross-contamination.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for pinholes or tears before use. Given the H315 (Causes skin irritation) classification, double-gloving is recommended for extended operations. Contaminated gloves should be removed and disposed of as hazardous waste immediately.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles. This directly mitigates the H319 (Causes serious eye irritation) hazard.[3]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, chemically resistant long-sleeved clothing or aprons should be utilized.[4]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5]

Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for the safe handling of solid this compound.

  • Preparation:

    • Confirm that the fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don all required PPE as outlined in Section 3.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid any rapid movements that could aerosolize the powder.

    • Once the desired amount is measured, securely close the primary container.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of wipes as hazardous waste.

    • Carefully remove outer gloves (if double-gloved) and dispose of them.

    • Remove all other PPE before exiting the laboratory.

    • Wash hands thoroughly with soap and water.[7]

Storage and Waste Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend refrigerated storage at 4°C.[2] The storage area should be a locked cabinet or room to restrict access.[5][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and residual compound, must be treated as hazardous waste.[3] Disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[5][7] Do not release into the environment.[3][4]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[3][4]

Causality: The rapid decontamination protocols are designed to minimize the contact time between the chemical and biological tissues, thereby reducing the severity of the irritation and potential systemic absorption.

G start Accidental Exposure Occurs identify Identify Exposure Route start->identify skin_eye Skin or Eye Contact identify->skin_eye Dermal/ Ocular inhalation Inhalation identify->inhalation Respiratory ingestion Ingestion identify->ingestion Oral decon_skin Remove Contaminated Clothing Wash Skin with Soap & Water (15+ min) skin_eye->decon_skin decon_eye Flush Eyes with Water (15+ min) skin_eye->decon_eye decon_inhale Move to Fresh Air inhalation->decon_inhale decon_ingest Rinse Mouth with Water DO NOT Induce Vomiting ingestion->decon_ingest medical Seek Immediate Medical Attention decon_skin->medical decon_eye->medical decon_inhale->medical decon_ingest->medical report Report Incident to Supervisor medical->report

Caption: Workflow for Emergency Response to Accidental Exposure.

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Prevent the formation of dust.[4]

  • Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Clean the spill area thoroughly with a wet cloth or paper towels, and place all cleaning materials in the hazardous waste container.

  • Do not allow the material to enter drains or waterways.[7]

Quantitative Safety Data Summary

The following table summarizes key identifying and safety information for this compound.

PropertyValueSource(s)
CAS Number 699-89-8[9],[2],[1]
Molecular Formula C₆H₂Cl₂N₂S[9],[10],[1]
Molecular Weight 205.07 g/mol [2]
Appearance Solid[2]
Melting Point 157-158 °C[2]
Boiling Point 409.6 ± 40.0 °C at 760 mmHg[2]
GHS Pictogram GHS07 (Harmful/Irritant)[2]
GHS Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Storage Temperature Refrigerate (4°C Recommended)[2]

References

  • PubChem. This compound.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 3,6-Dichloropyridazine.
  • PubChem. 4,7-Dichlorofuro[2,3-d]pyridazine.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyridazine scaffold has emerged as a compelling purine bioisostere in medicinal chemistry, serving as a foundational core for a multitude of pharmacologically active agents.[1] This guide provides an in-depth technical overview and detailed protocols for the synthesis of diverse kinase inhibitors starting from the versatile building block, 4,7-Dichlorothieno[2,3-d]pyridazine. We will explore the strategic functionalization of the C4 and C7 positions through cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the mechanistic rationale behind synthetic choices and robust, step-by-step protocols for practical implementation.

Introduction: The Thieno[2,3-d]pyridazine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors represent a major class of modern therapeutics. The thieno[2,3-d]pyrimidine scaffold, a close structural analog, has been extensively developed to target a wide array of kinases, including VEGFR, EGFR, and CDKs.[3][4][5][6][7][8] The thieno[2,3-d]pyridazine core, while less explored, offers a distinct vector space for substituent placement and unique electronic properties, making it a highly attractive scaffold for developing novel inhibitors with potentially improved selectivity and pharmacological profiles.

The starting material, this compound, is an ideal precursor for library synthesis.[9][10] The two chlorine atoms serve as reactive handles that can be selectively and sequentially displaced, allowing for the systematic and controlled introduction of various chemical moieties to probe the structure-activity relationship (SAR) of the target kinase.

cluster_target Cellular Processes cluster_kinase Kinase Signaling Proliferation Proliferation Angiogenesis Angiogenesis Survival Survival Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate->Proliferation Phospho_Substrate->Angiogenesis Phospho_Substrate->Survival Inhibitor Thieno[2,3-d]pyridazine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Core Synthetic Strategies and Mechanistic Considerations

The primary strategy for derivatizing this compound involves the sequential displacement of its two chlorine atoms. The inherent electronic properties of the fused ring system typically allow for regioselective substitution. While specific reactivity can be substrate-dependent, the C7 position is often more susceptible to initial nucleophilic attack than the C4 position. This differential reactivity is the cornerstone of a controlled, stepwise synthesis.

Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for introducing amine, alcohol, or thiol functionalities. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by the electron-withdrawing nature of the pyridazine ring.

  • Expertise & Experience: The choice of base and solvent is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl byproduct without competing with the primary nucleophile. Polar aprotic solvents like DMF, DMA, or NMP are excellent choices as they can solvate the charged intermediate and facilitate the reaction, often at elevated temperatures.

Strategy B: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based or more complex amine substituents, palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry.

  • Buchwald-Hartwig Amination: This reaction is paramount for forming C-N bonds and allows for the coupling of a vast array of primary and secondary amines, including those that are poor nucleophiles under traditional SNAr conditions.[11][12][13] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of phosphine ligand is crucial for reaction efficiency, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) often providing superior results.[15]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloro-scaffold with boronic acids or esters. It is the method of choice for introducing aryl and heteroaryl moieties, which can serve as key pharmacophoric elements for interacting with the kinase hinge region or solvent-exposed areas.

cluster_c7 Step 1: C7 Functionalization cluster_c4 Step 2: C4 Functionalization Start 4,7-Dichlorothieno [2,3-d]pyridazine C7_SNAr SNA_r_ (e.g., R¹R²NH) Start->C7_SNAr C7_Suzuki Suzuki (e.g., R¹B(OH)₂) Start->C7_Suzuki Intermediate 7-Substituted-4-Chloro -thieno[2,3-d]pyridazine C7_SNAr->Intermediate C7_Suzuki->Intermediate C4_SNAr SNA_r_ (e.g., R³R⁴NH) Intermediate->C4_SNAr C4_Buchwald Buchwald-Hartwig (e.g., R³R⁴NH) Intermediate->C4_Buchwald C4_Suzuki Suzuki (e.g., R³B(OH)₂) Intermediate->C4_Suzuki Final 4,7-Disubstituted Kinase Inhibitor Library C4_SNAr->Final C4_Buchwald->Final C4_Suzuki->Final

Figure 2: General synthetic workflow for library generation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: Regioselective SNAr at C7 with an Amine

This protocol describes the initial substitution at the more reactive C7 position.

  • Materials and Reagents:

    • This compound (1.0 equiv)

    • Desired amine (e.g., morpholine, piperazine derivative) (1.1 - 1.5 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

    • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

    • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, condenser

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound.

    • Add the solvent (DMF or Dioxane) to create a solution or suspension (approx. 0.1-0.2 M concentration).

    • Add the desired amine nucleophile, followed by the dropwise addition of DIPEA.

    • Equip the flask with a condenser and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

    • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 7-amino-4-chloro-thieno[2,3-d]pyridazine intermediate.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Trustworthiness & Rationale: The use of excess amine and a non-nucleophilic base (DIPEA) drives the reaction to completion while minimizing side products. Monitoring by LC-MS is crucial to prevent the formation of the disubstituted product, which can occur with prolonged reaction times or at higher temperatures.

Protocol 2: Buchwald-Hartwig Amination at C4

This protocol details the subsequent functionalization of the C4 position on the intermediate from Protocol 1.

  • Materials and Reagents:

    • 7-substituted-4-chloro-thieno[2,3-d]pyridazine (1.0 equiv)

    • Desired amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Biaryl phosphine ligand (e.g., XPhos, 4-10 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Nitrogen or Argon)

    • Schlenk flask or sealed reaction vial

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the 7-substituted-4-chloro intermediate, the palladium precatalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 6-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography to obtain the final 4,7-disubstituted product.

    • Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

  • Expertise & Insights: The choice of base is critical; NaOtBu is a strong base suitable for many amines, but for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ is a better choice.[12] The Pd/ligand ratio is also important and may require optimization for challenging substrates. Pre-catalysts where the ligand is already complexed to the palladium can also be used for improved reactivity and reproducibility.

Structure-Activity Relationship (SAR) Data for Thieno-Fused Pyrimidine/Pyridazine Kinase Inhibitors

The derivatization of the thieno-fused core has led to potent inhibitors of several important kinase families. The table below summarizes representative SAR data from the literature for the closely related and well-studied thieno[2,3-d]pyrimidine scaffold, which provides a strong predictive framework for designing thieno[2,3-d]pyridazine inhibitors.

Scaffold R¹ (C4-position) R² (Other Positions) Target Kinase IC₅₀ (nM) Reference
Thieno[2,3-d]pyrimidine4-(3-ethynylphenyl)amino5-methylEGFRT790M13[6]
Thieno[2,3-d]pyrimidine4-morpholino2-(3-hydroxyphenyl)PI3Kβ62% inhib. @ 10µM[6]
Thieno[2,3-d]pyrimidine4-(4-sulfamoylphenyl)amino-aPKCζ120[16]
Thieno[2,3-d]pyrimidine4-((4-((methylamino)methyl)phenyl)methylidene)hydrazinyl6-tert-butylCDK420[5]
Thieno[2,3-d]pyrimidine4-(3-aminobenzoic acid)5-phenyl, 6-methylCK28[17]
Thieno[2,3-d]pyrimidine4-(3-fluorobenzyl)oxy2-((1-acetylpiperidin-4-yl)amino)VEGFR-23.9[7][18]
  • SAR Insights:

    • Hinge-Binding: The N1 or N8 atom of the pyridazine ring can act as a hydrogen bond acceptor, mimicking the adenine core and anchoring the inhibitor in the ATP-binding pocket of the kinase.

    • C4-Substituents: Large, often aromatic, substituents at the C4 position are common. These groups can extend into the solvent-exposed region, providing opportunities to enhance potency and selectivity.[7]

    • C7-Substituents: Modifications at the C7 position (analogous to C5/C6 in thienopyrimidines) can modulate solubility, cell permeability, and interact with the "gatekeeper" residue of the kinase, influencing the selectivity profile.[17]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Through the strategic and sequential application of robust synthetic methodologies like SNAr and palladium-catalyzed cross-coupling, medicinal chemists can efficiently generate large libraries of diverse compounds. The insights gained from the well-established thieno[2,3-d]pyrimidine class provide a rational basis for the design of these new derivatives. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore this promising chemical space in the ongoing quest for more effective and selective targeted therapies.

References

  • Bentham Science Publisher. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies.
  • Scilit. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: Synthesis, biological evaluation and structure–activity relationships. Part 2.
  • Future Science. Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine.
  • PubMed. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2.
  • BenchChem. Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships.
  • PubMed. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema.
  • BenchChem. The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide.
  • PubMed. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine.
  • PubMed. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations.
  • National Institutes of Health. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC.
  • Ain Shams University. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy.
  • National Institutes of Health. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis - PMC.
  • ResearchGate. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • RSC Publishing. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine.
  • Academia.edu. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • BenchChem. Identification and minimization of side products in Thieno[2,3-d]pyridazin-4,7-dione synthesis.
  • PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
  • MDPI. A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives.
  • MDPI. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
  • PubMed Central. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
  • PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC.
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Durham University. a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses.
  • RSC Publishing. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods†.
  • ResearchGate. (PDF) Synthesis of Novel Thienopyrimidine Derivatives.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
  • National Institutes of Health. Synthesis of Some Thienopyrimidine Derivatives - PMC.
  • MySkinRecipes. This compound.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. This compound | C6H2Cl2N2S | CID 23439283.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • National Institutes of Health. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • ResearchGate. Striking difference in nucleophilic substitution in 4,7-dichloro-[3][6][19]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thieno[2,3-d]pyridazine Scaffold

The thieno[2,3-d]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive building block for the development of novel kinase inhibitors, fluorescent probes, and organic electronic materials. The 4,7-dichloro-substituted variant, in particular, serves as a versatile precursor for the synthesis of a diverse library of derivatives through selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation or vinylation of the thieno[2,3-d]pyridazine nucleus.[1]

This guide provides a comprehensive overview and detailed protocols for performing the Suzuki-Miyaura cross-coupling reaction with 4,7-dichlorothieno[2,3-d]pyridazine. We will delve into the mechanistic nuances of the reaction, discuss the critical parameters influencing regioselectivity, and present field-proven protocols for both mono- and diarylation of the substrate.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X (Aryl Halide) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 (Boronic Acid/Ester) + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (Ar-R) Reductive\nElimination->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this step involves the cleavage of a C-Cl bond. The electron-deficient nature of the pyridazine ring facilitates this oxidative addition.[3] Subsequently, in the transmetalation step, the organic moiety from the boronic acid or ester is transferred to the palladium center, a process that is typically facilitated by a base. The final step is reductive elimination, where the two organic partners are coupled to form the desired product, and the palladium(0) catalyst is regenerated.

Regioselectivity in the Coupling of this compound: A Tale of Two Chlorines

A key challenge in the functionalization of this compound is controlling the regioselectivity of the cross-coupling reaction. The two chlorine atoms at the C4 and C7 positions exhibit different reactivities due to the electronic influence of the adjacent pyridazine nitrogens and the fused thiophene ring.

In analogous dihalo-N-heterocyclic systems, the reactivity of the halide is influenced by factors such as bond dissociation energy and the partial positive charge on the carbon atom. Generally, positions α to a nitrogen atom in a heteroaromatic ring are more electron-deficient and thus more susceptible to oxidative addition. In the case of this compound, the C4 position is α to one of the pyridazine nitrogens, while the C7 position is β. This suggests that the C4 position may be inherently more reactive.

However, the choice of palladium catalyst and, more importantly, the phosphine ligand can significantly influence the site of reaction.[4][5] Bulky and electron-rich ligands, such as those from the Buchwald and Xantphos families, have been shown to alter the regioselectivity in the coupling of dihaloheteroarenes.[6][7] This is often attributed to steric interactions between the ligand and the substrate in the transition state of the oxidative addition step.

Regioselectivity_Factors cluster_substrate Substrate Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Electronic Effects Electronic Effects (C4 vs. C7) Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Palladium Precursor Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Palladium Precursor->Regioselectivity Ligand Choice Ligand Choice (e.g., PPh3, Xantphos, SPhos) Ligand Choice->Regioselectivity Base Base (e.g., K2CO3, K3PO4) Base->Regioselectivity Solvent Solvent (e.g., Dioxane, Toluene, DME) Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Figure 2: Key factors influencing the regioselectivity of Suzuki-Miyaura coupling on this compound.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Mono-arylation of this compound

This protocol aims for the selective mono-arylation, likely at the more reactive C4 position. The use of a less reactive catalyst system and controlled stoichiometry of the boronic acid are key to achieving mono-substitution.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-arylation of this compound

This protocol is designed for the exhaustive di-arylation of the substrate, replacing both chlorine atoms. More forcing conditions and a higher loading of the boronic acid are employed.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous, degassed toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a dry Schlenk flask, combine palladium(II) acetate (0.02 mmol) and Xantphos (0.04 mmol) in toluene (5 mL). Stir at room temperature for 15 minutes to pre-form the catalyst.

  • To a separate Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 18-36 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of dihaloheterocycles, which can be adapted for this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Outcome
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012-24Mono-arylation
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10018-36Di-arylation
3Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.5)DME8512-24Mono- or Di-arylation
4PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/EtOH11012-24Di-arylation

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup Reagents Combine Substrate, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat and Stir (Monitor by TLC/LC-MS) Solvent_Addition->Heating Quenching Cool and Quench (e.g., with water) Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Figure 3: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction represents a highly effective method for the derivatization of the this compound core. By carefully selecting the palladium catalyst, ligand, and reaction conditions, researchers can achieve both selective mono-arylation and exhaustive di-arylation, providing access to a wide range of novel compounds with potential applications in drug discovery and materials science. Further exploration of ligand effects on regioselectivity and the development of more sustainable, milder reaction conditions will continue to enhance the utility of this powerful synthetic tool.

References

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., Hughes, G., & Nargund, R. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link][6]
  • Smith, R. C., Boddy, C. N., & Gilday, J. P. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link][5]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link][3]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Young, I. S., & Sarpong, R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link][10]
  • Al-dujaili, A. H., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 11(11-12), 1374-1380. [Link][11]
  • Buchwald, S. L., & Wolfe, J. P. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1463–1473. [Link][7]
  • Houk, K. N., & Merlic, C. A. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(41), 12664–12665. [Link]
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • DiVA. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.

Sources

using 4,7-Dichlorothieno[2,3-d]pyridazine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-Dichlorothieno[2,3-d]pyridazine as a Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic applications of this compound. We will explore its synthesis, reactivity, and deployment in the construction of complex molecular architectures, supported by detailed, field-proven protocols.

Introduction: The Strategic Value of the Thieno[2,3-d]pyridazine Core

The thieno[2,3-d]pyridazine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. Its structure is bioisosteric to purine, the core of essential biomolecules like adenine and guanine. This similarity allows thieno[2,3-d]pyridazine derivatives to act as competitive inhibitors or modulators for enzymes that typically bind purine-based substrates, such as protein kinases.[1][2][3] The incorporation of this scaffold has been a successful strategy in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][4][5]

The 4,7-dichloro derivative, in particular, serves as a powerful and versatile building block.[6] Its key features include:

  • Two Reactive Sites: The chlorine atoms at the C4 and C7 positions are excellent leaving groups, enabling sequential and regioselective functionalization.

  • Electron-Deficient Core: The pyridazine ring is inherently electron-deficient, which activates the C-Cl bonds towards nucleophilic aromatic substitution (SNAr).

  • Planar Structure: The rigid, planar geometry provides a well-defined scaffold for orienting substituents to interact with biological targets.

This guide will focus on the two primary modes of reactivity for this building block: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions.

Physicochemical Properties & Reactivity Profile

This compound is a stable, typically solid compound at room temperature, soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.[6]

PropertyValueSource
CAS Number 699-89-8[7]
Molecular Formula C₆H₂Cl₂N₂S[7][8]
Molecular Weight 205.06 g/mol [7]
Appearance Pale yellow to brown solid[6]
Melting Point 157-158 °C

The reactivity is dominated by the two chlorine atoms. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring significantly lowers the electron density at the C4 and C7 positions, making them highly electrophilic and susceptible to attack by nucleophiles. This is the foundational principle behind its utility in SNAr reactions.[9][10] Furthermore, these C-Cl bonds are suitable for oxidative addition to low-valent transition metal complexes, enabling a wide array of modern cross-coupling methodologies.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for functionalizing the this compound core. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Due to the molecule's symmetry, monosubstitution can occur at either the C4 or C7 position without regiochemical preference. However, the introduction of the first substituent electronically modifies the ring, which can influence the rate and conditions required for a second, subsequent substitution.

General Reaction Scheme

SNAr_Scheme start This compound mono_sub 4-Nu-7-chlorothieno[2,3-d]pyridazine start->mono_sub + Nu-H (1 eq.) Base note1 Nu = R-NH₂, R-OH, R-SH di_sub 4,7-Di(Nu)thieno[2,3-d]pyridazine mono_sub->di_sub + Nu'-H (excess) Base, Heat Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Dichloro-Thienopyridazine, Boronic Acid, and Base in Flask prep2 Add Solvent (Dioxane/Water) prep1->prep2 prep3 Degas with N₂ or Argon prep2->prep3 prep4 Add Pd Catalyst and Ligand prep3->prep4 react Heat to 80-100 °C Monitor by TLC/LC-MS prep4->react workup1 Cool and Filter (e.g., through Celite) react->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 Synthesis_Scheme start Dimethyl thiophene-2,3-dicarboxylate intermediate Thieno[2,3-d]pyridazine- 4,7(5H,6H)-dione start->intermediate + Hydrazine (N₂H₄) Heat product 4,7-Dichlorothieno- [2,3-d]pyridazine intermediate->product + POCl₃ Heat

Sources

Application Notes & Protocols: Nucleophilic Substitution on 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyridazine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyridazine core is a heterocyclic structure of significant interest in medicinal chemistry.[1] Its resemblance to purine bases found in DNA and RNA makes it a valuable scaffold for designing novel therapeutic agents that can interact with a wide range of biological targets.[2] Derivatives of this and similar fused pyridazine systems have demonstrated promising activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[2][3] The 4,7-dichloro derivative, in particular, serves as a versatile starting material for the synthesis of a diverse library of compounds through nucleophilic substitution reactions.[4]

This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 4,7-dichlorothieno[2,3-d]pyridazine. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and detailed, field-proven experimental protocols.

Mechanistic Principles: Understanding SNAr on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. Unlike typical electrophilic aromatic substitution, SNAr proceeds through a stepwise addition-elimination mechanism, often involving a stabilized intermediate known as a Meisenheimer complex.[5] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5]

The thieno[2,3-d]pyridazine ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyridazine ring. This electron deficiency is crucial for the facile displacement of the chloro substituents by nucleophiles. The chlorine atoms themselves further activate the ring towards nucleophilic attack.

Regioselectivity: The Preferential Site of Attack

A key consideration in the reaction of this compound is regioselectivity—which of the two chlorine atoms will be substituted first. The positions on the pyridazine ring are not electronically equivalent. Generally, in related dichlorinated heterocyclic systems like 2,4-dichloropyrimidines, substitution preferentially occurs at the C4 position.[6] This is often rationalized by considering the relative stability of the Meisenheimer-like intermediate, where the negative charge is better delocalized.

SNAr_Mechanism cluster_0 General S~N~Ar Pathway Start This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (Addition) Start->TS1 Addition Intermediate Meisenheimer-like Intermediate (Stabilized by resonance) TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 Elimination Product Monosubstituted Product + Cl⁻ TS2->Product Experimental_Workflow cluster_workflow General Experimental Workflow Setup Reaction Setup (Flask, Stirrer, Atmosphere) Reagents Add Substrate, Nucleophile, Solvent, Base Setup->Reagents Reaction Stir at Defined Temperature Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, Dry Monitor->Workup Complete Purify Column Chromatography or Recrystallization Workup->Purify Characterize Analyze Product (NMR, MS, etc.) Purify->Characterize

Sources

Application Notes and Protocols for 4,7-Dichlorothieno[2,3-d]pyridazine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thieno[2,3-d]pyridazine in Advanced Organic Semiconductors

The pursuit of high-performance organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is intrinsically linked to the molecular design of novel π-conjugated materials. Within the vast landscape of organic semiconductors, donor-acceptor (D-A) copolymers have emerged as a dominant class of materials, enabling precise control over the electronic and optical properties through the judicious selection of electron-rich (donor) and electron-deficient (acceptor) moieties. 4,7-Dichlorothieno[2,3-d]pyridazine stands out as a pivotal building block in this context. Its fused ring structure, incorporating an electron-deficient pyridazine ring with a thiophene ring, imparts significant electron-accepting character. The presence of two reactive chlorine atoms at the 4 and 7 positions provides versatile handles for synthetic modification, primarily through cross-coupling reactions, allowing for its seamless integration into D-A copolymer backbones.[1] This guide provides an in-depth exploration of the application of this compound-derived monomers in the synthesis of high-performance conjugated polymers for organic field-effect transistors, complete with detailed experimental protocols.

Scientific Rationale: Causality Behind the Molecular Design

The efficacy of thieno[2,3-d]pyridazine-based polymers in organic electronics is not fortuitous; it is a direct consequence of their unique molecular and electronic structure. The thieno[2,3-d]pyridazine unit functions as a potent electron acceptor, which, when copolymerized with electron-donating units, leads to the formation of low bandgap materials.[2] This is crucial for applications in organic electronics, as a lower bandgap facilitates charge carrier generation and transport.

The nitrogen atoms in the pyridazine ring effectively lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. A deep HOMO level is particularly advantageous for p-type semiconductors as it enhances their stability against oxidation in ambient conditions, a critical factor for the operational lifetime of OFETs.[2] Furthermore, the rigid and planar structure of the thieno[2,3-d]pyridazine moiety promotes strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in thin-film transistors.

The chlorine atoms in this compound are not merely synthetic handles. Their high reactivity in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the efficient synthesis of well-defined copolymers with controlled molecular weights and low defect densities. This synthetic accessibility is a key enabler for the systematic investigation and optimization of these materials for electronic applications.[1]

Application in Organic Field-Effect Transistors (OFETs)

A prime application of this compound-derived materials is in the active layer of OFETs. These devices are the fundamental building blocks of organic integrated circuits, flexible displays, and sensors. The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), which quantifies the speed at which charge carriers move through the semiconductor, and the on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off". Thieno[2,3-d]pyridazine-based copolymers have demonstrated promising p-type semiconductor characteristics with respectable hole mobilities and high on/off ratios, underscoring their potential for practical applications.[2]

Experimental Section: Synthesis and Device Fabrication

This section provides a detailed protocol for the synthesis of a family of thieno[2,3-d]pyridazine-based donor-acceptor copolymers and the subsequent fabrication of top-contact, bottom-gate OFETs. The following protocols are based on the successful synthesis and characterization of polymers such as PDTTPTT, PDTTPBT, and PDTTPBDT.[1][2]

Part 1: Synthesis of a Thieno[2,3-d]pyridazine-Based Copolymer via Stille Polycondensation

The Stille cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it ideal for the synthesis of conjugated polymers. This protocol describes a general procedure for the copolymerization of a dibrominated thieno[2,3-d]pyridazine-based monomer with a distannylated comonomer.

Diagram of the Synthetic Workflow:

Stille_Polymerization cluster_reactants Reactant Preparation cluster_reaction Stille Coupling Reaction cluster_purification Polymer Purification MonomerA Dibromo-Thieno[2,3-d]pyridazine Monomer (e.g., M1) ReactionVessel Schlenk Flask under Argon MonomerA->ReactionVessel MonomerB Distannyl Comonomer (e.g., Thienothiophene) MonomerB->ReactionVessel Heating Heat (e.g., 110°C, 48h) ReactionVessel->Heating Solvent Anhydrous Toluene Solvent->ReactionVessel Catalyst Pd2(dba)3 / P(o-tol)3 Catalyst->ReactionVessel Precipitation Precipitate in Methanol Heating->Precipitation Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation->Soxhlet FinalProduct Purified Polymer Soxhlet->FinalProduct

Caption: Workflow for the synthesis of thieno[2,3-d]pyridazine-based copolymers.

Materials:

  • 4,7-bis(5-bromothiophen-2-yl)thieno[2,3-d]pyridazine (Monomer 1)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon gas

Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask, add the dibrominated thieno[2,3-d]pyridazine monomer (1.0 eq), the distannylated comonomer (1.0 eq), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The concentration of the monomers should be approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the crude polymer.

  • Filtration: Collect the polymer by filtration and wash with methanol.

  • Purification by Soxhlet Extraction: Dry the crude polymer and purify by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.

  • Final Product: The purified polymer is isolated from the chloroform fraction by precipitation in methanol, followed by filtration and drying under vacuum.

Part 2: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol outlines the steps for fabricating an OFET device using the synthesized thieno[2,3-d]pyridazine-based polymer.

Diagram of the OFET Fabrication Workflow:

OFET_Fabrication cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition Substrate n++ Si/SiO2 Wafer Cleaning Sonication in Acetone & IPA Substrate->Cleaning SurfaceTreatment O2 Plasma or OTS Treatment Cleaning->SurfaceTreatment SpinCoating Spin Coating SurfaceTreatment->SpinCoating PolymerSolution Polymer in Chlorobenzene PolymerSolution->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing Evaporation Thermal Evaporation of Gold (Au) Annealing->Evaporation ShadowMask Shadow Mask (Source/Drain) ShadowMask->Evaporation FinalDevice Completed OFET Evaporation->FinalDevice

Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Synthesized thieno[2,3-d]pyridazine-based polymer

  • Chlorobenzene (or other suitable high-boiling point solvent)

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

  • Acetone and Isopropyl alcohol (IPA)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Protocol:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an oxygen plasma or by immersion in a piranha solution to make it hydrophilic. For a hydrophobic surface, which can improve polymer film morphology, treat the substrate with an octadecyltrichlorosilane (OTS) self-assembled monolayer.

  • Polymer Solution Preparation: Dissolve the synthesized polymer in chlorobenzene at a concentration of 5-10 mg/mL. Heat the solution gently (e.g., at 60 °C) to ensure complete dissolution.

  • Active Layer Deposition: Spin-coat the polymer solution onto the prepared Si/SiO₂ substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.

  • Thermal Annealing: Anneal the polymer thin film on a hotplate at a temperature of 100-150 °C for 30-60 minutes in a nitrogen-filled glovebox. This step removes residual solvent and can improve the crystallinity of the polymer film.

  • Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the polymer active layer. The typical thickness of the electrodes is 50-100 nm. The channel length and width are defined by the shadow mask.

  • Device Characterization: The electrical characteristics of the fabricated OFETs are then measured using a semiconductor parameter analyzer in a glovebox or in ambient conditions.

Characterization and Performance Data

The synthesized polymers and fabricated devices should be thoroughly characterized to evaluate their properties and performance.

Polymer Characterization
  • ¹H NMR and GPC: To confirm the chemical structure and determine the molecular weight and polydispersity index of the polymers.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the polymers in solution and as thin films.[2]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymers.[2]

Table 1: Representative Optoelectronic Properties of Thieno[2,3-d]pyridazine-Based Copolymers [2]

PolymerDonor UnitOptical Bandgap (eV)HOMO Level (eV)
PDTTPTTThienothiophene1.41-5.35
PDTTPBTBenzodithiophene1.43-5.32
PDTTPBDTBithiophene1.58-5.45
OFET Device Performance

The performance of the OFETs is evaluated by measuring their output and transfer characteristics.

Table 2: Typical OFET Performance of Thieno[2,3-d]pyridazine-Based Polymers

PolymerHole Mobility (µ) (cm²/Vs)On/Off Ratio
PDTTPTT1.0 x 10⁻³> 10⁵
PDTTPBT5.0 x 10⁻⁴> 10⁵
PDTTPBDT2.0 x 10⁻⁴> 10⁴

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of high-performance donor-acceptor conjugated polymers for organic electronics. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of organic materials and device engineering. The strong electron-accepting nature and synthetic accessibility of the thieno[2,3-d]pyridazine moiety make it a compelling candidate for the development of next-generation organic semiconductors with improved performance and stability. Future research will likely focus on further functionalization of the thieno[2,3-d]pyridazine core to fine-tune the electronic properties and explore their applications in other organic electronic devices such as OPVs and sensors.

References

  • Lim, C. J., Li, L., Lei, Y., et al. (2016). Synthesis and characterization of three thienopyridazine-based copolymers and their application in OFET. Tetrahedron Letters, 57(14), 1523-1527. [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis of Novel Thienopyridazine Derivatives for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienopyridazine scaffold represents a promising heterocyclic system for the development of next-generation agrochemicals. Its unique structural and electronic properties make it a versatile core for designing novel fungicides, herbicides, and insecticides. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed experimental protocols for creating libraries of thienopyridazine derivatives. Furthermore, it delves into structure-activity relationship (SAR) considerations and offers a standardized protocol for preliminary biological screening, equipping researchers in the agrochemical and drug development sectors with the necessary tools to explore this important class of compounds.

Introduction: The Case for Thienopyridazine in Agrochemicals

The relentless evolution of resistance in target pests and pathogens, coupled with increasing regulatory scrutiny, necessitates a continuous pipeline of novel agrochemical active ingredients. Heterocyclic chemistry provides a rich foundation for this discovery process, with nitrogen-containing ring systems being particularly prominent in commercial products.[1] Thienopyridazines, a class of fused heterocycles containing a thiophene ring fused to a pyridazine ring, have emerged as a scaffold of significant interest.

While related structures like thienopyridines and thienopyrimidines have been explored for various applications, including pharmaceuticals and agrochemicals, the thienopyridazine core offers a distinct arrangement of heteroatoms that can lead to unique biological activities and intellectual property opportunities.[2][3] Pyridazine derivatives, in general, are known to exhibit a wide spectrum of biological effects, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] The fusion of a thiophene ring, another "privileged" scaffold in medicinal and agrochemical chemistry, can enhance potency, modulate physical properties, and provide additional vectors for chemical modification.[7]

This document serves as a practical guide for chemists, outlining robust synthetic methodologies and providing insights into the strategic design of novel thienopyridazine derivatives for agrochemical applications.

Strategic Approach to Synthesis

The construction of the thienopyridazine core can be approached through several convergent strategies. The most common and versatile method involves a two-stage process: first, the synthesis of a highly functionalized thiophene precursor, followed by the annulation (ring-closure) of the pyridazine ring.

Causality Behind the Strategy: This stepwise approach is favored because it allows for maximum diversity. Modifications can be introduced on the thiophene ring (R1, R2) or incorporated into the pyridazine-forming reagent (R3, R4), enabling the systematic generation of a compound library for SAR studies. The Gewald aminothiophene synthesis is a particularly powerful reaction for the first stage, as it is a multi-component reaction that efficiently builds a decorated and reactive thiophene intermediate from simple starting materials.[8]

A generalized workflow for this strategy is outlined below.

G cluster_0 Stage 1: Thiophene Synthesis cluster_1 Stage 2: Pyridazine Annulation cluster_2 Stage 3: Derivatization A α-Active Methylene Ketone/Nitrile D Gewald Reaction (Base-catalyzed) A->D B Elemental Sulfur (S8) B->D C α-Cyano Ester/ Malononitrile C->D E 2-Aminothiophene Intermediate D->E H Cyclocondensation Reaction E->H F Dicarbonyl Compound (e.g., Maleic Anhydride) F->H G Hydrazine Hydrate (N2H4·H2O) G->H I Thienopyridazine Core Structure H->I J Functional Group Interconversion (e.g., SNAr, Cross-coupling) I->J K Final Agrochemical Candidates J->K

Figure 1: General synthetic workflow for thienopyridazine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Key 2-Aminothiophene Intermediate via Gewald Reaction

Principle: This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a versatile intermediate. The Gewald reaction is a one-pot, three-component reaction between a ketone (cyclohexanone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base (morpholine).[8] The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure.

Materials and Reagents:

  • Cyclohexanone (99.8%)

  • Ethyl cyanoacetate (99%)

  • Elemental Sulfur (99.5%)

  • Morpholine (99%, catalyst)

  • Ethanol (99.5%, solvent)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Ice bath

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).

  • Add cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) to the flask.

  • Stir the mixture to ensure all solids are suspended.

  • Carefully add morpholine (0.1 mol, 8.71 g) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2 hours. The mixture will turn dark and a precipitate may form.

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield the title compound as a pale yellow solid.

Purification and Characterization:

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol.

  • Expected Yield: 70-85%.

  • Characterization:

    • ¹H NMR: Confirm the presence of the ethoxy group (triplet and quartet), the amino protons (broad singlet), and the tetrahydrothiophene protons.

    • Mass Spectrometry (MS): Verify the molecular weight (M+H⁺ for C₁₁H₁₅NO₂S ≈ 226.08).

Safety and Troubleshooting:

  • Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE. Morpholine is corrosive.

  • Troubleshooting: Low yield may result from impure reagents or insufficient reaction time. If the product oils out upon cooling, try adding a seed crystal or scratching the inside of the flask.

Protocol 2: Cyclization to form the Thieno[2,3-d]pyridazine Core

Principle: This protocol uses the 2-aminothiophene intermediate from Protocol 1 and hydrazine hydrate to construct the pyridazine ring, resulting in a 3-amino-4-oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyridazine. The amino group of the thiophene attacks the ester carbonyl, and the subsequent addition of hydrazine leads to cyclization and formation of the fused heterocyclic core.

Materials and Reagents:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Ethanol (99.5%, solvent)

  • Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Suspend the 2-aminothiophene intermediate (0.05 mol, 11.26 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (0.15 mol, 9.39 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the product by vacuum filtration, washing with cold ethanol.

  • Dry the solid under vacuum.

Purification and Characterization:

  • Purification: The precipitated product is typically of good purity. It can be further purified by recrystallization from a suitable solvent like dioxane or DMF/water.

  • Expected Yield: 75-90%.

  • Characterization:

    • ¹H NMR: Disappearance of the ethoxy signals and appearance of new signals corresponding to the fused pyridazine ring protons.

    • IR Spectroscopy: Appearance of a strong C=O stretch (amide) around 1650-1680 cm⁻¹ and N-H stretches.

    • MS: Verify the molecular weight (M+H⁺ for C₉H₁₁N₃OS ≈ 210.06).

Structure-Activity Relationship (SAR) Insights

Once the core thienopyridazine structure is synthesized, systematic modification is key to optimizing biological activity. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune properties like potency, selectivity, and plant mobility.[9][10]

Figure 2: Key regions for SAR exploration on the thienopyridazine scaffold.

Table 1: Hypothetical SAR Data for Fungicidal Activity against Botrytis cinerea

Compound IDR1 (Thiophene)R3 (Pyridazine)R4 (Pyridazine)IC₅₀ (µM)Comments
TPZ-01 H-NH₂=O55.2Baseline activity from core structure.
TPZ-02 -Cl-NH₂=O12.5Electron-withdrawing group improves activity.
TPZ-03 -OCH₃-NH₂=O48.9Electron-donating group slightly reduces activity.
TPZ-04 -Cl-NH-Ph=O5.1Phenyl group suggests a key hydrophobic interaction.
TPZ-05 -Cl-NH-Ph(4-F)=O1.8Halogen on phenyl ring further enhances potency.
TPZ-06 -Cl-OH=O>100Amine group appears critical for activity (H-bond donor).

Protocol: In-Vitro Antifungal Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized thienopyridazine derivatives against a target fungal pathogen, such as Botrytis cinerea or Fusarium graminearum, using a 96-well plate microdilution assay. This provides a quantitative measure of antifungal potency.

workflow A Prepare Fungal Spore Suspension (e.g., 1x10^5 spores/mL) D Inoculate Wells with Spore Suspension A->D B Stock Solution of Test Compound in DMSO C Serial Dilution in 96-Well Plate (using growth medium) B->C C->D E Incubate Plate (e.g., 25°C for 48-72h) D->E F Measure Fungal Growth (Optical Density at 600nm) E->F G Calculate % Inhibition and Determine IC50 F->G

Figure 3: Workflow for the in-vitro antifungal screening assay.

Materials and Reagents:

  • Fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB), sterile

  • 96-well flat-bottom microtiter plates, sterile

  • Test compounds and a standard fungicide (e.g., boscalid)

  • DMSO (Dimethyl sulfoxide)

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound and the standard fungicide in DMSO.

  • Plate Setup:

    • Add 100 µL of PDB to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock to the first column of wells (this creates a starting concentration of 200 µM).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 serves as the no-compound growth control (add 2 µL of DMSO).

    • Column 12 serves as the sterile medium blank.

  • Inoculation: Prepare a fungal spore suspension in PDB at a concentration of 2x10⁵ spores/mL. Add 100 µL of this suspension to all wells from column 1 to 11. The final volume will be 200 µL and the spore concentration will be 1x10⁵ spores/mL.

  • Incubation: Cover the plate and incubate at 25°C for 48 to 72 hours, or until robust growth is observed in the control wells.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells (Column 12) from all other wells.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test / OD_control))

    • Plot % Inhibition versus log(concentration) and use a non-linear regression (dose-response) curve fit to determine the IC₅₀ value.

Conclusion

The thienopyridazine scaffold holds considerable potential for the discovery of novel agrochemicals. The synthetic routes presented here, based on robust and scalable reactions like the Gewald synthesis, provide a reliable platform for accessing a wide array of derivatives. By combining efficient chemical synthesis with systematic biological screening and careful analysis of structure-activity relationships, research teams can effectively navigate the chemical space around this promising heterocyclic core to identify next-generation solutions for crop protection.

References

  • El-Saghier, A. M. M., et al. (2012). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules.
  • Shelke, S. N., et al. (2019). Synthesis, Biological and Molecular Docking Study of Benzimidazole-Clubbed Tetrahydrothieno [3, 2‐c] Pyridine as Platelet Inhibitors. ChemistrySelect.
  • Al-Zaqri, N., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules.
  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin.
  • Wang, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules.
  • El-Saghier, A. M. M., et al. (2012). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules.
  • Ghorab, M. M., et al. (2022). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules.
  • Faramarzi, S., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports.
  • Saddik, A. A., et al. (2015). Synthesis of Novel Thienopyrimidine Derivatives. ResearchGate.
  • Çetin, C., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect.
  • Ohno, H., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & Medicinal Chemistry Letters.
  • Ponomarenko, M., et al. (2024). APPLICATION OF THIENOPYRIMIDINE DERIVATIVES AS NEW ECO-FRIENDLY WHEAT GROWTH REGULATORS. ResearchGate.
  • Saha, A., et al. (2025). A General Strategy to Access Pharmaceutically Relevant Pyridines from Nitroarenes. Angewandte Chemie International Edition.
  • Wang, P., et al. (2022). Design, synthesis and evaluation of novel thienopyridazine derivatives as Chk1/2 inhibitors. Bioorganic Chemistry.
  • Edmunds, A. J. F., et al. (2011). Pyridazine derivatives, process for their preparation and their use as fungicides. Google Patents.
  • El-Gaby, M. S. A., et al. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Journal of the Serbian Chemical Society.
  • El-Saghier, A. M. M., et al. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate.
  • Rieker, M., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal.
  • Edmunds, A. J. F., et al. (2012). Pyridazine derivatives, processes for their preparation and their use as fungicides. Google Patents.
  • Wang, H., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
  • Duke, S. O., & Pan, Z. (2021). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. Journal of Agricultural and Food Chemistry.

Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyridazine Scaffold

The 4,7-dichlorothieno[2,3-d]pyridazine core is a synthetically versatile heterocyclic building block of significant interest to medicinal chemists and materials scientists. Its structure, featuring an electron-deficient pyridazine ring fused to a thiophene ring, provides a rigid scaffold with unique electronic properties. The two chlorine atoms at the C4 and C7 positions serve as reactive handles for introducing molecular diversity through modern cross-coupling methodologies. Palladium-catalyzed reactions, in particular, offer a powerful toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this readily available precursor.[1]

This guide provides an in-depth analysis and detailed protocols for the three most pivotal palladium-catalyzed transformations on this scaffold: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Core Challenge: Regioselectivity in Dichloro-N-Heterocycles

A primary consideration when working with this compound is the regioselectivity of the cross-coupling reaction. The two chlorine atoms are in electronically distinct environments. The C4-Cl bond is positioned alpha to both nitrogen atoms of the pyridazine ring, rendering the C4 position highly electrophilic. Conversely, the C7-Cl bond is adjacent to the thiophene sulfur atom.

Based on extensive studies of related dihalogenated N-heteroarenes, the C4 position is predicted to be the more reactive site for oxidative addition to a Pd(0) complex under "standard" catalytic conditions.[2] For instance, in 2,4-dichloroquinazolines, cross-coupling occurs with exclusive selectivity at the more electrophilic C4 position.[2][3] However, modern catalysis has demonstrated that this inherent reactivity can often be overturned. The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand can dramatically influence the site of reaction.[4][5] Sterically hindered, electron-rich ligands can favor oxidative addition at the less reactive, more sterically accessible position.[6][7] Therefore, while the protocols below provide a baseline for selective mono-functionalization, typically at C4, researchers should recognize that ligand screening is a powerful strategy to potentially invert or control this selectivity.

G cluster_main Regioselective Functionalization Strategy cluster_conditions Catalyst System cluster_products Monofunctionalized Products start This compound standard Standard Ligands (e.g., PPh3) start->standard Pd-Catalyzed Coupling bulky Bulky Ligands (e.g., XPhos, NHCs) start->bulky Pd-Catalyzed Coupling prod_c4 C4-Substituted Product (Predicted Major) standard->prod_c4 Favors more electrophilic site prod_c7 C7-Substituted Product (Potentially Accessible) bulky->prod_c7 Can favor less hindered site G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (+ Ar-Cl) center pd2_coupled Ar-Pd(II)L₂-R pd2_complex->pd2_coupled Transmetalation or Amine Coordination (+ R-M or R₂NH) pd2_coupled->pd0 Reductive Elimination (- Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, coupling the thienopyridazine core with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acid building blocks. [8]

Causality Behind Experimental Choices
  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands is more common and often more robust.

  • Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for many systems. For more challenging couplings, or to influence regioselectivity, bulky, electron-rich ligands such as XPhos or SPhos can accelerate the reductive elimination step.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [3]Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are typically used in an aqueous/organic solvent mixture.

  • Solvent: A two-phase solvent system like toluene/ethanol/water or dioxane/water is common, allowing both the organic-soluble substrates and the water-soluble inorganic base to interact.

Protocol: Mono-Arylation of this compound

This protocol is adapted from established procedures for the regioselective Suzuki coupling of related dichloropyrido[2,3-d]pyrimidines and is expected to favor substitution at the C4 position. [9]

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio, 5-10 mL). Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated thieno[2,3-d]pyridazine.

Application Note 2: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to arylalkyne structures. [7]This transformation is invaluable for creating rigid, linear extensions to the heterocyclic core, which are often used in materials science or as precursors for further cyclization reactions. [10]

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction uniquely employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. [11]* Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II) complex. [7]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne. The amine often doubles as the solvent or co-solvent.

Protocol: Mono-Alkynylation of this compound

This protocol is based on methodologies developed for the Sonogashira coupling of related brominated thieno[2,3-b]pyrazines and is expected to favor C4 substitution. [10]

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv), and copper(I) iodide [CuI] (0.04-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF (5-10 mL) followed by a degassed amine base, typically triethylamine (Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude residue by flash column chromatography to isolate the alkynylated product.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. [6]This reaction has revolutionized medicinal chemistry, providing access to aniline and heteroarylamine derivatives that are otherwise difficult to synthesize. [12]

Causality Behind Experimental Choices
  • Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are essential to facilitate the challenging C-N reductive elimination step. [13]* Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are most commonly employed. The choice of base can be critical and must be compatible with other functional groups in the substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Protocol: Mono-Amination of this compound

This protocol is adapted from conditions used for the amination of related brominated thienopyridines and is expected to favor C4 substitution. [12][14]

  • Vessel Preparation (Inert Atmosphere): In a glovebox or using Schlenk technique, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02-0.06 equiv), and a strong base (e.g., NaOt-Bu, 1.3-1.5 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add the this compound (1.0 mmol, 1.0 equiv). Seal the vial, remove it from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Summary of Recommended Reaction Conditions

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O80-110
Sonogashira R-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or DMF25-60
Buchwald-Hartwig R₂NHPd₂(dba)₃ / XPhosNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-110

References

  • McNamara, J., et al. (2014). Synthesis of thieno[3,4-b]pyrazine derivatives. Not directly used, but relevant context.
  • Pinto, E., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules.
  • N'gompaza, A., et al. (2021). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Calhelha, R., et al. (2015). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Tetrahedron.
  • Özken, G., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect.
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry.
  • Calhelha, R., et al. (2010). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Semantic Scholar.
  • Stanetty, P., et al. (2008). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. Journal of Heterocyclic Chemistry.
  • Klivansky, L. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters.
  • Dai, X., et al. (2012). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Angewandte Chemie International Edition.
  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.
  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed.
  • Shu, S., et al. (2015). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry.
  • Blakemore, D. C., et al. (2016). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Catalysis.
  • Shu, S., et al. (2015). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. R Discovery.
  • Forgács, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Wang, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing.
  • Chanthap, C., & Reissig, H.-U. (2013). The Sonogashira Reaction. Science of Synthesis.
  • Klivansky, L. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace.
  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. York Research Database.

Sources

Application Notes and Protocols for the Functionalization of the Thienopyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thienopyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thienopyridazine core, a bicyclic heteroaromatic system composed of a thiophene ring fused to a pyridazine ring, represents a significant scaffold in the landscape of medicinal chemistry and materials science. The unique electronic properties arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridazine ring impart a distinct chemical reactivity and potential for diverse biological activities. Functionalized thienopyridazine derivatives have garnered attention for their potential as anticancer agents and in the treatment of various conditions such as dermatitis and prostate cancer[1]. The strategic introduction of various substituents onto the thienopyridazine nucleus is a key step in the development of novel therapeutic agents and advanced materials.

This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the thienopyridazine core. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The methodologies discussed herein are designed to be robust and adaptable, empowering researchers to synthesize novel thienopyridazine derivatives with high efficiency and precision.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic systems like thienopyridazine. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with a halide or triflate.[2][3][4][5] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The palladium source, often Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand, forms the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and modulates its reactivity. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of a Halothienopyridazine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a related heterocyclic system and is a representative method for the arylation of a halothienopyridazine.

Materials:

  • Halothienopyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the halothienopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Add the degassed solvent mixture (toluene/ethanol/water) to the flask. The reaction mixture should be stirred vigorously.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized thienopyridazine.

Data Presentation:

EntryHalothienopyridazineArylboronic AcidCatalystBaseSolventYield (%)
13-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OGood
23-Chlorothienopyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OModerate

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualization:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents Halothienopyridazine Halothienopyridazine Catalytic Cycle Catalytic Cycle Halothienopyridazine->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic Cycle Base Base Base->Catalytic Cycle Functionalized Thienopyridazine Functionalized Thienopyridazine Catalytic Cycle->Functionalized Thienopyridazine

Caption: Suzuki-Miyaura Coupling Workflow.

B. Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organostannane with an organic halide or triflate.[6][7][8][9] While organotin compounds are toxic and require careful handling, the Stille reaction is often highly effective for complex molecule synthesis due to the stability and functional group tolerance of the organostannane reagents.[6][10]

Causality Behind Experimental Choices: The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium catalyst and ligand is crucial for efficient catalysis. The solvent is typically a non-polar aprotic solvent like toluene or dioxane. Additives such as copper(I) salts can sometimes accelerate the reaction.

Protocol 2: Stille Coupling of a Halothienopyridazine

This protocol is a general procedure for the Stille coupling and can be adapted for the functionalization of halothienopyridazines.

Materials:

  • Halothienopyridazine (1.0 equiv)

  • Organostannane (e.g., aryltributyltin) (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, dissolve the halothienopyridazine (1.0 equiv) and the organostannane (1.1 equiv) in the anhydrous, degassed solvent.

  • Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryHalothienopyridazineOrganostannaneCatalystSolventYield (%)
14-Iodothieno[3,2-c]pyridazineVinyltributyltinPd(PPh₃)₄TolueneHigh
27-Bromothieno[2,3-d]pyridazine(Thiophen-2-yl)tributyltinPdCl₂(PPh₃)₂DioxaneGood

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualization:

Stille_Coupling cluster_reactants Reactants Halothienopyridazine Halothienopyridazine Catalytic Cycle Catalytic Cycle Halothienopyridazine->Catalytic Cycle Organostannane Organostannane Organostannane->Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic Cycle Functionalized Thienopyridazine Functionalized Thienopyridazine Catalytic Cycle->Functionalized Thienopyridazine Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents Halothienopyridazine Halothienopyridazine Catalytic Cycle Catalytic Cycle Halothienopyridazine->Catalytic Cycle Amine Amine Amine->Catalytic Cycle Pd Catalyst + Ligand Pd Catalyst + Ligand Pd Catalyst + Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle Aminothienopyridazine Aminothienopyridazine Catalytic Cycle->Aminothienopyridazine CH_Arylation cluster_reactants Reactants cluster_reagents Reagents Thienopyridazine Thienopyridazine Catalytic Cycle Catalytic Cycle Thienopyridazine->Catalytic Cycle Aryl Halide Aryl Halide Aryl Halide->Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Base Base Base->Catalytic Cycle Arylated Thienopyridazine Arylated Thienopyridazine Catalytic Cycle->Arylated Thienopyridazine

Sources

Synthesizing the Next Generation of DNA Damage Response Modulators: A Guide to the Experimental Procedures for Chk1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Gatekeepers of the Genome

In the intricate cellular network that safeguards genomic integrity, the serine/threonine kinases Chk1 (Checkpoint Kinase 1) and Chk2 (Checkpoint Kinase 2) stand as critical sentinels.[1] As key transducers in the DNA damage response (DDR) pathway, they are activated by the upstream kinases ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), respectively.[2] This activation triggers a cascade of phosphorylation events that orchestrate cell cycle arrest, providing a crucial window for DNA repair.[2] However, many cancer cells, often deficient in the p53 tumor suppressor and the G1 checkpoint, become heavily reliant on the S and G2 checkpoints governed by Chk1.[3] This dependency presents a strategic vulnerability. By inhibiting Chk1 or Chk2, we can dismantle these remaining safeguards, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This "synthetic lethality" approach forms the cornerstone of Chk1/2 inhibitor therapeutic strategies, aiming to potentiate the efficacy of DNA-damaging chemotherapies and radiotherapies.[3]

This comprehensive guide provides a detailed experimental framework for the synthesis, characterization, and in vitro evaluation of potent and selective Chk1/2 inhibitors, with a focus on the promising pyrazolo[1,5-a]pyrimidine scaffold.

The DNA Damage Response Pathway: A Rationale for Chk1/2 Inhibition

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. Double-strand breaks (DSBs) primarily activate the ATM-Chk2 axis, while single-strand DNA (ssDNA) regions, often arising from replication stress, activate the ATR-Chk1 pathway.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Effector Kinases cluster_3 Cellular Outcomes DSBs DSBs ATM ATM DSBs->ATM activates ssDNA ssDNA ATR ATR ssDNA->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell_Cycle_Arrest Chk2->Cell_Cycle_Arrest DNA_Repair DNA_Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair

Figure 1: Simplified DNA Damage Response Pathway.

Synthetic Strategy: Constructing the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5][6][7] Our synthetic approach is a convergent two-step process, beginning with the synthesis of a key intermediate, 3-amino-1H-pyrazole-4-carbonitrile, followed by a cyclocondensation reaction to form the final bicyclic system.[4][8]

Synthetic_Workflow Starting_Materials β-Ketonitrile + Hydrazine Hydrate Step1 Step 1: Synthesis of Aminopyrazole Intermediate Starting_Materials->Step1 Intermediate 3-Amino-1H-pyrazole- 4-carbonitrile Step1->Intermediate Step2 Step 2: Cyclocondensation with β-Dicarbonyl Compound Intermediate->Step2 Final_Product Pyrazolo[1,5-a]pyrimidine Chk1/2 Inhibitor Step2->Final_Product

Figure 2: General Synthetic Workflow.

Part 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Chk1/2 Inhibitor

Protocol 1.1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of the crucial aminopyrazole intermediate from a β-ketonitrile and hydrazine.[9]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Cyano-3-oxo-3-phenylpropanenitrileC₁₀H₆N₂O170.171.70 g10.0
Hydrazine hydrate (~64% hydrazine)N₂H₄·H₂O50.060.60 mL~12.0
Ethanol (absolute)C₂H₅OH46.0720 mL-
Acetic acid (glacial)CH₃COOH60.052-3 drops-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-3-oxo-3-phenylpropanenitrile (1.70 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the solid dissolves.

  • Add hydrazine hydrate (0.60 mL, ~12.0 mmol) dropwise to the solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.

  • Expected yield: 85-95%.

Protocol 1.2: Cyclocondensation to form 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

This protocol describes the cyclocondensation of the aminopyrazole intermediate with a β-dicarbonyl compound to afford the final pyrazolo[1,5-a]pyrimidine inhibitor.[10][11]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.200.92 g5.0
Ethyl acetoacetateC₆H₁₀O₃130.140.70 mL5.5
Acetic acid (glacial)CH₃COOH60.0515 mL-

Procedure:

  • In a 50 mL round-bottom flask, suspend 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (0.92 g, 5.0 mmol) in glacial acetic acid (15 mL).

  • Add ethyl acetoacetate (0.70 mL, 5.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 6 hours. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).[12]

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Dry the final product under vacuum to obtain 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile as a solid.

  • Expected yield: 60-75%.

Part 2: Characterization of the Synthesized Inhibitor

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[13][14]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified inhibitor in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals for 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile in DMSO-d₆ would include:

    • A singlet for the methyl group protons (~2.5 ppm).

    • Multiplets for the aromatic protons of the phenyl ring (~7.4-8.2 ppm).

    • Singlets for the pyrimidine and pyrazole ring protons.[14][15]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule.[13][14]

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to confirm the connectivity of protons and carbons, and to unambiguously assign all signals.[16]

Protocol 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity of the compound and confirm its molecular weight.[17][18][19]

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the inhibitor in a suitable solvent such as methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[17]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing heterocyclic compounds.[20]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Data Acquisition: Scan for the expected molecular ion [M+H]⁺. For our example compound (MW = 247.27), the expected m/z would be approximately 248.28.

  • Data Analysis: Analyze the chromatogram for a single major peak, indicating high purity. The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the protonated molecule.

Protocol 2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

For a more quantitative assessment of purity, analytical HPLC with UV detection is employed.[21]

Procedure:

  • Sample Preparation: Prepare a standard solution of the inhibitor at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • HPLC Conditions: Use similar LC conditions as described for LC-MS, but with a UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Part 3: In Vitro Evaluation of Chk1/2 Inhibitory Activity

Protocol 3.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[22][23][24]

Materials and Reagents:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., CHKtide peptide)[25]

  • ATP

  • Kinase Assay Buffer

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[22][23][24]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Dilute the Chk1 enzyme, substrate, and ATP in kinase assay buffer to the desired working concentrations.

    • Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Set up Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 2 µL of the diluted Chk1 enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[22]

    • The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[22]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[22]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[22]

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Assay for Potentiation of DNA Damage

This assay assesses the ability of the Chk1 inhibitor to sensitize cancer cells to a DNA-damaging agent.[26]

Materials and Reagents:

  • Human cancer cell line (e.g., HT29, which is p53-deficient)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., gemcitabine)

  • Synthesized inhibitor

  • Cell proliferation assay reagent (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the synthesized inhibitor alone, the DNA-damaging agent alone, and a combination of a fixed, sub-lethal concentration of the DNA-damaging agent with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assess Cell Viability: Measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for the inhibitor alone and in combination with the DNA-damaging agent.

    • A significant reduction in the GI₅₀ of the inhibitor in the presence of the DNA-damaging agent indicates potentiation.

Conclusion and Future Directions

The successful synthesis, characterization, and in vitro evaluation of novel Chk1/2 inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine scaffold, represent a critical step in the development of new cancer therapeutics. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug discovery to advance this promising field. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in combination with a broader range of DNA-damaging agents and in various cancer models.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2205-2213.
  • Corsi, P., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(11), 2847-2852.
  • El-Sayed, W. A., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20498-20513.
  • Fahmy, H. T., et al. (2023).
  • Gu, Z., et al. (2007). Synthesis and in-vitro biological activity of macrocyclic urea Chk1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6499-6504.
  • Dwyer, M. P., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, 21(1), 467-470.
  • Sheibani, N., et al. (2018). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of Organic Chemistry, 54(11), 1728-1731.
  • Kumar, D., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1729-1765.
  • Wang, X., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 534-541.
  • Raw, S. A., & Turner, P. D. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 178-193.
  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit.
  • Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • Ghorab, M. M., et al. (2010).
  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8847.
  • Ferri, E., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259137.
  • Terungwa, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24567-24589.
  • El-Gohary, N. S. (2019). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Journal of Heterocyclic Chemistry, 56(2), 543-550.
  • Terungwa, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24567-24589.
  • Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • Walton, M. I., et al. (2016). Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed. Oncotarget, 7(48), 78799-78813.
  • Li, F., & Liu, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 29-36.
  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(3), 324-346.
  • Rojas, L. F., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7(1), 1-13.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2205-2213.
  • Al-Omair, M. A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 756888.
  • Smith, S. D., et al. (2014). Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells. BMC Cancer, 14, 412.
  • Kappe, C. O., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242.
  • Smith, S. D., et al. (2018). Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis.
  • Schenk, E. L., et al. (2012). Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. Cancer Biology & Therapy, 13(8), 653-660.
  • Sorensen, C. S., et al. (2005). Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. Molecular and Cellular Biology, 25(3), 1160-1171.
  • Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5694-5705.
  • Shchelokov, R. N., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 77(1), 86-94.
  • Shchelokov, R. N., et al. (2022). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Journal of Analytical Chemistry, 77(1), 86-94.
  • Vertex Pharmaceuticals Incorporated. (2010). Heteroaryl urea derivatives useful for inhibiting Chk1.

Sources

Application Notes & Protocols: Leveraging 4,7-Dichlorothieno[2,3-d]pyridazine for Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in materials science and medicinal chemistry due to its unique photophysical and electronic properties.[1][2] As a core building block, 4,7-dichlorothieno[2,3-d]pyridazine offers a versatile and highly reactive platform for the synthesis of a diverse array of fluorescent materials. The two chlorine atoms at the 4- and 7-positions are susceptible to sequential and selective displacement through various organic reactions, enabling precise tuning of the final molecule's electronic and optical characteristics. This guide provides an in-depth exploration of the chemical logic, key synthetic protocols, and characterization workflows for developing novel fluorescent probes, sensors, and materials for organic electronics based on this powerful precursor.

Introduction: The Thieno[2,3-d]pyridazine Core

The fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring creates a unique donor-acceptor (D-A) system.[3][4] This inherent electronic push-pull character is the foundation for the interesting photophysical properties observed in its derivatives, including strong fluorescence and large Stokes shifts. The this compound molecule (Figure 1) is the ideal starting point for functionalization, as the chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][5] This allows for the introduction of a wide range of substituents to modulate the emission wavelength, quantum yield, and environmental sensitivity of the resulting fluorophores.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: this compound[6]

  • CAS Number: 699-89-8[6]

  • Molecular Formula: C₆H₂Cl₂N₂S[6]

  • Molecular Weight: 205.06 g/mol [6]

The Chemistry of Functionalization: Causality and Control

The two chlorine atoms on the thieno[2,3-d]pyridazine core exhibit differential reactivity, which can be exploited for selective functionalization. The electron-deficient nature of the pyridazine ring significantly activates both positions towards nucleophilic attack.[3] Furthermore, these positions are readily engaged by palladium catalysts in cross-coupling reactions.

Key Reaction Chemistries:
  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing amine, alkoxy, and thiol functionalities. The reaction proceeds readily due to the strong electron-withdrawing effect of the pyridazine nitrogen atoms. SNAr reactions are often used to create fluorescent probes that respond to biological nucleophiles like thiols (e.g., glutathione, cysteine).[7][8]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly effective for creating C-C and C-N bonds.[3][5] These reactions are fundamental for extending the π-conjugated system of the core, which is a primary strategy for red-shifting the emission wavelength and developing materials for applications like Organic Light-Emitting Diodes (OLEDs).[1][9]

The choice between these pathways dictates the final properties of the material. SNAr is often used for sensor development, where a reaction with an analyte triggers a change in fluorescence. Cross-coupling is typically employed for building larger, stable chromophores with tailored electronic properties for materials science.

Application Protocol 1: Synthesis of a Solvatochromic Fluorescent Dye via SNAr

This protocol details the synthesis of a 4,7-diamino-substituted thieno[2,3-d]pyridazine derivative. The introduction of amino groups with lone pairs of electrons creates a strong intramolecular charge transfer (ICT) character, often resulting in fluorophores that are highly sensitive to solvent polarity (solvatochromism).

Objective: To synthesize 4,7-bis(morpholino)thieno[2,3-d]pyridazine as an exemplary solvatochromic dye.

Principle: A double nucleophilic aromatic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, displacing both chlorine atoms. The electron-deficient thienopyridazine core readily facilitates this reaction. A mild base is used to scavenge the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 205 mg).

  • Add anhydrous DMF (10 mL) to dissolve the starting material.

  • Add morpholine (2.5 mmol, 218 mg, 0.22 mL) to the solution.

  • Add potassium carbonate (3.0 mmol, 414 mg).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, more polar, fluorescent spot indicates product formation.

  • After completion, cool the reaction to room temperature and pour it into cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Protocol 2: Extending π-Conjugation via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 4,7-diarylthieno[2,3-d]pyridazine, a common structural motif in materials for organic electronics.[1][10] The Suzuki reaction is chosen for its robustness, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[3][11]

Objective: To synthesize 4,7-bis(4-methoxyphenyl)thieno[2,3-d]pyridazine, a building block for OLEDs.

Principle: A palladium(0)-catalyzed cross-coupling reaction between the dichlorinated core and an arylboronic acid. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[5]

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)[5]

  • Water

Step-by-Step Protocol:

  • In a Schlenk flask, combine this compound (1.0 mmol, 205 mg), 4-methoxyphenylboronic acid (2.2 mmol, 334 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Add sodium carbonate (4.0 mmol, 424 mg).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent system (e.g., 12 mL Toluene, 4 mL Ethanol).

  • Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours.

  • Trustworthiness Check: Monitor by TLC. The product will be a new, highly fluorescent spot.

  • After cooling, add water (20 mL) and extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain the pure diarylated product.

  • Validation: Confirm the structure and purity via NMR spectroscopy and HRMS.

Reaction Type Objective Key Reagents Typical Conditions Application Area
SNAr Introduce heteroatoms (N, O, S)Amines, Alkoxides, ThiolsBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)Fluorescent Probes, Bio-sensors[7][12]
Suzuki Coupling Form C-C bonds (Aryl groups)(Het)Arylboronic acids, Pd(0) catalyst, BaseToluene/Ethanol, RefluxOLEDs, Organic Semiconductors[1][3][10]
Sonogashira Coupling Form C-C bonds (Alkynes)Terminal alkynes, Pd(0) and Cu(I) catalystsAmine base (e.g., Et₃N), THFπ-Conjugated Polymers, NLO Materials

Workflow for Characterization and Application

Successful synthesis must be followed by rigorous characterization to understand the material's properties and potential applications.

Diagram 1: General Synthesis & Characterization Workflow

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage start 4,7-Dichlorothieno [2,3-d]pyridazine reaction Functionalization (SNA_r / Cross-Coupling) start->reaction purification Purification (Chromatography / Recrystallization) reaction->purification struct Structural Confirmation (NMR, HRMS) purification->struct photo Photophysical Analysis (Absorbance, Emission, Quantum Yield, Lifetime) struct->photo electro Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO levels) photo->electro For Electronic Materials probe Fluorescent Probe Development photo->probe device Device Fabrication (e.g., OLED) electro->device

Caption: Workflow from precursor to application.

Photophysical Characterization Protocol:
  • Sample Preparation: Prepare dilute solutions (micromolar concentration) of the synthesized compound in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, methanol) to assess solvatochromism.

  • UV-Vis Absorption: Record the absorption spectra to determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

  • Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem). The difference between λem and λmax is the Stokes shift.

  • Quantum Yield (ΦF): Measure the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Fluorescence Lifetime (τ): Use Time-Correlated Single Photon Counting (TCSPC) to measure the decay of the fluorescence emission after excitation with a pulsed laser source.

Electrochemical Characterization (for Organic Electronics):
  • Cyclic Voltammetry (CV): Perform CV on a thin film or solution of the material to determine its oxidation and reduction potentials.

  • HOMO/LUMO Estimation: From the onset potentials of oxidation (Eox) and reduction (Ered), estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for designing efficient charge-injection and transport layers in electronic devices like OLEDs.[1]

Application Insight: From Fluorescent Probe to OLED Material

The functional group attached to the thieno[2,3-d]pyridazine core dictates its ultimate application.

Diagram 2: Structure-Function Relationship

G cluster_probe Fluorescent Probes & Sensors cluster_oled Organic Electronic Materials center_node 4,7-Disubstituted Thieno[2,3-d]pyridazine reactive_group Substituent: Reactive Group (e.g., -NH₂, -SH) center_node->reactive_group S_NAr Functionalization pi_system Substituent: Extended π-System (e.g., Aryl, D-A groups) center_node->pi_system Cross-Coupling Functionalization mechanism Mechanism: Reaction with Analyte (e.g., S_NAr) reactive_group->mechanism output Output: Turn-On/Turn-Off Fluorescence mechanism->output properties Properties: High Quantum Yield, Tuned HOMO/LUMO pi_system->properties device Application: OLED Emitter Layer, OFET Semiconductor properties->device

Caption: Functionalization dictates application pathway.

For Fluorescent Probes: The goal is to create a molecule that changes its fluorescent properties upon interaction with a specific analyte. For example, a derivative with a leaving group that can be displaced by glutathione (a biological thiol) can act as a sensor for oxidative stress.[8][12] The "aromatic nucleophilic substitution-rearrangement" mechanism is a sophisticated strategy for designing probes that can differentiate between similar biothiols.[12]

For OLED Materials: The focus is on creating stable, highly emissive materials with specific colors and good charge transport properties. By attaching electron-donating and electron-accepting groups through cross-coupling, designers can create sophisticated D-π-A fluorophores.[9] The thieno[2,3-d]pyridazine core itself acts as a strong acceptor, simplifying the design of materials with efficient intramolecular charge transfer, a key feature for high-performance OLED emitters.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3010.
  • Achelle, S., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(8), 787-795.
  • Roncali, J. (2007). Thieno[3,4-b]pyrazines and Their Applications to Low Band Gap Organic Materials. Advanced Functional Materials, 17(13), 2091-2102.
  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Organic and Biomolecular Chemistry, 16(44), 8487-8498.
  • Wang, F., et al. (2020). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 415, 213303.
  • Nielsen, M. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(40), 15946-15959.
  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Organic & Biomolecular Chemistry, 16(44).
  • Yaglioglu, H. G., et al. (2019). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 15, 2452-2459.
  • Unsal-Tan, O., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(5), e202200028.
  • Wang, R., et al. (2015). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 19(6), 526-541.
  • Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3393.
  • Liu, H-W., et al. (2020). Fluorescent probes for detection of biothiols based on "aromatic nucleophilic substitution-rearrangement" mechanism. Chinese Chemical Letters, 31(7), 1835-1845.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4,7-dichlorothieno[2,3-d]pyridazine. As a pivotal intermediate in medicinal chemistry, optimizing the yield and purity of this compound is critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its two-step synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in two main steps:

  • Cyclocondensation: Formation of the thieno[2,3-d]pyridazine-4,7-dione precursor through the reaction of a thiophene-2,3-dicarboxylate with hydrazine.

  • Chlorination: Conversion of the dione intermediate to the final this compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

This guide will address potential issues in both stages of this synthetic sequence.

Troubleshooting Guide & FAQs

Part 1: Synthesis of Thieno[2,3-d]pyridazine-4,7-dione (Precursor)

Question 1: My yield of thieno[2,3-d]pyridazine-4,7-dione is consistently low, and TLC analysis shows multiple spots, including unreacted starting material.

Answer: Low yields in the initial cyclocondensation step are a frequent challenge. The primary causes often revolve around incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization: The formation of mono-amide or mono-hydrazide intermediates is a common reason for incomplete conversion.[1]

    • Causality: The reaction requires sufficient thermal energy and time to drive the double cyclization to completion.

    • Solutions:

      • Increase Reaction Temperature and/or Time: Prolonging the reflux time or using a higher boiling point solvent can provide the necessary energy to overcome the activation barrier for the second cyclization.[1]

      • Ensure Stoichiometry: Use a slight excess of hydrazine hydrate (1.1 - 1.5 equivalents) to ensure the complete consumption of the diester.[2]

  • Side Product Formation:

    • Dimerization: At elevated temperatures, self-condensation of starting materials or intermediates can lead to higher molecular weight impurities.[1]

      • Causality: High concentrations and temperatures can favor intermolecular reactions over the desired intramolecular cyclization.

      • Solutions:

        • Employ a more dilute reaction mixture.

        • Add the hydrazine hydrate dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]

    • Decarboxylation: Loss of one or both carboxyl groups can occur under harsh conditions.

      • Causality: Excessive heat or the presence of strong acids or bases can promote decarboxylation.

      • Solution: Utilize milder reaction conditions, such as a lower reaction temperature and shorter reaction time, if feasible for your specific substrate.

Question 2: The isolated thieno[2,3-d]pyridazine-4,7-dione is off-color (e.g., brown or black) and proves difficult to purify.

Answer: The appearance of color in your product often points towards degradation or the formation of colored impurities.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, especially at high temperatures and in the presence of air, leading to the formation of thiophene-S-oxides or other colored byproducts.[1]

    • Causality: The lone pair of electrons on the sulfur atom can be oxidized.

    • Solutions:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Avoid Prolonged Heating: Minimize the time the reaction is held at high temperatures.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying the crude product. Suitable solvents include ethanol, dimethylformamide (DMF), or acetic acid.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from persistent impurities.[1]

Part 2: Chlorination of Thieno[2,3-d]pyridazine-4,7-dione

Question 3: The chlorination of thieno[2,3-d]pyridazine-4,7-dione with phosphorus oxychloride (POCl₃) is resulting in a low yield of this compound.

Answer: The chlorination step is critical and can be challenging. Low yields are often due to incomplete reaction, side reactions, or difficulties in the work-up procedure.

  • Incomplete Reaction: The conversion of the dione to the dichloro product may not go to completion.

    • Causality: The hydroxyl groups of the tautomeric form of the dione need to be activated and substituted. This process requires sufficient reagent and thermal energy.

    • Solutions:

      • Excess POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent. Using a large excess ensures the reaction goes to completion.[2]

      • Reaction Temperature and Time: The reaction typically requires heating. A common protocol involves heating the mixture at 90-110°C for several hours.[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

      • Use of a Base: In some cases, the addition of an organic base like pyridine can facilitate the reaction. A solvent-free approach heating the substrate with one equivalent of POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures has been shown to be effective for other heterocyclic systems.[3]

  • Side Reactions:

    • Decomposition: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.

    • Reaction with Solvent: If a co-solvent is used, it must be inert to POCl₃.

Question 4: The work-up procedure for the POCl₃ reaction is problematic, leading to product loss.

Answer: The work-up of reactions involving POCl₃ must be handled with care due to its high reactivity, especially with water.

  • Quenching of Excess POCl₃:

    • Causality: POCl₃ reacts violently with water in an exothermic reaction, producing phosphoric acid and hydrochloric acid.[4] This can lead to degradation of the product if not controlled.

    • Procedure:

      • After the reaction is complete, cool the mixture to room temperature.

      • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of POCl₃.[2]

      • Neutralize the acidic solution. A biphasic workup is often preferred. After quenching on ice, the product can be extracted into an organic solvent like dichloromethane or chloroform. The aqueous layer can then be carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[5]

  • Product Isolation:

    • The product is typically a solid and can be isolated by filtration after the work-up. Washing with cold water can help remove any remaining inorganic salts.

    • If the product is extracted into an organic solvent, the organic layers should be combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.[2]

Question 5: How can I purify the final this compound?

Answer: Purification is essential to obtain a high-purity product suitable for further use.

  • Recrystallization: This is often the most effective method. The choice of solvent will depend on the solubility of the product and impurities. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For very impure samples, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The melting point of this compound is reported to be 157-158 °C.

Data and Protocols at a Glance

Table 1: Troubleshooting Summary for Thieno[2,3-d]pyridazine-4,7-dione Synthesis

Issue Potential Cause Recommended Solution(s)
Low Yield / Multiple Spots on TLCIncomplete CyclizationIncrease reaction temperature and/or time; Use a higher boiling point solvent; Ensure a slight excess of hydrazine hydrate.[1][2]
DimerizationUse a more dilute reaction mixture; Add hydrazine hydrate dropwise.[1]
DecarboxylationUse milder reaction conditions (lower temperature, shorter time).
Off-Color/Dark ProductOxidation of Thiophene RingPerform the reaction under an inert atmosphere; Use degassed solvents; Avoid prolonged heating.[1]

Table 2: Key Parameters for the Chlorination of Thieno[2,3-d]pyridazine-4,7-dione

Parameter Condition Rationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective and commonly used for converting pyridazinones to chloropyridazines.[2]
Stoichiometry POCl₃ in excess (often as solvent)Drives the reaction to completion.[2]
Temperature 90-110 °CProvides the necessary activation energy for the reaction.[2]
Reaction Time 2-6 hours (monitor by TLC)Ensures complete conversion without significant decomposition.
Work-up Quench with ice, then neutralizeSafely hydrolyzes excess POCl₃ and allows for product isolation.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyridazine-4,7-dione

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl thiophene-2,3-dicarboxylate (1.0 eq) in a suitable high-boiling point solvent (e.g., ethanol or n-butanol, approximately 10-20 mL per gram of diester).

  • To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain pure thieno[2,3-d]pyridazine-4,7-dione.[1]

Protocol 2: Synthesis of this compound

  • In a fume hood, carefully add thieno[2,3-d]pyridazine-4,7-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, e.g., 10 volumes).

  • Heat the mixture to 90-110 °C and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualized Workflows and Mechanisms

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination start Dimethyl thiophene-2,3-dicarboxylate process1 Reflux in Ethanol/n-Butanol start->process1 reagent1 Hydrazine Hydrate reagent1->process1 intermediate Thieno[2,3-d]pyridazine-4,7-dione process1->intermediate process2 Heat (90-110 °C) intermediate->process2 reagent2 POCl3 (excess) reagent2->process2 product This compound process2->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield in Step 1? q1 TLC shows unreacted starting material? start->q1 a1 Increase temp/time Add excess Hydrazine q1->a1 Yes q2 High MW impurities present? q1->q2 No a1->q2 a2 Use dilute solution Add Hydrazine dropwise q2->a2 Yes q3 Product is off-color? q2->q3 No a2->q3 a3 Use inert atmosphere Degas solvents q3->a3 Yes end Proceed to Chlorination q3->end No a3->end

Caption: Troubleshooting workflow for the synthesis of the dione precursor.

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dione (Tautomer) Thieno[2,3-d]pyridazine-4,7-diol O-Phosphorylation Pyridazinyl Dichlorophosphate Intermediate Dione (Tautomer)->O-Phosphorylation POCl3 Nucleophilic Attack Nucleophilic Attack O-Phosphorylation->Nucleophilic Attack Cl- Product + Byproducts This compound + Dichlorophosphate anion Nucleophilic Attack->Product + Byproducts

Caption: Proposed mechanism for the chlorination with POCl₃.[2]

References

  • Identification and minimization of side products in Thieno[2,3-d]pyridazin-4,7-dione synthesis. (URL: Not available)
  • Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. (URL: Not available)
  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. (URL: Not available)
  • POCl3 Phosphorus Oxychloride. (URL: [Link])
  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. (URL: Not available)
  • Reactions of Heteroawllithium ComDounds with Phosphorus Trichjoride, Phosphorus Oxychloride, and Thionyl Chloride. Formation of -Heterocyclic Biaryls. (URL: Not available)
  • Phosphorus Oxychloride - Common Organic Chemistry. (URL: Not available)
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (URL: [Link])
  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine. (URL: )
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/c
  • 4,7-Dichloro[1][2][6]oxadiazolo[3,4-d]pyridazine 1-oxide. (URL: [Link])
  • POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (URL: [Link])
  • Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II. (URL: [Link])
  • This compound | C6H2Cl2N2S | CID 23439283. (URL: [Link])
  • Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. (URL: [Link])
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. (URL: [Link])
  • Optimizing booster chlorination in water distribution networks: a water quality index approach. (URL: [Link])
  • Process for purific
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (URL: [Link])
  • Safe Synthesis of 4,7-Dibromo[1][2][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL: [Link])
  • Co-Optimization of Valve Placement and Chlorine Dosing in W
  • Optimization of chlorine disinfection efficiency. (URL: [Link])

Sources

purification of crude 4,7-Dichlorothieno[2,3-d]pyridazine by recrystallization

Q: Can I use a single solvent instead of a solvent pair? A: Absolutely. A single-solvent recrystallization is often cleaner and easier to perform than one with a solvent pair. If you can find a single solvent that meets the criteria (high solubility when hot, low solubility when cold), it is generally preferred. Solvent pairs are typically used when no single solvent has the ideal solubility profile. [8] Q: My purified crystals are still colored. What should I do? A: If the color is faint, it may not significantly impact purity. However, if it is pronounced, it indicates trapped impurities. This can happen if crystallization occurred too rapidly. [12]The solution is to perform the recrystallization again. Ensure you cool the solution very slowly and, if necessary, use a small amount of activated charcoal during the process as described in the protocol. [11]

References

  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Manipal Institute of Technology. (n.d.). Recrystallization.
  • Reddit. (2024). Recrystallization Issues.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Sciforum. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

removing side products from thienopyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working on the synthesis of thienopyridazines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. Drawing from established literature and field experience, this center offers troubleshooting guides and validated protocols to help you overcome impurities and enhance yield.

Section 1: Frequently Asked Questions (FAQs) on Thienopyridazine Impurities

This section addresses the fundamental "what" and "why" of common purification challenges.

Q1: What are the most common classes of side products in thienopyridazine synthesis?

A: Impurities typically arise from two main stages: the synthesis of the core 2-aminothiophene precursor (often via the Gewald reaction) and the subsequent annulation of the pyridazine ring.

  • Precursor-Related Impurities:

    • Unreacted Starting Materials: Ketones, active methylene nitriles (e.g., ethyl cyanoacetate), or elemental sulfur that did not fully react.

    • Dimeric Byproducts: In the Gewald reaction, the intermediate α,β-unsaturated nitrile can undergo a dimerisation via a Michael addition/Thorpe cyclization pathway, which competes with the desired thiophene formation.[1] This is a common source of high-molecular-weight impurities.

  • Cyclization-Related Impurities:

    • Incomplete Cyclization: The 2-aminothiophene precursor may be present in the final product if the ring-closing step is not driven to completion.

    • Regioisomers: When using unsymmetrical reagents to form the pyridazine ring, different regioisomers can be produced. These often have very similar polarities, making them difficult to separate.

  • Degradation Products:

    • Thienopyridazines, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during column chromatography.[2][3]

Q2: Why is my basic thienopyridazine product streaking or tailing badly on a silica gel TLC plate?

A: This is a classic problem encountered with basic nitrogen heterocycles.[2] Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your thienopyridazine can form strong acid-base interactions with these sites. This causes a portion of your molecules to "stick" to the stationary phase, leading to elongated, streaky spots (tailing) rather than tight, circular ones. This phenomenon not only makes TLC analysis difficult but also predicts poor separation and potential product loss on a silica gel column.[2][4]

Q3: What are the best initial analytical methods to identify unknown side products?

A: A multi-pronged analytical approach is most effective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It provides the molecular weight of your main product and any impurities, allowing you to quickly hypothesize their structures (e.g., unreacted starting material, dimer, etc.).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A crude NMR of your reaction mixture is invaluable. It can show unreacted starting materials, the ratio of product to impurities, and the presence of isomers which might display distinct sets of aromatic or aliphatic signals.[5]

  • 2D-TLC (Two-Dimensional Thin Layer Chromatography): To test if a side product is actually a degradation product formed on the silica plate itself, you can run a 2D-TLC. If a new spot appears after turning the plate 90 degrees and eluting again, it indicates on-plate decomposition.[6]

Section 2: Troubleshooting Guide for Purification

This section provides a problem-solving framework for specific experimental issues in a "Problem -> Probable Cause -> Solution" format.

Problem 1: My product is unstable on silica gel, leading to low recovery and new spots on TLC.

  • Probable Cause: The acidic nature of silica gel is causing decomposition of your electron-rich and basic thienopyridazine scaffold.[3][6]

  • Solution Strategy: Avoid or mitigate the acidity of the stationary phase.

    • Option A: Deactivate the Silica Gel: Neutralize the acidic silanol sites by pre-treating the silica. This is a robust method for sensitive compounds.[7] (See SOP 2 for a detailed protocol).

    • Option B: Use an Alternative Stationary Phase: Switch to a more inert or basic support. Basic or neutral alumina is an excellent choice for purifying basic compounds and often eliminates the need for mobile phase modifiers.[4][8][9][10]

    • Option C: Add a Basic Modifier to the Eluent: Add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute without strong binding or degradation.

Problem 2: I have a persistent impurity with an Rf value very close to my product.

  • Probable Cause: This is often a regioisomer or a structurally similar byproduct that has nearly identical polarity to your desired compound.

  • Solution Strategy: Enhance the resolving power of your purification technique.

    • Option A: Optimize Flash Chromatography: Systematically screen different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity and improve separation.[9] Running a shallower gradient during elution can also increase resolution.

    • Option B: Preparative HPLC: If flash chromatography fails, reversed-phase High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power and is ideal for separating challenging isomeric mixtures.[2]

    • Option C: Recrystallization: This classic technique can be highly effective if a suitable solvent system is found. It exploits differences in solubility rather than polarity. (See SOP 3 for a general protocol).

Problem 3: My final, "pure" product is a dark oil or an off-colored solid.

  • Probable Cause: Trace amounts of highly colored, often polymeric or oxidized, impurities remain. These can be present in such small quantities that they are not visible by NMR but still cause discoloration.

  • Solution Strategy: Employ a final "polishing" step.

    • Option A: Activated Carbon Treatment: Dissolve your product in a suitable solvent (e.g., dichloromethane or ethanol), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. The charcoal will adsorb the highly conjugated, colored impurities.

    • Option B: Final Recrystallization: A final, careful recrystallization can often leave trace impurities behind in the mother liquor, yielding a product with improved color and crystallinity.

Section 3: Standard Operating Procedures (SOPs) & Workflows

This section provides detailed, step-by-step protocols for the key purification techniques discussed.

SOP 1: Purification Strategy Selection Workflow

This workflow guides the decision-making process for purifying a crude thienopyridazine product.

G start Crude Product Analysis (TLC, LC-MS, NMR) check_stability Is product stable on silica? (Test with 2D-TLC) start->check_stability is_streaking Is there streaking/tailing on TLC? check_stability->is_streaking Yes use_alumina Use Alumina or Deactivated Silica Column (See SOP 2) check_stability->use_alumina No add_modifier Add Basic Modifier (TEA) to Mobile Phase is_streaking->add_modifier Yes check_separation Are spots well-separated on TLC (ΔRf > 0.1)? is_streaking->check_separation No use_alumina->check_separation add_modifier->check_separation flash_chrom Proceed with Flash Column Chromatography check_separation->flash_chrom Yes is_solid Is the product solid? check_separation->is_solid No final_purity Assess Final Purity (NMR, LC-MS) flash_chrom->final_purity is_solid->flash_chrom No, must use chromatography recrystallize Attempt Recrystallization (See SOP 3) is_solid->recrystallize Yes recrystallize->final_purity

Caption: Decision workflow for selecting a purification method.

SOP 2: Deactivating a Silica Gel Column for Sensitive Compounds
  • Prepare the Column: Dry pack or slurry pack a silica gel column as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) but add 1-2% triethylamine (TEA).

  • Flush the Column: Pass 2-3 full column volumes of the deactivating solvent through the packed column. This neutralizes the acidic sites.

  • Equilibrate the Column: Flush the column with another 2-3 column volumes of your actual starting mobile phase (this time, without TEA) to remove excess base.

  • Load and Elute: Your column is now deactivated and ready. Load your sample and run the chromatography as planned. The peak shape and recovery of your basic compound should be significantly improved.[7]

SOP 3: General Recrystallization Protocol for Thienopyridazines
  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10 mg) in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[11] The ideal solvent will dissolve your compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Do not disturb the flask during this period.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if available.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product soluble in the cold solvent.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Data Interpretation & Comparison

Understanding the trade-offs between different purification methods is key to developing an efficient workflow.

Table 1: Comparison of Purification Techniques for a Hypothetical Thienopyridazine
Technique Typical Recovery Purity Achieved (LCMS) Pros Cons
Silica Gel Chromatography (Standard) 40-60%90%Fast, widely available.Product degradation, peak tailing, low recovery for basic compounds.[3]
Silica Gel + 1% TEA in Eluent 75-90%>98%Greatly improves recovery and peak shape, prevents degradation.[2]Residual TEA may need to be removed under high vacuum.
Basic Alumina Chromatography 80-95%>98%Excellent for basic compounds, no modifier needed, high recovery.[4][10]Can be less effective for separating very non-polar compounds.
Recrystallization (Ethanol/Water) 70-85%>99%Highly effective for removing trace impurities, yields very pure material, scalable.Finding a suitable solvent can be time-consuming; not suitable for oils or amorphous solids.[12]

Section 5: Mechanistic Insight into Side Product Formation

A common precursor to thienopyridazines is a 2-aminothiophene, often synthesized via the Gewald reaction. Understanding the mechanism of this reaction reveals the origin of a key side product.

G cluster_0 Gewald Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway reactants Ketone + NC-CH2-R + S8 (Starting Materials) knoevenagel Knoevenagel Condensation (Base Catalyzed) reactants->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition & Intramolecular Cyclization intermediate:f0->sulfur_add [S], Base michael_add Michael Addition (Another molecule of intermediate) intermediate:f0->michael_add Base product 2-Aminothiophene (Desired Precursor) sulfur_add->product thorpe_cycl Thorpe-Ziegler Cyclization michael_add->thorpe_cycl dimer Dimeric Side Product (Impurity) thorpe_cycl->dimer

Caption: Competing pathways in the Gewald reaction.

As shown in the diagram, the key α,β-unsaturated nitrile intermediate can proceed down two competing pathways. The desired path involves the addition of sulfur followed by a ring-closing reaction to form the 2-aminothiophene. However, this same intermediate can act as a Michael acceptor for another molecule of itself, leading to a dimerization reaction that forms a six-membered ring impurity.[1] Controlling reaction conditions (e.g., temperature, rate of addition, base concentration) is critical to favor the desired pathway.

References

  • Teledyne ISCO. (2012).
  • Litvinov, V. P. (2006). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, International Edition, 55(10), 1847–1877. [Link]
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Wikipedia. Gewald reaction. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Snyder, L. R. (1968). Chemical Structure and Chromatographic Adsorbability of Aromatic Hydrocarbons on Alumina. The Journal of Organic Chemistry, 33(1), 1-12. [Link]
  • Abaee, M. S., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(8), 1989. [Link]
  • El-Saghier, A. M. M., et al. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 7(3), 227-236. [Link]
  • Organic Chemistry Portal. Gewald Reaction. [Link]
  • Csollei, J., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(v), 158-169. [Link]
  • Liu, J., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(10), 1334. [Link]
  • Le-Dévéhat, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]
  • Meshram, P., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46. [Link]
  • Richter, M. F., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of medicinal chemistry, 60(17), 7498–7511. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. [Link]
  • Catak, S., et al. (2020).
  • Meshram, P., et al. (2024). Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. Biointerface Research in Applied Chemistry, 14(4), 46. [Link]
  • Reddit.
  • El-Saghier, A. M. M., et al. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 7(3). [Link]
  • El-Kushef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Pharmazie, 48(1), 55-57. [Link]
  • ResearchGate.
  • Kankanala, S., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 65, 116779. [Link]
  • TSI Journals. Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological act. [Link]
  • Ghozlan, S. A. S., et al. (2005). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 10(1), 107-114. [Link]
  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 19-45. [Link]
  • Hafez, H. N., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 55(12), 2795-2802. [Link]
  • Reddit.
  • Lee, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]
  • Ma, G., et al. (2000). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels.

Sources

Technical Support Center: Optimizing Suzuki Coupling for Dichloroheteroarenes

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to overcoming the challenges of Suzuki-Miyaura cross-coupling reactions with dichloroheteroarene substrates. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable troubleshooting advice and in-depth answers to frequently encountered questions. The inherent complexities of activating C-Cl bonds and controlling selectivity on electron-deficient heteroaromatic rings demand a nuanced approach to reaction optimization.

Troubleshooting Guide: From Low Yields to Selectivity Issues

This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and offering clear, step-by-step solutions.

Issue 1: Low or No Conversion of the Dichloroheteroarene Starting Material

Question: My Suzuki coupling with a dichloropyridine/dichloropyrazine has stalled, showing very low conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent hurdle, primarily due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1][2] Several factors can contribute to this:

  • Inactive Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may lack the activity needed for these challenging substrates.[3][4][5]

    • Causality: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are necessary to promote the oxidative addition of the palladium(0) species to the C-Cl bond.[6][7][8] These ligands stabilize the electron-rich palladium center required for cleaving the strong C-Cl bond.

    • Solution: Switch to a more active catalytic system. Pre-formed catalysts or in-situ generation using Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand are recommended.[9][10]

  • Insufficient Thermal Energy: The activation energy for C-Cl bond cleavage is significant.

    • Causality: Many Suzuki reactions with aryl chlorides require elevated temperatures to proceed at a reasonable rate.[11][12]

    • Solution: Increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields by rapidly reaching and maintaining the target temperature.[3][4]

  • Inappropriate Base or Solvent: The base and solvent system plays a multifaceted role in the reaction.

    • Causality: The base is required to activate the boronic acid for the transmetalation step.[13][14][15] The solvent must solubilize all components and facilitate the catalytic cycle. Poor solubility can lead to a stalled reaction.[16][17]

    • Solution: Screen different bases and solvents. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[18][19] Solvent systems like 1,4-dioxane/water, toluene/water, or polar aprotic solvents like NMP or DMF can be effective.[9][12][16]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed q1 Is the catalyst system active enough for C-Cl bonds? start->q1 s1 Switch to Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos) or an NHC ligand. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase temperature to 80-120 °C. Consider using microwave irradiation. q2->s2 No q3 Is the base/solvent combination optimal? q2->q3 Yes s2->q3 s3 Screen stronger bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene/H₂O). q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: A workflow diagram for troubleshooting low yields.

Issue 2: Reaction Stops at Mono-arylation

Question: I am trying to perform a double Suzuki coupling on a dichloropyrimidine, but the reaction stops after the first substitution, leaving me with the mono-chloro, mono-aryl product. How can I drive the reaction to completion?

Answer: Achieving diarylation can be difficult because the second coupling is often more challenging than the first.[1]

  • Electronic Deactivation: After the first coupling, the heteroaromatic ring becomes more electron-rich, which can disfavor the second oxidative addition.

  • Stoichiometry and Catalyst Loading: Insufficient reagents or catalyst deactivation can halt the reaction.

    • Causality: The second C-Cl bond activation may require more forcing conditions or a higher concentration of the active catalyst.

    • Solution:

      • Increase Stoichiometry: Use a larger excess of the boronic acid (2.5-3.0 equivalents) and base.[1]

      • Increase Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) may be necessary for the second coupling.[1]

      • One-Pot, Two-Step Procedure: A successful strategy involves performing the first coupling under milder conditions, then adding a second portion of boronic acid, base, and potentially more catalyst, followed by heating at a higher temperature to drive the second coupling.[16][20]

Issue 3: Significant Dehalogenation Side Product Formation

Question: My main byproduct is the dehalogenated starting material (Ar-H instead of Ar-Ar'). What causes this and how can I prevent it?

Answer: Dehalogenation is a common side reaction where the C-Cl bond is replaced by a C-H bond.[18][21]

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water.[18] The Pd-H species can then undergo reductive elimination with the heteroaryl group on the palladium intermediate to form the dehalogenated byproduct.[18]

  • Substrate Susceptibility: Electron-deficient heteroaryl chlorides are particularly prone to dehalogenation.[18] The nitrogen atom in the ring can also coordinate to the palladium, influencing the reaction pathway.[10][18]

    • Solution:

      • Choice of Base: Use anhydrous bases like K₃PO₄ or KF. If using a carbonate or phosphate, ensure it is anhydrous or use a protocol with carefully controlled water content.[18][22]

      • Solvent Purity: Use high-purity, anhydrous solvents. If using protic solvents, consider alternatives.

      • Use Boronate Esters: Pinacol boronate esters are often less prone to side reactions like protodeboronation (which can be a competing issue) and can sometimes lead to cleaner reactions than boronic acids.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the optimization of Suzuki coupling for dichloroheteroarenes.

Q1: How do I control regioselectivity in the mono-arylation of an unsymmetrical dichloroheteroarene (e.g., 2,4-dichloropyrimidine)?

A1: Regioselectivity is a key challenge and is often dictated by the intrinsic electronic properties of the substrate, but can be influenced by reaction conditions. For many dichloroheteroarenes like 2,4-dichloropyrimidines and 2,5-dichloropyridines, there is an inherent preference for coupling at one position over the other. For 2,4-dichloropyrimidines, coupling typically occurs preferentially at the C4 position.[3][16][20] For 2,5-dichloropyridines, the C2 position is generally more reactive.[9] However, this selectivity can sometimes be reversed through careful selection of the ligand.[23]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base plays multiple critical roles in the catalytic cycle.[13] Its primary function is to react with the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[14][15] The choice of base can significantly impact yield and selectivity.

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous solvent mixtures.[3][24]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Frequently employed for less reactive aryl chlorides as they can accelerate the reaction.[9][25] They are often used in anhydrous organic solvents like dioxane or toluene.

  • Fluoride Sources (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions, and may help to minimize protodeboronation.[22]

Q3: When should I use a boronic acid versus a boronate ester (e.g., pinacol ester)?

A3: While boronic acids are more common, boronate esters offer several advantages, particularly in complex syntheses.

  • Boronic Acids: Readily available but can be prone to protodeboronation and self-coupling (homocoupling).[10][17]

  • Boronate Esters (e.g., MIDA, pinacol): Are often more stable, easier to purify, and less susceptible to protodeboronation.[10] This can lead to cleaner reactions and higher yields, especially with sensitive substrates. They are particularly useful when trying to avoid side reactions.

Data & Protocols

Table 1: Recommended Starting Conditions for Dichloroheteroarenes
Heteroarene SubstratePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
2,5-DichloropyrazinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane / H₂O100Good for achieving high conversion.[11][26]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5-2)-K₂CO₃ (2.0)1,4-Dioxane / H₂O80-100Often selective for the C4 position. Microwave can be effective.[3][4]
2,5-DichloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane / H₂O100Generally selective for the C2 position.[9]
3,5-DichloropyridazinePdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2.0)1,4-Dioxane / H₂O100Selectivity can be ligand-dependent.[27]
Experimental Protocol: General Procedure for Mono-Arylation of 2,5-Dichloropyridine

This protocol is a representative starting point and may require optimization for specific substrates.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).[9]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask.[9] If using an aqueous system, add degassed water.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Degassing: Ensure the final reaction mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[10][28]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[10]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][29]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle for Heteroaryl Chlorides

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition HetAr-Cl pd_complex HetAr-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)₂ + Base pd_aryl_complex HetAr-Pd(II)(Ar)L₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 HetAr-Ar

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines. BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. BenchChem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. BenchChem.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Optimization of the reaction conditions | Download Scientific Diagram.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.

Sources

Technical Support Center: Selective Functionalization of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of 4,7-dichlorothieno[2,3-d]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. The thieno[2,3-d]pyridazine core is a significant pharmacophore found in a range of biologically active molecules, making its precise modification a critical task in modern drug discovery.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reactivity and selectivity, empowering you to optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common hurdles encountered during the selective functionalization of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I'm consistently obtaining a mixture of 4- and 7-substituted regioisomers. Why is this happening, and how can I favor substitution at a single position?"

Expert Analysis: The regioselectivity of SNAr reactions on dichlorinated aza-heterocycles is governed by the electronic properties of the ring system.[3][4] In the thieno[2,3-d]pyridazine scaffold, the two chlorine atoms are in electronically distinct environments.

  • C4-Position: This position is para to one of the pyridazine nitrogen atoms and ortho to the other. The strong electron-withdrawing effect of the adjacent nitrogen atoms makes the C4 position significantly more electron-deficient and thus more susceptible to nucleophilic attack. This is analogous to the high reactivity observed at the C4 position in 2,4-dichloropyrimidines and 2,4-dichloroquinazolines.[3][5]

  • C7-Position: This position is attached to the carbon atom of the thiophene ring fused to the pyridazine system. While still activated, it is generally less electrophilic than the C4 position.

Poor regioselectivity typically arises from reaction conditions that are too harsh (e.g., high temperatures) or when using highly reactive, small nucleophiles that can overcome the intrinsic electronic preference.

Troubleshooting Protocol & Recommendations:

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor for the formation of the C4-substituted product by TLC or LC-MS. High temperatures provide enough energy to overcome the activation barrier for the less favored C7 substitution, leading to mixtures.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.

  • Nucleophile Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile. Using a large excess can drive the reaction towards double substitution, especially if the mono-substituted product is still reactive.

  • Base Selection: If your nucleophile requires a base for deprotonation (e.g., an alcohol or thiol), use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ rather than a strong, hindered base that might promote side reactions. For amine nucleophiles, a tertiary amine base like DIPEA or Et₃N is often sufficient.

Below is a decision-making workflow to guide your optimization process for achieving C4-selectivity.

sn_ar_troubleshooting start Start: Mixture of 4- and 7-Substituted Products temp Reduce Reaction Temperature (e.g., from 80°C to RT or 0°C) start->temp nuc Use Precise Stoichiometry (1.1 eq. of Nucleophile) temp->nuc solvent Ensure Polar Aprotic Solvent (e.g., DMF, DMSO) nuc->solvent check1 Analyze Product Ratio solvent->check1 success Success: >95:5 C4-Selectivity check1->success Selective fail Still Poor Selectivity check1->fail Not Selective cross_coupling_optimization cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) s_cat Catalyst: Pd(PPh₃)₄ (2-5 mol%) s_base Base: Aq. Na₂CO₃ or K₂CO₃ (2-3 eq.) s_cat->s_base s_solv Solvent: Toluene/EtOH/H₂O or Dioxane/H₂O s_base->s_solv s_temp Temperature: 80-110 °C s_solv->s_temp b_cat Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) b_lig Ligand: XPhos, RuPhos (2-4 mol%) b_cat->b_lig b_base Base: NaOtBu or Cs₂CO₃ (1.5-2 eq.) b_lig->b_base b_solv Solvent: Toluene or Dioxane (Anhydrous) b_base->b_solv start Low Yield in Cross-Coupling start->s_cat C-C Coupling start->b_cat C-N Coupling

Caption: Starting points for optimizing cross-coupling reactions.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Citation
Suzuki-Miyaura Pd(PPh₃)₄ (5)-2 M Na₂CO₃ (2)DME / EtOH / H₂O80-100[6]
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene90-110[7][8]
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)K₃PO₄ (2.0)Dioxane90-110[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chlorine atom, at C4 or C7, is more reactive in palladium-catalyzed cross-coupling reactions? A1: Similar to SNAr reactions, the C4 position is generally more reactive in palladium-catalyzed cross-couplings. The oxidative addition of Pd(0) into the C4-Cl bond is typically faster due to the electron-deficient nature of this position. This allows for selective mono-functionalization at C4 by carefully controlling stoichiometry and reaction time. [6][9] Q2: I need to perform a double functionalization with two different groups. What is the best strategy? A2: A stepwise approach is most reliable. First, perform the functionalization at the more reactive C4 position using the less reactive coupling partner or reaction type (e.g., a Suzuki coupling). After isolation and purification of the 4-substituted-7-chloro intermediate, you can then perform the second functionalization at the C7 position, which may require more forcing conditions (higher temperature, different catalyst system).

Q3: Can I directly functionalize the C-H bonds on the thiophene ring without affecting the C-Cl bonds? A3: Yes, this is a significant challenge but achievable. Direct C-H activation/functionalization requires catalyst systems that preferentially react with the C-H bonds of the thiophene ring over the C-Cl bonds. [10][11]This often involves palladium catalysts with specialized ligands or rhodium catalysts. The regioselectivity of C-H activation on the thiophene ring (positions C2 or C3) can be difficult to control and often depends on the specific catalyst and directing group effects. [10][12] Q4: My compound is decomposing under the basic conditions of a Buchwald-Hartwig amination. What are my alternatives? A4: If your substrate is base-sensitive, consider using milder bases like K₃PO₄ or Cs₂CO₃, which are often effective, albeit sometimes requiring longer reaction times or slightly higher catalyst loadings. [13]Alternatively, explore other C-N bond-forming reactions that proceed under different conditions, such as the Ullmann condensation, though this typically requires higher temperatures and copper catalysts.

Q5: How can I confirm the regiochemistry of my mono-substituted product? A5: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings between protons and carbons. For example, the protons on your newly introduced substituent at C4 should show a correlation to the C4 carbon and adjacent carbons, allowing for unambiguous assignment. Nuclear Overhauser Effect (NOE) experiments can also be useful to show spatial proximity between protons on the substituent and protons on the thieno[2,3-d]pyridazine core.

References

Sources

Technical Support Center: Preventing Unwanted Oxidation of the Thiophene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted oxidation of the thiophene ring during synthesis. As a privileged scaffold in medicinal chemistry, maintaining the integrity of the thiophene core is paramount for achieving desired biological activity and purity.[1][2][3] This document is designed to provide you with the foundational knowledge and practical protocols to anticipate, diagnose, and prevent oxidative side reactions.

Core Principles: Understanding Thiophene's Dual Nature

The thiophene ring's reactivity is a story of balance. Its aromaticity, derived from the delocalization of six π-electrons (including a lone pair from the sulfur atom), grants it significant stability, akin to benzene.[4][5] This aromatic character means the sulfur atom is generally resistant to alkylation and oxidation compared to a typical sulfide.[5] However, the sulfur heteroatom also makes the ring electron-rich, rendering it more susceptible to electrophilic attack and oxidation than benzene under certain conditions.[4][6]

Unwanted oxidation during a synthetic sequence typically proceeds via two primary, often competing, pathways:

  • S-Oxidation: The nucleophilic sulfur atom is attacked by an electrophilic oxidant, leading first to a Thiophene S-oxide . These intermediates are generally unstable and highly reactive.[7] They can act as dienes in Diels-Alder reactions or, upon further oxidation, form the more stable Thiophene S,S-dioxide (sulfone).[8][9][10][11]

  • Ring Epoxidation: The π-system of the C2-C3 double bond can be oxidized to form a Thiophene Epoxide . This species is highly unstable and rapidly rearranges, often via an NIH shift mechanism, to yield hydroxythiophenes, which exist in equilibrium with their thiolactone tautomers.[5][7] This pathway is particularly relevant in metabolic studies of thiophene-containing drugs.[7][12]

Diagram: Competing Pathways of Thiophene Oxidation

OxidationPathways cluster_S_Ox S-Oxidation Pathway cluster_Ring_Ox Ring Epoxidation Pathway Thiophene Thiophene (C₄H₄S) S_Oxide Thiophene S-oxide (Reactive Intermediate) Thiophene->S_Oxide Attack on Sulfur Epoxide Thiophene Epoxide (Unstable Intermediate) Thiophene->Epoxide Attack on C=C bond Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Sulfone Thiophene S,S-dioxide (Sulfone) S_Oxide->Sulfone Further Oxidation Dimer Dimerization / Further Reactions S_Oxide->Dimer Rearrangement Hydroxythiophene / Thiolactone Tautomers Epoxide->Rearrangement NIH Shift / Rearrangement

Caption: Competing pathways for the oxidation of the thiophene ring.

Troubleshooting Guide

This section addresses common problems encountered during synthesis in a practical, question-and-answer format.

Q1: My reaction is producing highly polar byproducts that streak on my TLC plate. Could this be thiophene oxidation?

A1: Yes, this is a classic indicator of thiophene oxidation. Both thiophene S-oxides and the subsequent S,S-dioxides (sulfones) are significantly more polar than the parent thiophene due to the introduction of polar S-O bonds.

  • Causality: The sulfur atom in a thiophene ring has an oxidation state of -2. In a sulfoxide, it is 0, and in a sulfone, it is +2. This drastic change in the electronic nature of the sulfur center leads to a large increase in polarity, causing poor chromatographic behavior on normal-phase silica gel.

  • Troubleshooting Steps:

    • Analytical Confirmation: Isolate a small amount of the byproduct. Analyze it via ¹H NMR and Mass Spectrometry. In the ¹H NMR, you will observe a downfield shift of the ring protons adjacent to the oxidized sulfur. High-resolution mass spectrometry will show an increase in mass corresponding to one (+16 Da) or two (+32 Da) oxygen atoms.

    • Reaction Condition Review: Immediately assess your reaction conditions. Are you using a known oxidizing agent? Could one of your reagents be contaminated with peroxides (e.g., aged ethers)? Is the reaction being exposed to air for prolonged periods at elevated temperatures?

    • Preventative Action: If oxidation is confirmed, move to milder reaction conditions. Lower the temperature, shorten the reaction time, and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Q2: I am performing a necessary oxidation on a different part of my molecule, but the thiophene ring is also reacting. How can I improve selectivity?

A2: This is a common challenge that requires carefully tuning the reactivity of your oxidizing system. The key is to choose conditions that are potent enough for your desired transformation but too mild to readily attack the relatively stable aromatic thiophene ring.

  • Causality: Many common, powerful oxidants like excess m-CPBA, peracetic acid, or ozone are not selective and will readily oxidize the electron-rich thiophene ring.[11] The rate of oxidation of the thiophene sulfur is often slower than that of aliphatic sulfides but can be competitive with other functional groups.[8][13]

  • Troubleshooting & Optimization:

    | Oxidizing System | Propensity for Thiophene Oxidation | Recommended Application & Rationale | | :--- | :--- | :--- | | Excess m-CPBA / Peracetic Acid | High | Avoid if possible. These strong peracids readily form both S-oxides and sulfones.[10] | | H₂O₂ in Acetic Acid | Moderate to High | Often used for sulfone synthesis. The acidic medium can activate H₂O₂, increasing its oxidative power.[14] | | Oxone® (KHSO₅) | Moderate | A versatile oxidant, but can still be aggressive towards thiophenes, especially electron-rich ones. | | Catalytic MTO / H₂O₂ | Low to Moderate (Tunable) | Recommended. Methyltrioxorhenium (MTO) catalyzes the stepwise oxidation, allowing for better control. Using stoichiometric H₂O₂ at low temperatures can often selectively perform other oxidations while leaving the thiophene untouched.[8][13][15] | | Hypervalent Iodine (e.g., DMP, IBX) | Low | Generally used for oxidizing alcohols to aldehydes/ketones. These reagents are typically chemoselective and less likely to oxidize the thiophene ring. |

  • Actionable Protocol: Consider switching to a catalytic system. See Protocol 2 below for a detailed methodology using the MTO/H₂O₂ system.

Q3: My reaction mixture is turning yellow or brown, and I'm seeing insoluble material form. What is causing this degradation?

A3: This often points to the formation of unstable thiophene S-oxide intermediates, which can undergo dimerization or polymerization.[5][7][16]

  • Causality: Thiophene S-oxides are not aromatic and are highly reactive. Unless they are sterically hindered (e.g., with bulky groups at the 2- and 5-positions), they can readily participate in Diels-Alder-type self-dimerization reactions.[7] These side reactions lead to complex mixtures and insoluble polymeric material.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. Run the reaction at 0 °C, -20 °C, or even -78 °C to minimize the rate of decomposition of any S-oxide that may form.

    • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as radical pathways can also contribute to degradation.

    • Use of Additives: In some specific cases of m-CPBA oxidation, the addition of a Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) has been shown to stabilize the S-oxide and prevent over-oxidation to the sulfone, potentially by complexation.[10][17] This should be approached with caution as Lewis acids can also promote other side reactions.

Diagram: Troubleshooting Workflow for Suspected Thiophene Oxidation

TroubleshootingWorkflow start Experiment shows low yield, polar impurities, or discoloration check_oxidation Is thiophene oxidation suspected? start->check_oxidation analyze Confirm byproducts (+16 or +32 Da in MS, proton shifts in NMR) check_oxidation->analyze Yes end Problem Resolved check_oxidation->end No review_reagents Review Reagents: - Using a strong oxidant? - Peroxide contamination? - Air exposure? analyze->review_reagents strong_oxidant YES: Strong Oxidant Used review_reagents->strong_oxidant Yes no_strong_oxidant NO: Mild Conditions Used review_reagents->no_strong_oxidant No solution_oxidant SOLUTION: 1. Switch to milder oxidant (see table). 2. Use catalytic system (MTO/H₂O₂). 3. Control stoichiometry carefully. strong_oxidant->solution_oxidant solution_conditions SOLUTION: 1. Lower reaction temperature (-20 to -78°C). 2. Ensure strict inert atmosphere. 3. Reduce reaction time. 4. Check reagents for purity. no_strong_oxidant->solution_conditions solution_oxidant->end solution_conditions->end

Caption: A decision-tree workflow for diagnosing and solving thiophene oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted oxidation products of a simple thiophene ring? A1: The most common products resulting from unwanted oxidation are thiophene S,S-dioxides (sulfones). While thiophene S-oxides are formed first, they are typically reactive intermediates that are either further oxidized to the stable sulfone or undergo side reactions like dimerization.[5][7][16]

Q2: Are substituted thiophenes more or less stable to oxidation? A2: It depends on the substituent. Electron-donating groups (like alkyl or alkoxy groups) increase the electron density of the ring, making the sulfur atom more nucleophilic and thus more susceptible to oxidation.[8][13] Conversely, electron-withdrawing groups (like acyl or nitro groups) decrease the ring's electron density, making it more resistant to oxidation.[11]

Q3: Is it possible to protect the thiophene sulfur from oxidation? A3: Unlike thiols, there are no "protecting groups" for the aromatic sulfur in thiophene in the traditional sense.[18] Protection is achieved indirectly by controlling the reaction environment. The strategy is not to "cap" the sulfur but to create conditions where the desired reaction is kinetically favored far more than the oxidation of the thiophene ring. This is accomplished through:

  • Kinetic Temperature Control: Running reactions at low temperatures.

  • Reagent Selection: Using chemoselective reagents that do not readily react with the thiophene ring.

  • Stoichiometric Control: Using the exact molar equivalent of the oxidant needed for the primary reaction, avoiding any excess.

Q4: Besides strong oxidants, what other conditions should I be cautious with? A4: Be cautious with very strong acids. While thiophene is relatively stable to acid compared to furan or pyrrole, hot, strong acids like phosphoric acid can cause polymerization or trimerization.[6][19] For sensitive thiophene derivatives, prolonged exposure to light and air can also lead to gradual oxidative degradation, often indicated by a change in color.[16]

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storing Thiophene Derivatives

To ensure the long-term integrity of your thiophene-containing compounds, especially those with electron-donating substituents or other sensitive functional groups:

  • Storage: Store the compound in a tightly sealed amber vial to protect from light.[16]

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas (Argon or Nitrogen) before sealing.[16]

  • Temperature: Store in a refrigerator or freezer, depending on the compound's physical state and stability.

  • Aliquoting: For frequently used materials, aliquot the bulk sample into smaller, single-use vials to minimize repeated exposure of the entire batch to air and moisture.[16]

Protocol 2: Selective Oxidation of a Secondary Alcohol to a Ketone in the Presence of a Thiophene Ring

This protocol uses a catalytic system known for its milder nature and tunability.

  • Reaction: Oxidation of a hypothetical molecule, 2-(1-hydroxyethyl)thiophene, to 2-acetylthiophene.

  • Reagents:

    • 2-(1-hydroxyethyl)thiophene (1.0 eq)

    • Methyltrioxorhenium(VII) (MTO) (0.5 - 2.0 mol%)

    • Hydrogen Peroxide (35% aq. solution, 1.1 eq)

    • Dichloromethane (CH₂Cl₂) as solvent

  • Procedure:

    • In a round-bottom flask under an Argon atmosphere, dissolve 2-(1-hydroxyethyl)thiophene and MTO in CH₂Cl₂.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the 35% H₂O₂ solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining peroxide.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Rationale: MTO, in combination with a slight excess of H₂O₂, forms highly active rhenium peroxide complexes that can efficiently oxidize alcohols.[8][15] By maintaining a low temperature and controlling the stoichiometry of the primary oxidant (H₂O₂), the oxidation of the thiophene ring is kinetically disfavored.

References
  • Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Link
  • Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Link
  • Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1493–1501. Link
  • BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Link
  • Li, Y., et al. (2010). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions. Energy & Fuels, 24(5), 2951-2956. Link
  • Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 665-691. Link
  • Kylie N. Brown & James H. Espenson. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. Link
  • Thiemann, T., & Sa e Melo, M. L. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC, 2009(9), 96-113. Link
  • BenchChem Technical Support Team. (2025).
  • Conte, V., et al. (2006). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Journal of Molecular Catalysis A: Chemical, 247(1-2), 117-122. Link
  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. In Topics in Heterocyclic Chemistry. Springer. Link
  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211-7216. Link
  • Catanese, A., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 26(11), 3299. Link
  • Camarada, M. B., et al. (2011). Oxidation potential of thiophene oligomers: Theoretical and experimental approach. Journal of the Chilean Chemical Society, 56(4), 896-901. Link
  • BenchChem. (2025).
  • Doltade Sonal N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-928. Link
  • Li, G. (2014). Chemistry of Thiophene 1,1-Dioxides.
  • Kumar, K., et al. (2018). Therapeutic importance of synthetic thiophene.
  • Mansuy, D., et al. (1991). Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide.
  • AZC. (2018). THIOPHENE. Heterocyclic Compounds Lecture Notes. Link
  • Powers, D. C., & Paquette, L. A. (2011). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Organic Letters, 13(15), 3956–3959. Link
  • Bercot, E. A., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 28(4), 1836–1844. Link
  • Stjernlöf, A., & Weidolf, L. (2013). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 26(7), 1006–1022. Link
  • Kocienski, P. J. (2005). Chapter 5 Thiol Protecting Groups. In Protecting Groups (3rd ed.). Thieme. Link
  • Cole, M. L., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent.
  • SANTHOSHCHEMISTRY. (2021, April 13). stability and reactivity of furan pyrrole thiophene | tamil | @SANTHOSHCHEMISTRY. YouTube. Link
  • Organic Chemistry Portal. (n.d.). Name Reactions. Link
  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Link
  • Rylander, P. N., & Brown, M. (1966). U.S. Patent No. 3,265,712. U.S.
  • Reddit. (2019, December 6). What are protecting groups for thiols that can be radically cleaved?. r/chemistry. Link
  • Khan Academy. (2013, December 26). Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. YouTube. Link

Sources

how to monitor reaction progress with TLC for thienopyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

Welcome to the technical support guide for monitoring thienopyridazine synthesis using Thin Layer Chromatography (TLC). This resource, designed for researchers and drug development professionals, provides in-depth, field-tested guidance in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain not just the procedural steps but the chemical reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring thienopyridazine synthesis?

Thin Layer Chromatography is a rapid, inexpensive, and highly sensitive technique ideal for real-time reaction monitoring.[1][2] In synthesizing complex heterocyclic scaffolds like thienopyridazines, it's crucial to track the consumption of starting materials and the formation of the product. TLC provides a quick visual confirmation of the reaction's progress, helping to determine the optimal reaction time and preventing the formation of degradation byproducts from prolonged reaction times or excessive heating.[3][4] Its simplicity allows for multiple time points to be analyzed simultaneously on a single plate, offering a clear kinetic profile of the transformation.[5]

Q2: I'm starting a new thienopyridazine synthesis. How do I select the right TLC solvent system (mobile phase)?

Selecting the mobile phase is the most critical step and often requires empirical testing.[6][7] The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.5-0.6, leaving room on the plate for the typically more polar product to appear at a lower Rf.[8]

Causality Behind Solvent Selection: The separation on a standard silica gel plate (a polar stationary phase) is based on polarity.[9]

  • Non-polar solvents (e.g., Hexanes, Toluene) will cause polar compounds to adhere strongly to the silica, resulting in low Rf values.

  • Polar solvents (e.g., Ethyl Acetate, Methanol) will compete with the compounds for binding sites on the silica, causing them to travel further up the plate, resulting in high Rf values.[9]

Thienopyridazines are nitrogen-containing heterocycles and are generally polar. A good starting point is a binary mixture of a non-polar and a polar solvent.

Recommended Starting Solvent Systems:

PolarityStarting Solvent SystemRationale & Comments
Low to Medium 30-50% Ethyl Acetate in HexanesThe workhorse system for many organic compounds. Adjusting the ratio significantly alters polarity.[10]
Medium to High 5-10% Methanol in Dichloromethane (DCM)Excellent for more polar compounds. DCM is a good intermediate polarity solvent, and a small amount of methanol drastically increases the eluting power.[1][10]
High / Basic 5% Methanol / 1% Triethylamine in DCMThe basic nitrogen atoms in thienopyridazines can cause "streaking" on the acidic silica gel. Adding a small amount of a base like triethylamine (TEA) or ammonia neutralizes the acidic sites, leading to sharper, well-defined spots.[1][11]

If your spots remain at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[11][12] If all spots run to the top of the plate (the solvent front), the eluent is too polar; decrease the proportion of the polar solvent.[11][12]

Experimental Protocol: Reaction Monitoring Workflow

This protocol outlines the standard procedure for using TLC to track a reaction. The key to accurate interpretation is the use of three distinct lanes: Starting Material (SM), a "co-spot" (C), and the Reaction Mixture (R).

Step-by-Step Methodology:
  • Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a soft pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three small ticks for your lanes (SM, C, R).[4]

  • Sample Preparation & Spotting:

    • SM Lane: Dilute a small sample of your starting material in a volatile solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, make a small, concentrated spot on the "SM" tick.

    • R Lane: Take a tiny aliquot (a drop on the end of a glass rod or capillary) from your reaction vessel.[5] Dilute it in a vial with a volatile solvent. Spot this mixture on the "R" tick.

    • C (Co-spot) Lane: On the central "C" tick, first spot the starting material (SM), let it dry, and then carefully spot the reaction mixture (R) directly on top of the SM spot. This lane is critical for resolving compounds with similar Rf values.[5][13]

    • Drying is Crucial: Ensure each spot is completely dry before applying another or developing the plate. Insufficient drying can lead to distorted spots.[5]

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[14] Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8]

  • Visualization & Analysis: Proceed to the visualization and interpretation steps described in Q4 and Q5.

Troubleshooting Guide
Q3: My spots are streaking or "tailing." What's causing this and how do I fix it?

Streaking is a common issue that obscures results. It can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample.[11][14] The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.

    • Solution: Dilute your sample significantly and re-spot. Aim for faint, small spots.[11]

  • Acidic/Basic Compounds: Thienopyridazines contain basic nitrogen atoms that can interact strongly and unevenly with the acidic silica gel.

    • Solution: Add 0.5-2% of a modifier to your mobile phase. For basic compounds, use triethylamine (TEA) or a 1-10% solution of ammonia in methanol.[1][11] This neutralizes the active sites on the silica, preventing strong ionic interactions and allowing for symmetrical spot development.

  • High Polarity/Insolubility: If a compound is extremely polar or poorly soluble in the mobile phase, it may streak from the baseline.

    • Solution: Increase the polarity of the mobile phase, perhaps by adding methanol. If this fails, consider using a different stationary phase, such as alumina or a reversed-phase (C18) plate.[11]

  • Compound Decomposition: Some sensitive compounds can degrade on the acidic silica surface.

    • Solution: Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. Degradation products will appear as new spots off the diagonal.[13] If decomposition is confirmed, neutralizing the plate with TEA or switching to an alumina plate may be necessary.

Q4: How do I visualize the spots? My compounds are colorless.

Most organic compounds are not visible to the naked eye. Visualization is a two-step process:

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[15] Compounds that absorb UV light (especially those with aromatic or conjugated systems like thienopyridazines) will quench this fluorescence and appear as dark purple or black spots.[15]

    • Procedure: View the dried plate under a UV lamp. Gently circle any visible spots with a pencil, as they will disappear once the lamp is removed.[15] This method is non-destructive, so the plate can be stained afterward.

  • Staining (Destructive): If compounds are not UV-active or for secondary confirmation, chemical stains are used. The plate is dipped in or sprayed with a reagent and then gently heated.

    • Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain. It reacts with any compound that can be oxidized, which includes many functional groups. It appears as yellow-brown spots on a purple background.[16][17] This is a good choice for general visibility.

    • p-Anisaldehyde Stain: A versatile stain that often produces a range of colors for different functional groups upon heating, which can be a powerful tool for differentiating between products and starting materials even if their Rf values are close.[13][17]

    • Iodine: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[15] This method is semi-destructive as the spots will fade over time.

Q5: I've run my TLC. How do I interpret the results to know if my reaction is complete?

Interpreting the TLC plate involves comparing the three lanes (Starting Material, Co-spot, Reaction Mixture).

TLC_Interpretation cluster_0 TLC Plate Analysis cluster_1 Interpretation plate Reaction Ongoing Reaction Complete Ambiguous Result ongoing SM spot is visible in Reaction lane. New Product spot appears below SM. Co-spot shows two distinct spots. plate:f0->ongoing Observe complete SM spot has disappeared from Reaction lane. Only Product spot is visible. Co-spot lane looks identical to Reaction lane. plate:f1->complete Observe ambiguous SM and Product spots have very similar Rf. Co-spot appears as a single, possibly elongated spot. ACTION: Change solvent system for better separation. plate:f2->ambiguous Observe

Caption: Logical flow for interpreting TLC results.

  • Reaction in Progress: In the "R" (Reaction) lane, you will see the spot corresponding to your starting material diminishing in intensity over time, while a new spot, typically with a lower Rf (as products are often more polar), appears and intensifies.[3][5] The "C" (Co-spot) lane will clearly show two separate spots, confirming the new spot is not starting material.[4]

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "R" lane.[4][5] At this point, only the new product spot should be present.

  • Ambiguous Result: If the starting material and product have very similar Rf values, the "C" lane is crucial. If the two compounds are different, the co-spot may appear as a single elongated or "snowman" shaped spot, indicating poor but noticeable separation.[5][13] If they are identical, it will be a single, round spot. If separation is poor, you must develop a new, more effective solvent system to confidently monitor the reaction.[13]

By following these guidelines, you can effectively use TLC as a powerful tool to monitor the synthesis of thienopyridazines, leading to optimized reaction conditions and improved outcomes in your research and development efforts.

References
  • Department of Chemistry, University of Rochester.
  • Butini, M. E., et al. (2021).
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. (2022).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
  • Perisic-Janjic, N. U., et al. (2006). Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Bitesize Bio. (2022).
  • Al-Ostath, A., et al. (2023).
  • Reddit. (2022).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Study.com. (2021).
  • AGA Analytical.
  • Chemistry LibreTexts. (2022). 2.
  • University of California, Los Angeles.
  • University of Toronto.
  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]
  • EPFL.
  • ResearchGate. (2010).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4,7-dichlorothieno[2,3-d]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this electron-deficient, dichlorinated heterocyclic core. Here, we address common challenges in a practical Q&A format, providing field-proven insights, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Substrate - Core Challenges & FAQs

The this compound scaffold presents a unique set of challenges that must be understood before selecting a catalyst system. Its electronic and structural features directly influence reactivity, catalyst stability, and the potential for side reactions.

Q1: What are the primary challenges associated with cross-coupling reactions on this compound?

A1: The main difficulties stem from three key features of the molecule:

  • High Electron Deficiency: The pyridazine ring contains two adjacent nitrogen atoms, which strongly withdraw electron density from the heterocyclic system. While this can facilitate the initial oxidative addition step (often rate-limiting) of the palladium catalyst to the C-Cl bond, it also presents challenges.[1]

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyridazine nitrogen atoms can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, leading to inhibition or complete deactivation and resulting in low or no product yield.[2]

  • Regioselectivity: The presence of two chemically distinct C-Cl bonds at the C4 and C7 positions raises the critical issue of site selectivity. Achieving selective mono-substitution at a desired position over di-substitution or reaction at the undesired position requires careful catalyst and condition selection.

Q2: Which chlorine atom, C4 or C7, is expected to be more reactive?

A2: Predicting reactivity can be complex, but we can make an educated inference based on electronic effects. The C4 position is directly attached to the electron-deficient pyridazine ring and is flanked by two nitrogen atoms, making this C-Cl bond highly polarized and susceptible to oxidative addition. The C7 position is on the thiophene portion of the fused ring. Generally, in dihaloheteroarenes, the C-X bond at the more electron-deficient position is more reactive.[3] Therefore, under many standard conditions, the C4 position is predicted to be the primary site of reaction. However, this inherent reactivity can be overturned through strategic ligand selection.[4]

Q3: What are the most common side reactions to anticipate?

A3: Beyond low yield due to catalyst deactivation, several side reactions are common:

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction) is a frequent issue.[2]

  • Hydrodehalogenation: The replacement of a chlorine atom with a hydrogen atom. This can arise from trace water in the reaction or competing β-hydride elimination pathways.[2]

  • Protodeboronation (Suzuki): Cleavage of the carbon-boron bond of the boronic acid, particularly in the presence of strong bases and water, which consumes the nucleophile.[2]

  • Di-substitution: If mono-substitution is desired, the second chlorine can react, leading to a mixture of products that complicates purification.

Section 2: Troubleshooting Common Failures

Before optimizing a specific coupling reaction, it's essential to diagnose general failures. This workflow provides a logical progression for troubleshooting.

start Reaction Failed (Low or No Yield) check_reagents Verify Reagent Quality & Purity (Catalyst, Base, Solvents) start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions (Degassing, Dry Solvents) start->check_conditions side_reactions Hypothesis: Side Reactions Dominating? start->side_reactions Product mixture observed catalyst_inhibition Hypothesis: Catalyst Inhibition? check_reagents->catalyst_inhibition Reagents OK check_conditions->catalyst_inhibition Conditions OK solution_ligand Solution: Increase Ligand Bulk/Electron Density (e.g., XPhos, SPhos, tBuBrettPhos) catalyst_inhibition->solution_ligand solution_precatalyst Solution: Use a Pre-activated Catalyst (e.g., G3/G4 Palladacycles) catalyst_inhibition->solution_precatalyst solution_conditions Solution: Screen Base & Solvent (e.g., Milder Base, Different Solvent) side_reactions->solution_conditions solution_side_rxn Solution: Adjust Stoichiometry, Temp, or Additives side_reactions->solution_side_rxn

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Section 3: Catalyst Selection by Reaction Type

The optimal catalyst system is highly dependent on the desired transformation. Below are specific recommendations for common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q4: What is the best starting point for a catalyst system for the Suzuki-Miyaura coupling of this compound?

A4: For electron-deficient heteroaryl chlorides, a robust catalyst system capable of facilitating the challenging oxidative addition step is required. We recommend starting with a palladium(II) source like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand.[5] These ligands are designed to accelerate both oxidative addition and reductive elimination while stabilizing the palladium center.[6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective with appropriate ligands.[7]
Ligand SPhos or XPhos (2x mol of Pd)Bulky, electron-rich ligands that promote oxidative addition for aryl chlorides and prevent catalyst deactivation.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Moderately strong, non-nucleophilic bases that minimize side reactions like protodeboronation.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OGood solubility for organic substrates while the aqueous phase activates the boronic acid.[8]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Q5: How can I achieve selective mono-arylation? I am getting a mixture of mono- and di-substituted products.

A5: Achieving mono-selectivity requires balancing reactivity.

  • Stoichiometry Control: Use the boronic acid as the limiting reagent or in a slight excess (e.g., 1.0-1.2 equivalents).

  • Lower Temperature: Reducing the reaction temperature can often favor the more reactive site and slow the rate of the second coupling.

  • Ligand Choice: The choice of ligand is paramount for controlling regioselectivity.[3] While standard ligands like SPhos may favor the more electronically activated C4 position, a very sterically hindered ligand, such as an N-heterocyclic carbene (NHC) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown in other systems to invert selectivity and favor reaction at the less accessible site.[4][9] Screening different ligand classes is essential for achieving the desired regioselectivity.

General Experimental Protocol: Suzuki-Miyaura Mono-Arylation
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q6: The nitrogen atoms in the thienopyridazine ring seem to be inhibiting my Buchwald-Hartwig amination. What catalyst system can overcome this?

A6: This is a classic problem for nitrogen-containing heterocycles.[2] The solution lies in using a catalyst system that is highly active and less susceptible to poisoning.

  • Use a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3 or tBuBrettPhos Pd G4) are often superior. These are air-stable and generate the active Pd(0) species efficiently and reliably in solution, overcoming issues with inefficient catalyst activation.

  • Ligand Choice: The use of very bulky and electron-rich biarylphosphine ligands is critical. Ligands like XPhos , RuPhos , or BrettPhos are designed to promote the challenging C-N reductive elimination step and can overcome substrate-based inhibition.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for this reaction.

start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡) start->sonogashira suzuki_cat Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + XPhos/SPhos + K₃PO₄/Cs₂CO₃ suzuki->suzuki_cat buchwald_cat Catalyst System: Pd G3/G4 Precatalyst (XPhos or BrettPhos based) + NaOtBu/LHMDS buchwald->buchwald_cat sonogashira_cat Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI (co-catalyst) + Amine Base (e.g., TEA) sonogashira->sonogashira_cat

Caption: Decision tree for initial catalyst system selection.

Sonogashira Coupling (C-C≡ Bond Formation)

Q7: My Sonogashira reaction is giving significant amounts of diyne (Glaser) homocoupling byproduct. How can I suppress this?

A7: Glaser homocoupling is a common copper-mediated side reaction.[1] To minimize it:

  • Ensure Rigorously Inert Conditions: Oxygen promotes diyne formation. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.

  • Control Copper Co-catalyst Loading: Use the minimum effective amount of the copper(I) source (e.g., CuI), typically 2-5 mol%.

  • Amine Base: Use a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base is crucial for both the Sonogashira catalytic cycle and can influence side reactions.

  • Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are an excellent alternative. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the Glaser pathway. A common system is Pd(PPh₃)₄ with a strong amine base in a solvent like DMF or THF.

General Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, filter the mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

References

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414–7421.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414–7421.
  • Reddy, V. P., & Kumar, V. (2018). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Tetrahedron Letters, 59(30), 2936-2940.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry Pro. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • O'Brien, A. G., & Campos, K. R. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 20(4), 780-786.
  • Jarvo, E. R. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(8), 817-821.
  • Marion, N., & Nolan, S. P. (2008). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Drug Discovery Today, 13(1-2), 1-2.

Sources

Technical Support Center: Optimization of Reactions Involving 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing chemical transformations with 4,7-dichlorothieno[2,3-d]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the functionalization of this electron-deficient heterocyclic scaffold. Drawing upon established principles of physical organic chemistry and field-proven methodologies, this resource provides in-depth troubleshooting guides and frequently asked questions to enhance your reaction outcomes.

Introduction to the Reactivity of this compound

The this compound core is a valuable building block in medicinal chemistry, often serving as a precursor for a variety of bioactive molecules. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. However, their reactivity is influenced by the electron-deficient nature of the fused ring system. Understanding the interplay of solvents and bases is paramount to achieving high yields, minimizing side products, and ensuring regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and actionable solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions with this compound is a frequent challenge, often stemming from suboptimal catalyst activation or reaction conditions. Here's a systematic approach to troubleshoot this issue:

1. Catalyst System (Palladium Source and Ligand):

  • Rationale: The choice of palladium precursor and ligand is critical for efficient catalytic turnover. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step.

  • Troubleshooting Steps:

    • Palladium Source: If using Pd(OAc)₂, ensure it is fresh and properly stored. Consider switching to a pre-formed palladium(0) source like Pd₂(dba)₃ or a more active pre-catalyst.

    • Ligand Selection: For Suzuki-Miyaura couplings, ligands such as SPhos, XPhos, or RuPhos are excellent starting points. In Buchwald-Hartwig aminations, BrettPhos and Josiphos-type ligands have shown success with challenging substrates.[1][2]

2. Base Selection and Strength:

  • Rationale: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation.[3] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine-palladium complex.[4][5] An insufficiently strong or poorly soluble base can stall the reaction.

  • Troubleshooting Steps:

    • Suzuki-Miyaura: If using a weaker base like Na₂CO₃ or K₂CO₃ with low conversion, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[1]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5] Be mindful of base-sensitive functional groups on your coupling partner.

3. Solvent Effects:

  • Rationale: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Polar aprotic solvents are often favored as they can help to stabilize charged intermediates in the catalytic cycle.

  • Troubleshooting Steps:

    • Common Solvents: Toluene, 1,4-dioxane, and THF are good starting points. For Suzuki-Miyaura reactions, the addition of water (e.g., in a 10:1 organic solvent to water ratio) can be beneficial for dissolving the base and facilitating the transmetalation step.[1]

    • Solubility Issues: If you observe poor solubility of your starting materials or reagents, consider switching to a more polar solvent like DMF or DMA, but be cautious of potential side reactions at elevated temperatures.

4. Reaction Temperature and Time:

  • Rationale: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher temperatures to undergo oxidative addition.

  • Troubleshooting Steps:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-120 °C.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to catalyst decomposition.

Issue 2: Formation of Mono-substituted Product and Difficulty in Achieving Di-substitution

Question: I can successfully synthesize the mono-substituted product, but the second substitution reaction does not proceed to completion, resulting in a mixture of mono- and di-substituted products. How can I drive the reaction towards the di-substituted product?

Answer: Achieving di-substitution on the this compound core can be challenging as the electronic properties of the molecule change after the first substitution, often deactivating the remaining chlorine atom towards further reaction. Here are strategies to promote the second substitution:

1. Stoichiometry of the Coupling Partner:

  • Rationale: Using an excess of the nucleophile or organometallic reagent can help to drive the equilibrium towards the di-substituted product.

  • Troubleshooting Steps:

    • Increase the equivalents of the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) to 2.2-3.0 equivalents relative to the this compound.

2. Catalyst Loading:

  • Rationale: A higher catalyst loading may be necessary to overcome the decreased reactivity of the mono-substituted intermediate.

  • Troubleshooting Steps:

    • Increase the palladium catalyst loading from the typical 1-2 mol% to 5-10 mol%.

3. More Forcing Reaction Conditions:

  • Rationale: The second substitution may require a higher energy input to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Temperature: Increase the reaction temperature. Microwave irradiation can sometimes be effective in promoting difficult couplings.[6]

    • Reaction Time: Extend the reaction time, while carefully monitoring for potential decomposition of the product or starting materials.

4. Stepwise Synthesis:

  • Rationale: If a one-pot di-substitution is proving difficult, a stepwise approach can offer better control.

  • Workflow:

    • Perform the first substitution under optimized conditions.

    • Isolate and purify the mono-substituted product.

    • Subject the purified mono-substituted product to a second cross-coupling reaction, potentially with a different catalyst system or more forcing conditions.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive towards nucleophilic aromatic substitution (SNAr)?

A1: The regioselectivity of SNAr reactions on the thieno[2,3-d]pyridazine core is dictated by the electronic effects of the fused ring system. The pyridazine ring is electron-deficient, and theoretical considerations suggest that the C4 and C7 positions have different electronic densities. While specific experimental data for this compound is not abundant in the literature, in related dichloropyridazine systems, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For SNAr reactions, it is advisable to perform a small-scale experiment and determine the regioselectivity analytically (e.g., by NOE NMR experiments).

Q2: What is the best solvent for a nucleophilic aromatic substitution (SNAr) reaction with an amine on this compound?

A2: For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[7][8] Good solvent choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • Acetonitrile (ACN)

Protic solvents like ethanol or water are generally less effective for SNAr reactions as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

Q3: What is the role of a base in SNAr reactions with amines, and which base should I use?

A3: In SNAr reactions with primary or secondary amines, a base is required to neutralize the HCl that is formed as a byproduct. If a base is not used, the generated acid will protonate the amine nucleophile, rendering it unreactive.

  • Choice of Base: A non-nucleophilic organic base is typically used to avoid competition with the desired amine nucleophile. Common choices include:

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Inorganic Bases: In some cases, an inorganic base like K₂CO₃ or Cs₂CO₃ can be used, particularly if the reaction is run at elevated temperatures.

Q4: I am observing the formation of a dehalogenated side product (replacement of Cl with H). What causes this and how can I prevent it?

A4: The formation of a dehalogenated side product, known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions. It can occur through several pathways, including a competing reaction with trace amounts of water or other proton sources in the reaction mixture.

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. Use freshly distilled solvents and dry your starting materials if necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and reagents.

    • Optimize Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.

Data and Protocols

Table 1: Properties of Common Solvents for Cross-Coupling and SNAr Reactions
SolventDielectric Constant (20°C)Boiling Point (°C)Notes
Toluene2.4111Good for solubilizing organic compounds; often used in Pd-catalyzed reactions.
1,4-Dioxane2.2101A common aprotic solvent for cross-coupling reactions.
Tetrahydrofuran (THF)7.666Lower boiling point, useful for reactions at moderate temperatures.
Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent; good for SNAr.
Dimethyl sulfoxide (DMSO)46.7189High-boiling polar aprotic solvent; excellent for SNAr.
Acetonitrile (ACN)37.582Polar aprotic solvent with a moderate boiling point.
Table 2: Common Bases for Cross-Coupling and SNAr Reactions
BasepKa of Conjugate AcidCommon Applications
Sodium Carbonate (Na₂CO₃)10.3Suzuki-Miyaura
Potassium Carbonate (K₂CO₃)10.3Suzuki-Miyaura, SNAr
Potassium Phosphate (K₃PO₄)12.3Suzuki-Miyaura
Cesium Carbonate (Cs₂CO₃)10.3Suzuki-Miyaura
Sodium tert-butoxide (NaOtBu)~19Buchwald-Hartwig
Triethylamine (TEA)10.8SNAr (acid scavenger)
DIPEA11.0SNAr (acid scavenger)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized starting point; optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq. for mono-substitution, 2.2-3.0 eq. for di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This is a generalized starting point; optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%), the appropriate ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.5 eq.).

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add degassed anhydrous solvent (e.g., toluene, 0.1 M concentration), followed by the amine (1.2-1.5 eq. for mono-substitution, 2.5-3.0 eq. for di-substitution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat with Stirring (e.g., 100 °C) inert->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Workflow cluster_prep_bh Reaction Preparation cluster_reaction_bh Reaction Execution cluster_workup_bh Work-up & Purification reagents_bh Combine: - this compound - Pd Pre-catalyst/Ligand - Base solvent_bh Add Degassed Solvent & Amine reagents_bh->solvent_bh inert_bh Establish Inert Atmosphere (Ar/N₂) solvent_bh->inert_bh heat_bh Heat with Stirring (e.g., 110 °C) inert_bh->heat_bh monitor_bh Monitor by TLC or LC-MS heat_bh->monitor_bh workup_bh Quench & Aqueous Work-up monitor_bh->workup_bh purify_bh Column Chromatography workup_bh->purify_bh characterize_bh Characterization (NMR, MS) purify_bh->characterize_bh

Caption: Generalized workflow for Buchwald-Hartwig amination reactions.

References

  • Eroğlu, K., Tahir Günkara, Ö., & Dehaen, W. (2025).
  • Llorens, L. (n.d.). Suzuki Coupling. Named Reactions in Organic Chemistry.
  • El-Gaby, M. S. A., et al. (2008). Synthesis and pharmacological activity of 4-aryl-thieno-[2,3-d]-pyridazines.
  • Llorens, L. (n.d.). Buchwald-Hartwig Coupling. Named Reactions in Organic Chemistry.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Wikipedia contributors. (2023).
  • LibreTexts. (2023).
  • Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • PubChem. (n.d.). This compound.
  • da Silva, A. B. F., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]
  • Oliveira, M. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
  • Oliveira-Campos, A. M. F., et al. (n.d.).
  • Zaki, R. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
  • PubMed. (2003). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists.
  • Guesmi, Z., et al. (2021). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
  • El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
  • Kamal El-Dean, A. M., et al. (2005). Novel Synthesis of Thieno[2,3-c] Pyridazine and Pyrimido [4',5:4,5].
  • Dotsenko, V. V., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. [Link]
  • Oliveira, M. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Stack Exchange. [Link]
  • Lee, H., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4,7-Dichlorothieno[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. The thieno[2,3-d]pyridazine scaffold, a purine bioisostere, is of significant interest for its potential applications in medicinal chemistry, particularly as a precursor for kinase inhibitors.[1] The 4,7-dichloro derivative serves as a versatile intermediate, allowing for subsequent functionalization to explore structure-activity relationships (SAR). This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4,7-dichlorothieno[2,3-d]pyridazine and its derivatives.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule like this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Predicted ¹H NMR Spectral Characteristics

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of analogous structures, such as pyridazine and substituted thieno[2,3-d]pyrimidines.[2][3]

The structure of this compound features two protons on the thiophene ring. These protons (H-2 and H-3) form an AX or AB system, depending on the magnetic environment.

Figure 1. Structure of this compound with atom numbering.

Expected ¹H NMR Data:

  • H-2 and H-3: These protons are expected to appear as two doublets in the aromatic region of the spectrum. Based on data from related thieno-fused systems, their chemical shifts are predicted to be in the range of δ 7.0-8.0 ppm . The coupling constant (³JH,H) between these two adjacent protons should be approximately 5-6 Hz , which is characteristic of protons on a thiophene ring. The electron-withdrawing nature of the pyridazine ring and the chlorine atoms will likely shift these protons downfield compared to unsubstituted thiophene.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. Predictions are based on data for pyridazine and other halogenated heterocyclic systems.[4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-3120-135Typical range for sp² carbons in a thiophene ring, influenced by the fused pyridazine system.
C-3a, C-7a135-150Bridgehead carbons, deshielded due to their connection to the electron-deficient pyridazine ring and sulfur.
C-4, C-7150-165Carbons directly attached to chlorine atoms and nitrogen atoms, leading to significant downfield shifts.

A Comparative Analysis with Alternative Techniques

While NMR is paramount for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization. The following section compares NMR with other common analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₆H₂Cl₂N₂S). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern with a ratio of approximately 9:6:1). Fragmentation patterns observed in the mass spectrum can also offer structural clues.[2]

X-ray Crystallography

X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[6] If a suitable single crystal of a this compound derivative can be obtained, this technique can definitively confirm the connectivity and stereochemistry, providing precise bond lengths and angles.[7] This method is considered the "gold standard" for structural determination but is dependent on the ability to grow high-quality crystals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[8] For this compound, the FTIR spectrum would show characteristic absorptions for C-H stretching of the aromatic thiophene ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic core (typically in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).[5] While useful for confirming the presence of these functional groups, FTIR alone cannot establish the precise isomeric structure.

TechniqueInformation ProvidedSample RequirementsThroughput
¹H & ¹³C NMR Detailed connectivity, chemical environment of atoms, stereochemistry.1-10 mg, soluble in a deuterated solvent.Moderate
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Micrograms to nanograms, soluble or solid.High
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.High-quality single crystal.Low
FTIR Spectroscopy Presence of functional groups.Milligrams, solid or liquid.High

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a generalized protocol for the NMR characterization of a this compound derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the compound is fully dissolved.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Tune and shim the probe to optimize the magnetic field homogeneity.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals and determine the chemical shifts and coupling constants.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
  • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
  • For more detailed structural information, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Experiments (Optional but Recommended for Novel Derivatives):

  • For unambiguous assignment of protons and carbons, especially in more complex derivatives, 2D NMR experiments are invaluable.
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., H-2 and H-3).
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the structural characterization of a novel this compound derivative.

G cluster_workflow Structural Characterization Workflow synthesis Synthesis & Purification ms Mass Spectrometry (HRMS) Confirm Molecular Formula synthesis->ms ftir FTIR Spectroscopy Identify Functional Groups synthesis->ftir nmr 1D & 2D NMR Determine Connectivity synthesis->nmr xray X-ray Crystallography (if single crystal available) Confirm 3D Structure synthesis->xray Crystal Growth structure Final Structure Confirmation ms->structure ftir->structure nmr->structure xray->structure

Figure 2. A generalized workflow for the structural characterization of novel heterocyclic compounds.

Conclusion

The structural characterization of this compound derivatives relies heavily on the power of NMR spectroscopy to define atomic connectivity and chemical environments. While techniques like mass spectrometry and FTIR provide essential complementary data for confirming molecular formula and functional groups, NMR remains the cornerstone for unambiguous structural assignment in solution. For absolute confirmation of the three-dimensional structure, X-ray crystallography is unparalleled, provided that suitable crystals can be obtained. By employing a combination of these analytical methods, researchers can confidently establish the structure of novel thieno[2,3-d]pyridazine derivatives, paving the way for further investigation into their biological activities.

References

  • PubChem. This compound. [Link]
  • MDPI. (2020).
  • Patel, R., & Singh, K. (2018). Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to identify functional groups in synthesized compounds. African Journal of Biomedical Research.
  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]
  • Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 4,5-Dichloro-3-hydroxypyridazine. [Link]
  • ResearchGate. (2018). 4,7-Dichloro[1]oxadiazolo[3,4-d]pyridazine 1-oxide. [Link]
  • ResearchGate. (2015). Synthesis and pharmacological activity of 4-aryl-thieno-[2,3-d]-pyridazines. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Argüello-DaSilva, A., Varela, J., & Serna, E. (2005). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Chilean Chemical Society, 50(2). [Link]
  • EBI. This compound. [Link]
  • Wikipedia. X-ray crystallography. [Link]

Sources

A Comparative Guide to Thienopyridine and Thienopyrimidine Kinase Inhibitors: Scaffolds for Precision Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine. The unique structural characteristics of heterocyclic ring systems often provide an adaptable platform for designing potent and selective PKIs.[1] Among these, thienopyridine and thienopyrimidine scaffolds have emerged as "privileged structures," forming the core of numerous inhibitors that target key signaling pathways implicated in cancer. Their structural similarity to the native purine of ATP allows them to effectively compete for the kinase ATP-binding site, leading to the inhibition of downstream signaling cascades that drive cell proliferation and survival.[2]

This guide provides a comparative analysis of thienopyridine and thienopyrimidine kinase inhibitors, delving into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used for their evaluation. We will explore representative examples from each class to illustrate their distinct therapeutic applications and mechanistic nuances.

The Thienopyrimidine Scaffold: A Versatile Core in Oncology

The thienopyrimidine scaffold, a fusion of a thiophene and a pyrimidine ring, is a bioisostere of purine and has been extensively utilized in the development of anticancer agents.[2] This scaffold's versatility has led to the successful development of inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[3][4][5]

Featured Thienopyrimidine Inhibitor: Gefitinib (Iressa)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC).[6][7]

  • Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[6] This inhibition prevents receptor autophosphorylation and blocks downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to reduced cancer cell proliferation and apoptosis.[6][8] Gefitinib is particularly effective in NSCLC patients harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6]

  • Structure-Activity Relationship (SAR): The thieno[2,3-d]pyrimidine core is a key structural feature for potent EGFR inhibition.[9][10] The anilino moiety at the 4-position of the quinazoline core (structurally related to thienopyrimidine) is crucial for its activity, with substitutions on this ring influencing potency and selectivity.[11]

The Thienopyridine Scaffold: Targeting Hematological Malignancies and Inflammation

The thienopyridine scaffold, consisting of a thiophene ring fused to a pyridine ring, has also proven to be a valuable framework in drug discovery.[12][13][14] While historically known for antiplatelet agents like clopidogrel, recent research has highlighted its potential in developing potent and selective kinase inhibitors for oncology and inflammatory diseases.[15]

Featured Thienopyridine Inhibitor: PRT062607 (P505-15)

PRT062607 is a highly selective and potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of B-cell receptor (BCR) signaling.[16][17]

  • Mechanism of Action: Syk plays a crucial role in the activation and survival of B-cells. In B-cell malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), aberrant BCR signaling is a key driver of disease progression. PRT062607 inhibits Syk by blocking its kinase activity, thereby disrupting BCR signaling and inducing apoptosis in malignant B-cells.[17][18]

  • Selectivity Profile: PRT062607 demonstrates remarkable selectivity for Syk, with an IC50 of 1 nM in cell-free assays.[16] It is over 80-fold more selective for Syk compared to other kinases such as Fgr, Lyn, and ZAP-70, minimizing off-target effects.[16][18]

Head-to-Head Comparison: Thienopyrimidine vs. Thienopyridine Inhibitors

FeatureThienopyrimidine (e.g., Gefitinib)Thienopyridine (e.g., PRT062607)
Primary Targets EGFR, VEGFR, Aurora Kinases[3][4][5]Syk, IKKβ[12][16]
Therapeutic Areas Solid Tumors (e.g., NSCLC)[6][7]Hematological Malignancies (e.g., CLL, NHL), Inflammatory Diseases[17][19]
Mechanism ATP-competitive inhibition of receptor tyrosine kinases.[6]ATP-competitive inhibition of non-receptor tyrosine kinases.[18]
Selectivity Variable, can have activity against multiple kinases.Can be highly selective for specific kinases.[16][18]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a biotinylated substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The test compound (e.g., thienopyrimidine or thienopyridine inhibitor) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Assessing Cellular Potency

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and target engagement within the cell.

Example Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Cancer cells expressing the target kinase (e.g., EGFR-mutant NSCLC cells for Gefitinib) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the inhibitor concentration.

Visualizing Kinase Inhibition and Signaling Pathways

To better understand the mechanisms of action, diagrams of the targeted signaling pathways and experimental workflows are essential.

General Mechanism of ATP-Competitive Kinase Inhibition

G cluster_0 Kinase Active Site cluster_1 Cellular Process ATP ATP Kinase Kinase ATP->Kinase Binds to active site Inhibitor Thienopyrimidine or Thienopyridine Inhibitor Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: ATP-competitive kinase inhibitors bind to the active site, preventing substrate phosphorylation.

EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream pro-survival signaling pathways.

Conclusion and Future Perspectives

Both thienopyrimidine and thienopyridine scaffolds have proven to be exceptionally fruitful starting points for the development of targeted kinase inhibitors. Thienopyrimidines are well-established in the treatment of solid tumors, exemplified by the success of EGFR inhibitors. Thienopyridines, on the other hand, are showing immense promise in the realm of hematological malignancies and inflammatory disorders, with highly selective Syk inhibitors leading the charge.

The future of drug discovery with these scaffolds lies in the development of next-generation inhibitors that can overcome acquired resistance, a common challenge with targeted therapies. This includes the design of covalent inhibitors that form an irreversible bond with the target kinase, potentially offering a more durable response.[20] Additionally, exploring novel substitution patterns on these core structures will continue to yield inhibitors with improved potency, selectivity, and pharmacokinetic properties, further expanding the arsenal of precision medicines for cancer and other diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
  • Selleck Chemicals. (2024, May 22). PRT062607 (P505-15) HCl Syk inhibitor.
  • Spurgeon, S. E., et al. (2013). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics, 344(2), 378-87.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...
  • MedchemExpress.com. (n.d.). PRT062607 (P505-15) | Syk Inhibitor.
  • AACR Journals. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment.
  • Cayman Chemical. (n.d.). BIIB-057 (P505-15, PRT062607, PRT2607, CAS Number: 1370261-96-3).
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • PubMed. (2025, February 12). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities.
  • Selleck Chemicals. (n.d.). PRT062607 | Syk inhibitor | CAS 1370261-96-3.
  • YouTube. (2025, March 15). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • ResearchGate. (2025, December 30). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • ResearchGate. (n.d.). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
  • ScienceDirect. (2015, September 25). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • PubMed. (2019, December 1). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity.
  • PubMed. (2022, October 1). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
  • PubMed. (2009, December 1). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo.
  • PubMed. (2009, February 1). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases.
  • ResearchGate. (2025, August 6). Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor.
  • PubMed. (2009, October 1). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II.
  • PubMed. (2013, August 1). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents.
  • PubMed. (2023, August 11). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.
  • PubMed. (2002, January 1). The thienopyridines.
  • Chemical Society Reviews (RSC Publishing). (2020, March 30). Advances in covalent kinase inhibitors.

Sources

A Comparative Guide to the Efficacy of Thienopyridine-Derived RON Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Recepteur d'Origine Nantais (RON) receptor tyrosine kinase, a member of the MET proto-oncogene family, is a significant factor in tumor malignancy.[1][2] Aberrations in RON signaling are linked to increased cancer cell growth, survival, and invasion.[2] Its overexpression is associated with poor patient outcomes in various cancers, including breast, colon, pancreatic, and lung cancer, making it a compelling therapeutic target.[3][4][5] This has driven the development of targeted therapies, with thienopyridine-based compounds emerging as a particularly potent class of RON kinase inhibitors.

This guide provides a technical comparison of the efficacy of thienopyridine-derived RON kinase inhibitors, grounded in preclinical data. We will explore the structure-activity relationships (SAR), mechanism of action, and comparative performance of lead compounds, offering field-proven insights for researchers and drug development professionals.

The Thienopyridine Scaffold: A Foundation for Potent RON Inhibition

The thienopyridine core is a privileged scaffold in kinase inhibitor design. Its rigid, bicyclic structure provides an ideal framework for orienting functional groups to interact with the ATP-binding pocket of the RON kinase. Initial screening efforts identified a primary hit compound, AM-495 (also referred to as compound 6 in subsequent studies), which demonstrated nanomolar potency against RON and its oncogenic splice variants.[6][7] However, this initial compound suffered from poor solubility and bioavailability, necessitating further structural optimization.[6][7]

Medicinal chemistry campaigns focused on modifying this scaffold to enhance both potency and pharmacokinetic properties. A key strategy involved introducing a linear alkyl chain with a morpholine group, which is capable of binding to the solvent-exposed region of the kinase.[6][7] This modification led to the development of highly potent second-generation inhibitors, such as compound 15f , which exhibits sub-nanomolar inhibitory activity.[6][8]

Mechanism of Action: Blocking the RON Signaling Cascade

Thienopyridine-derived compounds function as ATP-competitive inhibitors. They bind to the kinase domain of the RON receptor, preventing the transfer of phosphate from ATP to tyrosine residues. This action blocks the autophosphorylation and activation of RON, thereby shutting down downstream signaling pathways critical for tumor cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/MAPK pathways.[2]

RON_Inhibition_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular MSP MSP Ligand RON RON Receptor Tyrosine Kinase MSP->RON Binds & Activates ADP ADP RON->ADP PI3K_AKT PI3K/AKT Pathway RON->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway RON->RAS_MAPK Phosphorylates ATP ATP ATP->RON Provides Phosphate Proliferation Proliferation Survival Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Thienopyridine Inhibitor Inhibitor->RON Blocks ATP Binding

Figure 1: Mechanism of RON kinase inhibition by thienopyridine derivatives.

Comparative Efficacy of Thienopyridine-Derived Inhibitors

The true measure of an inhibitor's potential lies in its performance in robust preclinical assays. The optimization of the initial hit compound (AM-495) to the lead candidate (15f ) resulted in a dramatic improvement in efficacy across the board.

Compound IDRON Kinase IC50 (nM)Antiproliferative GI50 (nM)In Vivo Efficacy (Patient-Derived Xenograft Model)Key Properties
AM-495 (Compound 6) Potent (nanomolar)KM12C: ModerateHT29: ModerateNot ReportedPrimary hit compound with poor solubility and bioavailability.[6][7]
Compound 15f 0.39 KM12C: 7HT29: 609SW620: 42074.9% tumor growth inhibition at 10 mg/kg.[6][8]Excellent potency, improved pharmacokinetics, and significant in vivo anti-tumor activity against RON splice variants.[6][9]

Table 1. Comparative preclinical efficacy of a primary hit and an optimized thienopyridine RON inhibitor. Data compiled from studies by Lee, H. et al.[6][7][8]

Notably, compound 15f not only potently inhibits wild-type RON but is also highly effective against constitutively active RON splice variants, which are common in many cancers and are not effectively targeted by all RON inhibitors.[10]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the data presented are derived from standardized, self-validating experimental systems. The following protocols are fundamental to the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.

Methodology:

  • Preparation: Serially dilute the test compound (e.g., compound 15f ) in DMSO.

  • Reaction Setup: In a 96-well plate, combine recombinant RON kinase enzyme, a suitable peptide substrate, and kinase buffer.

  • Inhibition: Add the diluted test compound to the reaction wells and incubate briefly to allow for binding.

  • Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for 60 minutes at 30°C.

  • Detection: Terminate the reaction and quantify the amount of ADP produced (correlating to kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value—the concentration at which 50% of kinase activity is inhibited.

Cell-Based Antiproliferative Assay (GI50 Determination)

This assay measures the effect of an inhibitor on the growth of cancer cell lines that express the target kinase.

Figure 2: Standard workflow for a cell-based antiproliferative assay.

In Vivo Tumor Xenograft Studies

This is the critical step to evaluate a compound's anti-tumor efficacy in a living system, providing a rationale for clinical translation.[11]

Methodology:

  • Model System: Utilize immunodeficient mice (e.g., BALB/c nude) for these studies.

  • Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments (PDX models) subcutaneously.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups. Administer the thienopyridine inhibitor (e.g., 10 mg/kg of compound 15f ) via a clinically relevant route, such as oral gavage, on a defined schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group.

Conclusion and Future Outlook

The thienopyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective RON kinase inhibitors. Through rational, structure-guided design, initial hits with suboptimal drug-like properties have been transformed into preclinical candidates like compound 15f , which demonstrates excellent in vitro potency, strong cellular activity, and significant in vivo anti-tumor efficacy.[6][8]

The robust response observed in preclinical models, particularly against tumors expressing RON splice variants, provides a strong rationale for advancing these compounds into clinical development.[11] Future work should focus on evaluating the safety and efficacy of these inhibitors in human clinical trials and exploring combination strategies, for instance with PI3K inhibitors, to overcome potential resistance and provide a more durable response in patients.[11]

References

  • Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1198–1207. [Link]
  • Corallo, C., et al. (2022). An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. International Journal of Molecular Sciences, 23(23), 15286. [Link]
  • ACS Medicinal Chemistry Letters. (2023). In This Issue, Volume 14, Issue 9. ACS Medicinal Chemistry Letters, 14(9), 1183. [Link]
  • Logan-Sprenger, H. M., et al. (2022).
  • Logan-Sprenger, H. M., et al. (2022). The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies.
  • Wang, M. H., et al. (2014). Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 291-323. [Link]
  • Thota, R., et al. (2014). Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets. Molecular Cancer, 13, 98. [Link]
  • ACS Publications. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]
  • Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • Welm, A. L., et al. (2018). Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. Oncotarget, 9(4), 4383–4396. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has captivated medicinal chemists. Its unique physicochemical properties, including its high dipole moment, hydrogen bonding capacity, and ability to serve as a versatile scaffold, have established it as a "privileged structure" in drug discovery.[1][2] This guide offers an in-depth, comparative analysis of the diverse biological activities of pyridazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and insights into structure-activity relationships (SAR).

The Versatility of the Pyridazine Scaffold

The inherent polarity and potential for diverse substitutions on the pyridazine ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This adaptability has led to the development of numerous pyridazine-containing drugs with a wide range of applications, from antihypertensives to anticancer agents.[1][4] This guide will delve into the comparative biological activities of these derivatives, focusing on key therapeutic areas where they have shown significant promise.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[5][6] Pyridazine derivatives have emerged as a promising class of compounds in this area, exhibiting activity against a spectrum of bacterial and fungal pathogens.[5][7][8]

Comparative Analysis of Antibacterial Activity

A study by Al-Ghorbani et al. (2022) synthesized a novel series of pyridazinone derivatives and evaluated their in vitro antibacterial activity against several clinically relevant strains. The results, summarized in the table below, highlight the potent and selective activity of certain derivatives.[5]

CompoundS. aureus (MRSA) MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)
3 4.52>50>50>50
7 7.87.815.67.8
13 14.9629.927.483.74
Amikacin (Control) ----

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Compound 7 and 13 demonstrated the most potent and broad-spectrum activity, suggesting that the specific substitutions on the pyridazine ring are crucial for their antibacterial efficacy.[5]

  • Compound 3 , with a different substitution pattern, exhibited potent activity specifically against Gram-positive MRSA.[5]

  • The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring generally led to a decrease in antibacterial activity. Conversely, the hydrolysis of the ester group enhanced activity against Gram-negative bacteria.[5]

Experimental Protocol: Microdilution Broth Assay for MIC Determination

The antibacterial activity of the pyridazinone derivatives was determined using the microdilution broth assay, a standard method for evaluating the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The synthesized pyridazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold serial dilutions are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plate after incubation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Adjust Bacterial Inoculum (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilutions of Compound in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate at 37°C (18-24h) E->F G Read MIC (Lowest concentration with no visible growth) F->G COX_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Arachidonic Acid Cascade cluster_effects Biological Effects Stimuli Cell Injury / Pathogens PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins Thromboxanes (Housekeeping) COX1->PGs_Thromboxanes PGs_Inflammatory Pro-inflammatory Prostaglandins COX2->PGs_Inflammatory Homeostasis Gastric Protection Platelet Aggregation PGs_Thromboxanes->Homeostasis Inflammation Pain, Fever, Swelling PGs_Inflammatory->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->COX2 inhibit

Caption: Simplified COX Pathway and the inhibitory action of Pyridazine Derivatives.

Anticancer Activity: A Privileged Scaffold in Oncology

The pyridazine scaffold is frequently found in molecules with potent anticancer activity, targeting various pathways involved in cancer cell proliferation and survival. [2][9][10]Their versatility allows for the design of inhibitors for a range of cancer-related targets, including protein kinases and glutaminase. [1][2]

Comparative Analysis of Anticancer Potency

The anticancer activity of pyridazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)
Pyridazin-3(2H)-one with quinoline moietyTubulinPanc-1 (Pancreatic)2.9
Pyridazin-3(2H)-one with quinoline moietyPaca-2 (Pancreatic)2.2
Telaglenastat (CB-839)Glutaminase (GLS1)VariousClinical Trials
PonatinibMulti-targeted Tyrosine KinaseVariousApproved Drug

Key Insights from Anticancer Drug Design:

  • Structure-Activity Relationship (SAR) is Key: The anticancer potency of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. [2][9]* Targeting Multiple Pathways: Pyridazine derivatives have been successfully developed to target a diverse array of biological processes crucial for cancer progression, including tumor metabolism, signal transduction, and epigenetic modifications. [2]* Marketed Drugs and Clinical Candidates: The presence of approved drugs like Ponatinib and clinical candidates like Telaglenastat, both containing a pyridazine core, underscores the therapeutic potential of this scaffold in oncology. [1][2]

Antiviral Activity: A Promising Avenue for New Therapeutics

Pyridazine derivatives have also demonstrated promising activity against a variety of viruses, including hepatitis A virus (HAV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV). [11][12]The mechanism of their antiviral action can vary, from inhibiting viral enzymes to interfering with viral replication. [11] A study by Flefel et al. (2017) synthesized a series of novel pyridazine derivatives and screened them for their antiviral activity against HAV. One compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e]t[5][6][13]riazine-3(4H)-thione, showed the most significant effect. [12]

Conclusion

The pyridazine scaffold represents a remarkably versatile and "privileged" structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. [1][3]The comparative analysis presented in this guide highlights their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The ease of chemical modification of the pyridazine ring, coupled with a growing understanding of the structure-activity relationships that govern their biological effects, ensures that pyridazine derivatives will continue to be a fertile ground for the discovery and development of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is crucial to fully realize the therapeutic potential of this remarkable class of compounds.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Aziz, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
  • Khan, I., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed.
  • Alatawi, F. A., et al. (2024). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. PlumX.
  • Aziz, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. ResearchGate.
  • Li, M., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.
  • Ghasemi, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed.
  • El-Gaby, M. S. A., et al. (2002). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Al-Ghorbani, M., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • Anusha, S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
  • McCarthy, T. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate.
  • Kumar, S., & Kumar, R. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed.
  • Slideshare. (n.d.). Pyridazine and its derivatives. Slideshare.
  • ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate.
  • ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
  • ResearchGate. (n.d.). New thiazol-pyridazine derivatives as antimicrobial and antiviral candidates: Synthesis, and application. ResearchGate.
  • Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of novel heterocyclic compounds like 4,7-Dichlorothieno[2,3-d]pyridazine, a critical determinant of downstream success is the rigorous assessment of its purity. As a key building block in medicinal chemistry and materials science, the presence of even trace impurities can significantly alter biological activity, reaction kinetics, and final product specifications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this specific molecule, grounded in established analytical principles and supported by experimental data paradigms for analogous compounds.

The Imperative for High-Fidelity Purity Analysis

This compound is a molecule of interest due to its thienopyridazine core, a scaffold present in various biologically active compounds.[1] Potential impurities in its synthesis can include starting materials, intermediates, by-products from side reactions (e.g., incomplete chlorination or regioisomeric products), and degradation products.[2] Ensuring a high degree of purity is paramount as these impurities can lead to erroneous structure-activity relationship (SAR) data, introduce toxicity, or impede the progress of drug development programs.[3] Therefore, the choice of analytical methodology is not a trivial procedural step but a cornerstone of scientific validity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the premier technique for purity analysis in the pharmaceutical and chemical industries, lauded for its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products, providing a detailed purity profile.[3]

Proposed HPLC Method: A Self-Validating Protocol

The following proposed method is based on established protocols for the analysis of chlorinated heterocyclic compounds and is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[5][6][7]

Experimental Protocol: Proposed Reversed-Phase HPLC (RP-HPLC) Method

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating non-polar to moderately polar compounds.[7][8]

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is recommended to ensure the elution of a wide range of potential impurities.

      • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to sharpen peaks of ionizable compounds.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: Linear gradient to 80% B

      • 20-25 min: Hold at 80% B

      • 25-27 min: Return to initial conditions (40% B)

      • 27-35 min: Equilibration at initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

    • Detection: UV at 254 nm, a common wavelength for aromatic and heterocyclic compounds. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a suitable solvent like Acetonitrile/Water (50:50).

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating heterocyclic compounds like this compound and its likely less polar impurities.

  • Gradient Elution: A gradient is crucial for a "stability-indicating" method, capable of separating both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[6]

  • UV Detection: The aromatic thienopyridazine core is expected to have strong UV absorbance, making UV detection a sensitive and robust choice.[9]

  • Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Autosampler Autosampler Injection Sample->Autosampler Standard Prepare Reference Standard Solution Standard->Autosampler Column C18 Column (Separation) Autosampler->Column Pump Gradient Pump (Mobile Phase A+B) Pump->Column Detector DAD/UV Detector (Detection @ 254 nm) Column->Detector Software Chromatography Software Detector->Software Integration Peak Integration & Identification Software->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer orthogonal information and can be advantageous in specific scenarios.[11] The choice of method should be guided by the specific analytical question being asked.

Parameter HPLC-UV Gas Chromatography (GC-MS) Nuclear Magnetic Resonance (qNMR) Thin-Layer Chromatography (TLC)
Analyte Suitability Non-volatile & thermally stable/labile compounds.[12]Volatile & thermally stable compounds.[13]Soluble compounds with unique NMR signals.Wide range, primarily for qualitative screening.
Primary Application Quantitative purity, impurity profiling.[3]Volatile impurities, residual solvents.[12]Absolute purity without a specific reference standard.[11]Rapid screening, reaction monitoring.
Selectivity High (tunable via mobile phase/column).Very High (chromatographic separation).High (depends on spectral resolution).Low to Moderate.
Sensitivity High (ng to pg level).[3]Very High (pg to fg level).[14]Moderate (mg level).Low (µg to ng level).
Quantitative Accuracy Excellent with proper calibration.[4]Excellent with proper calibration.Excellent (primary method).Semi-quantitative at best.
Speed Moderate (15-40 min per sample).[13]Fast (for volatile compounds).[13]Fast per sample, but requires setup.Very Fast.
Cost Moderate to High (instrument & solvent cost).[13]Moderate to High (instrument cost).High (instrument cost).Very Low.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds.[15] For this compound, with a high boiling point, GC is generally unsuitable for analyzing the parent compound or non-volatile impurities.[16] However, it excels at identifying and quantifying volatile impurities such as residual solvents from the synthesis.

  • Expert Insight: GC-MS is not a direct competitor to HPLC for the primary purity assessment of this compound but serves as a crucial orthogonal method for a complete impurity profile, specifically for volatile components that are often not retained or seen in RP-HPLC.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for an identical reference standard.[11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Expert Insight: qNMR is an invaluable tool for certifying reference standards and for providing an orthogonal purity value to that obtained by chromatography.[11] While less sensitive than HPLC for trace impurities, its ability to provide an absolute purity value without a specific analyte standard is a significant advantage.[11]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a reaction or for rapid screening of fractions.[17] While it can indicate the presence of impurities, it lacks the resolution and quantitative accuracy of HPLC.

  • Expert Insight: TLC is best utilized as a preliminary screening tool. A single spot on a TLC plate does not guarantee purity, as co-eluting impurities are common. It should always be followed by a more robust technique like HPLC for definitive purity assessment.

Method_Selection start Start: Purity Assessment Needed q1 Are Impurities Volatile? start->q1 q2 Need Absolute Purity (No Standard)? q1->q2 No gcms Use GC-MS (Residual Solvents) q1->gcms Yes q3 Routine Quantitative Analysis Needed? q2->q3 No qnmr Use qNMR (Primary Standard) q2->qnmr Yes hplc Use HPLC (Gold Standard) q3->hplc Yes tlc Use TLC (Screening Only) q3->tlc No

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended, with High-Performance Liquid Chromatography (HPLC) serving as the central, indispensable technique. Its high resolving power, sensitivity, and quantitative accuracy make it the most suitable method for routine quality control and for generating the detailed impurity profiles required by regulatory bodies.[3][18]

  • Primary Recommendation: Employ a validated, stability-indicating RP-HPLC method for routine purity testing and impurity quantification.

  • Orthogonal Verification: For a complete characterization, especially during process development or for reference standard certification, supplement HPLC data with:

    • GC-MS to quantify residual solvents and other volatile impurities.

    • qNMR to obtain an absolute purity value, providing an independent and orthogonal confirmation of the chromatographic results.[11]

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment, ensuring the quality and integrity of this compound and the reliability of the scientific data it generates.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Sepuxianyun. (n.d.). Heterocycles Structural Analysis in HPLC Method Development.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

Sources

advantages of using thienopyridazine scaffold over other heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the vast landscape of heterocyclic chemistry, the quest for novel scaffolds that offer unique advantages in drug discovery is perpetual. While well-established heterocycles like pyridine, pyrimidine, and quinoline have undeniably yielded a multitude of successful therapeutics, emerging scaffolds are constantly being explored for their potential to overcome existing challenges in drug development. Among these, the thienopyridazine scaffold has garnered increasing interest for its distinct physicochemical and biological properties. This guide provides an in-depth, objective comparison of the thienopyridazine scaffold with other commonly employed heterocycles, supported by available experimental data, to assist researchers in making informed decisions for their drug design and development endeavors.

The Thienopyridazine Core: A Unique Fusion of Bioisosteres

The thienopyridazine scaffold is a bicyclic heteroaromatic system resulting from the fusion of a thiophene ring and a pyridazine ring. This unique combination of two well-known pharmacophores gives rise to a scaffold with a distinct electronic distribution and three-dimensional architecture. The electron-rich nature of the thiophene ring, coupled with the electron-deficient pyridazine ring, creates a unique electronic environment that can influence molecular interactions with biological targets.

This arrangement offers a compelling alternative to more traditional fused systems like thienopyridines and thienopyrimidines. While structurally related, the adjacent nitrogen atoms in the pyridazine ring of the thienopyridazine scaffold introduce specific electronic and steric features that can be exploited in drug design.

Advantages of the Thienopyridazine Scaffold: A Data-Driven Comparison

While direct head-to-head comparative studies of the thienopyridazine scaffold against a wide array of other heterocycles are still emerging, the existing body of research allows for the extrapolation of several key advantages.

Enhanced Kinase Selectivity: A Case Study in Oncology

One of the most promising areas for the application of the thienopyridazine scaffold is in the development of kinase inhibitors for cancer therapy. Kinase inhibitors are often plagued by off-target effects due to the high degree of similarity in the ATP-binding sites across the kinome. The unique geometry and electronic properties of the thienopyridazine core can facilitate interactions with specific amino acid residues within the kinase active site, leading to improved selectivity.

A notable example is the development of thienopyridazine derivatives as Checkpoint Kinase 1/2 (Chk1/2) inhibitors.[1] In a study focused on these targets, a series of compounds incorporating the thienopyridazine core were synthesized and evaluated. One of the lead compounds, 10o , demonstrated not only potent inhibitory activity but also high selectivity against a panel of other kinases.[1] Molecular docking studies revealed that the thienopyridazine scaffold facilitates polar interactions with ATP-ribose-binding residues of Chk1, contributing to its potent and selective inhibition.[1] This level of selectivity is a significant advantage over many existing kinase inhibitors based on other heterocyclic scaffolds, which often exhibit broader kinase inhibition profiles, leading to undesirable side effects.

Table 1: Kinase Inhibition Profile of Thienopyridazine Derivative 10o [1]

Kinase% Inhibition at 1 µM
Chk1>90%
Chk2>80%
Other Kinases (Panel)Largely <50%

This data suggests that the thienopyridazine scaffold can serve as a valuable template for designing highly selective kinase inhibitors, a critical attribute for the development of safer and more effective cancer therapeutics.

Structural Rigidity and Planarity: Influencing Target Binding

The fused ring system of thienopyridazine imparts a significant degree of structural rigidity and planarity. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. In contrast, more flexible acyclic or monocyclic scaffolds can adopt numerous conformations, only one of which may be active, leading to a loss of binding energy.

This inherent rigidity also provides a well-defined vector for the appended substituents, allowing for precise positioning of functional groups to optimize interactions with the target. This is a key consideration in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to improve its potency and selectivity. The predictable geometry of the thienopyridazine core can simplify the interpretation of SAR data and accelerate the optimization process.

Modulating Physicochemical Properties for Improved Drug-Likeness

The presence of both a sulfur atom in the thiophene ring and two nitrogen atoms in the pyridazine ring provides multiple handles for modulating the physicochemical properties of thienopyridazine-based compounds. These heteroatoms can participate in hydrogen bonding interactions, which can influence solubility and membrane permeability.

Furthermore, the ability to strategically introduce substituents at various positions on the scaffold allows for the fine-tuning of properties such as lipophilicity (logP), polar surface area (PSA), and metabolic stability. This is a crucial aspect of drug development, as these properties directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive ADMET data for a wide range of thienopyridazine derivatives is not yet available, the versatility of the scaffold suggests a high potential for optimization to achieve favorable drug-like properties.

Comparison with Other Key Heterocycles

To provide a clearer perspective on the potential advantages of the thienopyridazine scaffold, a qualitative comparison with other commonly used heterocycles is presented below.

Table 2: Qualitative Comparison of Heterocyclic Scaffolds

ScaffoldKey CharacteristicsPotential Advantages of Thienopyridazine
Pyridine Single aromatic ring, basic nitrogen.Fused ring system offers greater structural rigidity and more points for substitution. The combination of electron-rich and -deficient rings in thienopyridazine provides a unique electronic profile.
Pyrimidine Diazine ring, important in nucleobases.The fused thiophene ring in thienopyridazine introduces different steric and electronic properties compared to a simple pyrimidine. This can lead to altered target interactions and selectivity.
Quinoline Fused benzene and pyridine rings.Thienopyridazine is a heteroaromatic analog where the benzene ring is replaced by a thiophene ring, which can alter metabolic pathways and offer different interaction capabilities (e.g., sulfur-aromatic interactions).
Thiophene Single five-membered aromatic ring with sulfur.The fused pyridazine ring in thienopyridazine adds hydrogen bond acceptors and dipoles, increasing polarity and potential for specific interactions that a simple thiophene ring cannot provide.
Thienopyridine Fused thiophene and pyridine rings.The presence of two adjacent nitrogen atoms in the pyridazine moiety of thienopyridazine creates a different electronic distribution and hydrogen bonding pattern compared to the single nitrogen in thienopyridine, potentially leading to different target selectivity.

Experimental Protocols

General Synthesis of Thienopyridazine Derivatives

The synthesis of the thienopyridazine core can be achieved through various synthetic routes. A common approach involves the construction of the pyridazine ring onto a pre-functionalized thiophene precursor.

Step-by-Step Methodology for a Representative Synthesis:

  • Starting Material: Begin with a suitably substituted 2-aminothiophene-3-carbonitrile.

  • Ring Closure: React the aminothiophene with a dicarbonyl compound (e.g., a 1,2-diketone) or a functionalized hydrazine derivative under appropriate reaction conditions (e.g., reflux in a suitable solvent with a catalyst).

  • Cyclization: The reaction proceeds via a condensation and subsequent cyclization to form the thienopyridazine ring system.

  • Purification: The resulting thienopyridazine derivative is then purified using standard techniques such as recrystallization or column chromatography.

For a detailed synthetic protocol for specific thienopyridazine derivatives, please refer to the supporting information of relevant publications.[1]

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of thienopyridazine derivatives against a specific kinase, a biochemical assay is typically employed.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the thienopyridazine compound at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualizing the Potential: Logical Relationships and Workflows

Logical Relationship of Scaffold Properties to Drug Discovery Advantages

G ThienoScaffold Thienopyridazine Scaffold UniqueElec Unique Electronic Distribution ThienoScaffold->UniqueElec StructuralRigidity Structural Rigidity & Planarity ThienoScaffold->StructuralRigidity ModPhysChem Modulatable Physicochemical Properties ThienoScaffold->ModPhysChem KinaseSelect Enhanced Kinase Selectivity UniqueElec->KinaseSelect TargetBinding Improved Target Binding Affinity StructuralRigidity->TargetBinding ADME Favorable ADME Profile ModPhysChem->ADME ReducedOffTarget Reduced Off-Target Effects KinaseSelect->ReducedOffTarget

Caption: Key properties of the thienopyridazine scaffold and their impact on drug discovery.

General Experimental Workflow for Evaluating Thienopyridazine Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Thienopyridazine Derivatives Purification Purification & Characterization Synthesis->Purification BiochemAssay Biochemical Assays (e.g., Kinase Inhibition) Purification->BiochemAssay CellAssay Cell-Based Assays (e.g., Antiproliferative) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A typical workflow for the synthesis and evaluation of thienopyridazine derivatives.

Conclusion: A Scaffold with Untapped Potential

The thienopyridazine scaffold represents a compelling and relatively underexplored area of chemical space for drug discovery. Its unique combination of a thiophene and a pyridazine ring gives rise to a rigid, planar structure with a distinct electronic profile. While direct comparative data is still emerging, the available evidence, particularly in the realm of kinase inhibition, suggests that the thienopyridazine scaffold can offer significant advantages in terms of target selectivity.

The versatility of the scaffold for chemical modification also holds great promise for the optimization of physicochemical and pharmacokinetic properties. As research into this fascinating heterocyclic system continues, the thienopyridazine scaffold is poised to become an increasingly valuable tool in the medicinal chemist's arsenal for the development of novel and improved therapeutics. Drug development professionals are encouraged to consider the potential benefits of this scaffold in their ongoing and future research endeavors.

References

  • Currently, no direct comparative reviews highlighting the advantages of thienopyridazine over other heterocycles were identified in the search results.
  • Wang, P., et al. (2022). Design, synthesis and evaluation of novel thienopyridazine derivatives as Chk1/2 inhibitors. Bioorganic Chemistry, 121, 105704. [Link]
  • National Center for Biotechnology Information (2010). Probe Reports from the NIH Molecular Libraries Program [Internet]. Table 4, Structure-activity relationships of the aminothienopyridazine series. [Link]
  • Al-Tel, T. H. (2013). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 23(1), 21-4. [Link]
  • Patel, B. Y., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. In Examining Biological Relevance of Fused S-Heterocycles (pp. 271-316). IGI Global. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,7-Dichlorothieno[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is as critical as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,7-Dichlorothieno[2,3-d]pyridazine, a chlorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the established best practices for handling and disposing of analogous chlorinated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

I. Hazard Assessment and Waste Classification

The inherent structure of this compound, featuring a chlorinated pyridazine ring fused with a thiophene ring, necessitates its classification as hazardous waste. Chlorinated organic compounds can be toxic, environmentally persistent, and may produce hazardous decomposition products like hydrogen chloride gas upon combustion.[1] Therefore, all materials contaminated with this compound must be handled and disposed of with the utmost care.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other chlorinated pyridazines.[2][3]

  • Irritation: Likely to cause skin and serious eye irritation.[2][3]

  • Environmental Hazard: While specific data is unavailable, chlorinated heterocycles can be toxic to aquatic life.

  • Reactivity: Avoid contact with strong oxidizing agents.[1]

Based on these potential hazards, all waste containing this compound must be segregated and treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned laboratory coat is required.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it via standard laboratory drains or as general solid waste. The recommended and safest method is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible chemicals and to ensure proper disposal.

  • Solid Waste:

    • Collect unreacted this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in a solvent, collect the waste in a labeled, leak-proof hazardous waste container.

    • Do not mix this waste stream with other, non-chlorinated solvent waste.

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.

Step 2: Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste pending pickup by a disposal vendor is critical to maintaining a safe laboratory environment.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure that the storage area is away from heat, direct sunlight, and sources of ignition.[4]

  • Store containers in secondary containment to prevent spills.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary method of disposal for chlorinated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[5]

  • Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.[5] Clean the spill area with a suitable solvent, followed by soap and water.[5] All cleaning materials must be collected as hazardous waste.[5]

  • Reporting: Report any exposure or significant spill to your laboratory supervisor and EHS office immediately.

V. Quantitative Data Summary
ParameterGuidelineSource Analogy
Oral Toxicity Treat as toxic if swallowed3,6-Dichloropyridazine[2][3]
Dermal Toxicity Treat as harmful in contact with skinPyridine derivatives[5]
Inhalation Toxicity Treat as harmful if inhaled3,6-Dichloropyridazine[2][3]
Eye Irritation Causes serious eye irritation3,6-Dichloropyridazine[2][3]
Skin Irritation Causes skin irritation3,6-Dichloropyridazine[2][3]
VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal Solid Solid Waste (Pure Compound, Contaminated Labware) Segregation Segregate Waste Streams Solid->Segregation Liquid Liquid Waste (Compound in Solution) Liquid->Segregation PPE Contaminated PPE (Gloves, Coats) PPE->Segregation Labeling Label Containers 'Hazardous Waste' Segregation->Labeling Storage Store in Designated Secure Area Labeling->Storage EHS Contact EHS or Licensed Contractor Storage->EHS Transport Licensed Transport EHS->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow for this compound.

VII. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of PPE, meticulous waste segregation, and compliant disposal through certified channels, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with all applicable regulations.

References

  • This compound | 699-89-8 - Sigma-Aldrich. (URL: )
  • SAFETY D
  • This compound | C6H2Cl2N2S | CID 23439283 - PubChem. (URL: )
  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Standard Oper
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem. (URL: )
  • SAFETY DATA SHEET for 3,6-Dichloropyridazine. (URL: )
  • Management of Chemicals - Prudent Practices in the Labor
  • SAFETY D

Sources

Navigating the Handling of 4,7-Dichlorothieno[2,3-d]pyridazine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the use of 4,7-Dichlorothieno[2,3-d]pyridazine, a heterocyclic building block. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of proactive safety and build a foundation of trust in your laboratory practices.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, the available data and the chemical's structural alerts—a dichlorinated heterocyclic aromatic system—necessitate a cautious approach.[1] Supplier information indicates that the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] The GHS pictogram associated with it is GHS07, indicating it is harmful.[2]

Given these hazards, the primary routes of exposure to mitigate are inhalation of the solid powder, dermal contact, and accidental ingestion. The operational plan must therefore be built around a robust system of engineering controls and personal protective equipment (PPE) to create multiple barriers between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all exercise; it is a dynamic process that depends on the scale of the operation and the potential for exposure. Below is a tiered approach to PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[3]Provides a robust barrier against dermal absorption. The outer glove can be removed if contamination is suspected, leaving a clean glove underneath and minimizing the risk of skin contact. Powder-free gloves are essential to prevent the aerosolization of fine chemical particles.[3]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes.[4]Protects the eyes and face from airborne particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.
Respiratory Protection For small-scale operations within a certified chemical fume hood, a well-fitted N95 respirator may be sufficient. For larger quantities or in situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[3]Prevents the inhalation of the compound, which is known to cause respiratory irritation.[2] The choice of respirator should be based on a risk assessment of the specific procedure.
Protective Clothing A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant lab coat is also an option.[3]Protects the body and personal clothing from contamination. The back-closing design minimizes the risk of contaminating the front of the body during removal.
Foot Protection Closed-toe shoes are a minimum requirement in any laboratory setting. Disposable shoe covers should be worn when handling significant quantities of the solid to prevent the tracking of contaminants out of the work area.[3]Prevents accidental skin contact with any spilled material and avoids the spread of contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne levels of the substance.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within the fume hood to minimize movement in and out of the controlled area.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning_Sequence Gown 1. Gown/Lab Coat Respirator 2. Respirator Gown->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (Double Pair) Goggles->Gloves

PPE Donning Sequence
Handling the Compound
  • Weighing: If possible, weigh the compound directly in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Transfers: When transferring the solid, use spatulas and other tools that will minimize the generation of dust. Avoid pouring the dry powder.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing PPE: The Critical Removal Process

The removal of PPE is a high-risk step for contamination. Follow a deliberate sequence to avoid contact with any contaminants on the exterior of the equipment.

PPE_Doffing_Sequence Gloves_Outer 1. Outer Gloves Gown 2. Gown/Lab Coat Gloves_Outer->Gown Goggles 3. Goggles/Face Shield Gown->Goggles Respirator 4. Respirator (outside lab) Goggles->Respirator Gloves_Inner 5. Inner Gloves Respirator->Gloves_Inner

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichlorothieno[2,3-d]pyridazine
Reactant of Route 2
Reactant of Route 2
4,7-Dichlorothieno[2,3-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.